2,4-Dichloro-6-methylpyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMMHWIFYCXEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562775 | |
| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-27-1 | |
| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-6-methylpyrimidin-5-amine chemical properties
An In-Depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Properties, Reactivity, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound belonging to the dichloropyrimidine class. Its strategic placement of reactive chlorine atoms, an electron-donating amino group, and a methyl group on the electron-deficient pyrimidine core makes it a valuable and versatile building block in modern organic synthesis. For researchers and scientists in drug development, this intermediate offers a synthetically tractable scaffold for creating diverse molecular libraries. Its true potential lies in the nuanced reactivity of its two chloro-substituents, which can be selectively addressed to build molecular complexity. This guide provides an in-depth analysis of its chemical properties, explores the critical factors governing its reactivity, outlines a practical synthetic protocol, and discusses its applications in medicinal chemistry.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 13162-27-1 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [1] |
| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes and Insights |
|---|---|---|
| Appearance | Likely a crystalline solid, ranging from off-white to yellow/gray. | Based on the physical form of the closely related isomer, 4,6-dichloro-2-methylpyrimidin-5-amine.[3] |
| Melting Point | 70-73 °C | Data for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. The exact melting point of the title compound may vary but is expected to be in a similar range. |
| Boiling Point | ~257.7 °C | Predicted for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. High boiling point suggests low volatility under standard lab conditions. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | This typical solubility profile for dichloropyrimidines facilitates its use in a wide range of reaction and purification conditions.[4] |
The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of dichloropyrimidines is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the electron-deficient nature of the pyrimidine ring.[5]
The Question of Regioselectivity: C4 vs. C2
For a simple 2,4-dichloropyrimidine scaffold, nucleophilic attack preferentially occurs at the C4 position.[5][6][7] This is a well-established principle attributed to the greater electron deficiency (and thus a higher LUMO coefficient) at the C4 carbon compared to the C2 carbon.[7] However, this inherent selectivity is not absolute and is highly sensitive to the electronic and steric environment of the pyrimidine ring.[8]
A Deeper Dive: Substituent Effects in this compound
The title compound presents a more complex scenario. The presence of both a methyl group at C6 and an amino group at C5 dramatically alters the electronic landscape of the ring, challenging the standard C4-selectivity rule.
-
C6-Methyl Group: As a weak electron-donating group (EDG), the methyl group at C6 pushes electron density into the ring. Literature suggests that EDGs at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[7][8]
-
C5-Amino Group: The amino group is a potent electron-donating group through resonance. Its location adjacent to both the C4 and C6 positions enriches the ring with electron density, further influencing the electrophilicity of the carbon centers bearing the chlorine atoms.
The combined electron-donating effect of these two groups is predicted to decrease the electrophilicity of the C4 position more significantly than the C2 position, leading to a reversal of the typical reactivity pattern. Therefore, for this compound, nucleophilic attack is anticipated to occur preferentially at the C2 position. This insight is crucial for planning synthetic routes, as assuming C4 reactivity could lead to unexpected products and low yields.
Caption: Predicted SNAr reactivity influenced by electron-donating groups (EDGs).
Controlling the Outcome: The Role of Reaction Conditions
While the inherent electronics favor C2 substitution, the regiochemical outcome can be steered by carefully selecting reaction conditions.[6][7]
-
Nucleophile: Sterically hindered nucleophiles may exhibit different selectivity profiles compared to smaller ones.
-
Solvent and Base: The choice of solvent and base can significantly influence reaction rates and selectivity. For instance, specific systems like n-butanol with DIPEA have been reported to favor C4 substitution in certain dichloropyrimidines.[6]
-
Catalysis: Palladium-catalyzed amination reactions have been shown to strongly favor the formation of C4-substituted products, potentially overriding the inherent electronic bias of the substrate.[5][7]
Synthetic Considerations
A reliable and scalable synthesis is paramount for any key intermediate. A common and effective strategy for preparing aminosubstituted pyrimidines involves the reduction of a corresponding nitro-pyrimidine precursor.[9]
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached from 6-methyl-5-nitrouracil. This route involves two key transformations: chlorination of the uracil ring followed by reduction of the nitro group.
Caption: Proposed two-step synthesis from a 6-methyl-5-nitrouracil precursor.
Protocol: Synthesis via Reduction of a Nitro Precursor
This protocol is adapted from a reported procedure for a structurally similar compound and serves as a robust starting point for laboratory synthesis.[9]
Objective: To synthesize this compound by catalytic hydrogenation of 2,4-dichloro-6-methyl-5-nitropyrimidine.
Reagents & Materials:
-
2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq)
-
Palladium on carbon (10% Pd, ~0.2 eq by weight)
-
Ethyl acetate (ACS grade)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration setup (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., Parr bottle), charge 2,4-dichloro-6-methyl-5-nitropyrimidine.
-
Solvent Addition: Add ethyl acetate to dissolve the starting material completely. A typical concentration would be around 30 mg/mL.
-
Catalyst Addition: Carefully add the 10% Palladium on carbon catalyst to the solution.
-
Scientist's Note: Pd/C is the catalyst of choice for nitro group reductions due to its high efficiency and selectivity. It should be handled with care as it can be pyrophoric, especially after use. Adding it to the solution rather than adding the solvent to the dry catalyst minimizes this risk.
-
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system by evacuating the air and backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: Removing all oxygen is critical for both safety (to avoid forming an explosive H₂/O₂ mixture) and reaction efficiency, as oxygen can poison the catalyst.
-
-
Reaction Execution: Pressurize the vessel with hydrogen to approximately 40 psi and begin vigorous stirring. The reaction is typically exothermic and can be monitored by hydrogen uptake. Allow the reaction to proceed until hydrogen consumption ceases (usually a few hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.
-
Scientist's Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The used catalyst should be quenched carefully with water before disposal as it can ignite upon exposure to air.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Applications in Drug Discovery and Chemical Synthesis
This compound is not an end product but a high-value intermediate. Its utility stems from the ability to perform sequential, regioselective substitutions at the C2 and C4 positions, enabling the rapid construction of complex molecules.
-
Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. This scaffold allows for the installation of various side chains to target the specific pockets of different kinases, which are crucial targets in oncology.[4]
-
Antiparasitic Agents: Related 2,4-diamino-6-methylpyrimidine structures have been identified as promising leads for treating Chagas' disease, caused by the parasite Trypanosoma cruzi.[10] This highlights the potential of this molecular core in developing new treatments for neglected tropical diseases.
-
Versatile Synthetic Intermediate: Beyond specific therapeutic areas, this compound is a precursor for a wide range of heterocyclic compounds used in agrochemicals and materials science.[4] The differential reactivity of the chloro-substituents allows it to be used in diverse cross-coupling reactions (e.g., Suzuki, Stille) and aminations.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested or inhaled.
Table 3: GHS Hazard Information
| Hazard Code | Description | Class |
|---|---|---|
| H302 / H332 | Harmful if swallowed / Harmful if inhaled | Acute Toxicity (Oral/Inhalation)[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation[1] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[1] |
Recommended Safety Practices:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Engineering Controls: Use this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[14]
Conclusion
This compound is a potent synthetic intermediate whose value is defined by its nuanced chemical reactivity. A thorough understanding of the substituent effects that govern its regioselectivity is critical for its effective use. The predicted preference for nucleophilic attack at the C2 position, a reversal of the general rule for 2,4-dichloropyrimidines, offers a unique synthetic handle for drug discovery professionals. By leveraging this knowledge and employing carefully controlled reaction conditions, researchers can efficiently incorporate this versatile scaffold into the design and synthesis of novel bioactive molecules for a range of therapeutic applications.
References
- Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- PubChem. This compound | C5H5Cl2N3 | CID 14665971. [Link]
- Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- 3M.
- Fisher Scientific.
- DTIC. Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised.. [Link]
- DTIC. Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines.. [Link]
- PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- SpectraBase. 2,4-Dichloro-6-methoxypyrimidine. [Link]
- PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. [Link]
- PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]
- PubMed.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. srinichem.com [srinichem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]
- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. fishersci.com [fishersci.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. fishersci.ca [fishersci.ca]
Introduction: The Strategic Importance of a Dichlorinated Pyrimidine Core
An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine (CAS: 13162-27-1)
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Among the vast family of pyrimidine derivatives, this compound (CAS No. 13162-27-1) emerges as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—two reactive chlorine atoms, an activating amino group, and a methyl group—on an electron-deficient pyrimidine ring provides a robust platform for constructing complex molecular architectures.[3]
This guide offers an in-depth exploration of this compound, moving beyond basic data to provide researchers, scientists, and drug development professionals with a practical understanding of its properties, synthesis, reactivity, and applications. The focus is on the causality behind its chemical behavior and the strategic considerations for its use in synthetic campaigns, particularly in the development of targeted therapeutics like kinase inhibitors.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a white to off-white crystalline powder with good stability under recommended storage conditions.[3] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13162-27-1 | [4][5][6] |
| Molecular Formula | C₅H₅Cl₂N₃ | [4][5][7] |
| Molecular Weight | 178.02 g/mol | [4][5][7] |
| IUPAC Name | This compound | [7] |
| Melting Point | 115-116.5 °C | [3][4][5] |
| Boiling Point | 281.6 ± 35.0 °C (Predicted) | [3][4][5] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMF, acetonitrile.[3] | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dry, light-proof environment.[3] |
Part 2: Synthesis and Purification Protocol
The most common and industrially scalable synthesis of dichloropyrimidines involves the chlorination of their corresponding dihydroxy (uracil) precursors. This transformation is a cornerstone of pyrimidine chemistry.
Protocol: Synthesis from 6-Methyluracil
The conversion of 6-methyluracil (or its tautomer, 6-methylpyrimidine-2,4-diol) to this compound is typically achieved through nitration followed by chlorination and reduction. A more direct, though often unreferenced, pathway would involve chlorination of a pre-aminated precursor. A widely documented analogous procedure involves the direct chlorination of a uracil derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Causality of Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly effective for converting the keto-enol tautomers of uracils (which exist predominantly in the diketo form) into the corresponding dichloro derivatives. The mechanism involves the phosphorylation of the oxygen atoms, turning them into excellent leaving groups, which are subsequently displaced by chloride ions.
-
Inert Atmosphere: The reaction is often run under an inert atmosphere (e.g., nitrogen) to prevent the introduction of moisture, which would readily hydrolyze POCl₃ and potentially the product.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, charge the precursor, 5-amino-6-methyluracil.
-
Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃). The reaction is often performed with POCl₃ acting as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) for several hours (e.g., 8-10 hours).[8] The progress is monitored by a suitable technique like HPLC or TLC until the starting material is consumed.
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane (DCM).
-
Quenching: The solution is then added dropwise to a cold aqueous base solution (e.g., potassium carbonate) to neutralize the acidic environment and quench any remaining POCl₃.[8] This step must be performed with caution as the quenching is highly exothermic.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.
Caption: High-level workflow for the synthesis of the title compound.
Part 3: Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the reactivity of its functional groups. The two chlorine atoms are the primary sites for modification via Nucleophilic Aromatic Substitution (SₙAr).
Key Reactive Sites:
-
C4-Cl and C2-Cl: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nature of the chlorine atoms, making the carbon atoms to which they are attached (C2 and C4) highly electrophilic and susceptible to attack by nucleophiles.
-
C5-NH₂: The amino group is a strong electron-donating group. Its primary role is to activate the ring towards electrophilic substitution (less common for this substrate) and modulate the reactivity of the adjacent chlorine atoms. It can also act as a nucleophile itself or be a site for further functionalization (e.g., acylation).[9]
Caption: General workflow for creating diverse kinase inhibitor scaffolds.
This compound and its derivatives have been explored in the synthesis of inhibitors for various kinases, including Src kinase [10][11]and cyclin-dependent kinases (CDKs), which are critical targets in oncology.
Part 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
| Hazard Category | Description & Precautionary Measures | Source(s) |
| Acute Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation. [12][13] | |
| Sensitization | May cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace. [14] | |
| Environmental | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. [14] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles or face shield), and lab coat. Use in a well-ventilated area or fume hood. [14] | |
| First Aid | Skin: Wash with soap and water. Get medical advice if irritation or rash occurs. [14]Eyes: Rinse cautiously with water for several minutes. [12]Inhalation: Remove to fresh air. [12] | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Keep away from strong oxidizing agents, strong acids, and strong bases. [3][12][15] | |
| Disposal | Dispose of contents/container in accordance with local/national regulations. [14] |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it an invaluable asset for researchers in drug discovery and organic synthesis. The ability to perform selective, sequential SₙAr reactions on its dichlorinated core provides a reliable and efficient pathway to generate libraries of complex molecules, particularly for the development of targeted therapies such as kinase inhibitors. A thorough understanding of the principles outlined in this guide will empower scientists to harness the full potential of this powerful building block.
References
- Vertex AI Search. (n.d.). 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE CAS#: 13162-27-1.
- ChemBK. (2024, April 9). 2,4-DICHLORO-6-METHYL-PYRIMIDIN-5-YLAMINE.
- Safety Data Sheet. (n.d.).
- Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier.
- Fisher Scientific. (2011, June 16). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(9), 2959.
- Synthesis of Pyrimidine Derivatives. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- US Patent US5744601A. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Bioorganic & Medicinal Chemistry Letters. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[3][4][5]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- WO Patent WO2014037391A1. (2014). Moxonidine synthesis with the aid of organic bases.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine.
- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Bioorganic & Medicinal Chemistry Letters. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE CAS#: 13162-27-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]
- 7. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 10. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-6-methylpyrimidin-5-amine
Executive Summary: 2,4-Dichloro-6-methylpyrimidin-5-amine is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategic arrangement of chloro, methyl, and amine functional groups on a pyrimidine core imparts a unique reactivity profile, making it a sought-after precursor for the development of targeted therapeutics. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a special focus on its application in the design of protein kinase inhibitors. Detailed experimental insights and characterization data are presented to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1] Pyrimidine-based compounds are often considered "privileged scaffolds" because they can interact with a wide array of biological targets with high affinity.[2] A key area of application is in the development of protein kinase inhibitors, a major class of anticancer drugs.[1][2] Kinase deregulation is a well-established mechanism in cancer cell proliferation, making kinase inhibitors a focal point of oncology research.[2] The aminopyrimidine core, in particular, is a bioisostere of the purine scaffold of ATP, enabling it to effectively compete for the ATP-binding site in many kinases.[2]
This compound serves as a critical intermediate in the synthesis of these complex kinase inhibitors. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the key to building molecular diversity and tailoring compounds for specific kinase targets.[3][4] This guide will delve into the foundational chemistry of this molecule, providing the technical understanding necessary for its effective utilization in research and development.
Physicochemical Properties and Molecular Structure
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃ | [5] |
| Molecular Weight | 178.02 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 13162-27-1 (Note: This CAS number has been associated with the compound, though some databases may list isomers under different numbers) | [5][6] |
| Appearance | Off-white to yellow or gray crystal/powder | |
| Melting Point | 70-73 °C | [7] |
| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg | [7] |
| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [5] |
The molecular structure of this compound is characterized by a six-membered aromatic pyrimidine ring. The electronic nature of the ring is heavily influenced by the substituents:
-
Two Chlorine Atoms: As highly electronegative atoms, the chlorines at positions C2 and C4 act as strong electron-withdrawing groups. This significantly depletes the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack.
-
Amine Group (-NH₂): Located at the C5 position, the amino group is an electron-donating group through resonance, which can influence the regioselectivity of substitution reactions.
-
Methyl Group (-CH₃): The methyl group at C6 is a weak electron-donating group through induction.
This specific arrangement of electron-withdrawing and electron-donating groups creates a distinct reactivity pattern, which is the cornerstone of its utility in synthetic chemistry.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm range. The amine protons (-NH₂) would appear as a broader singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to chlorine and nitrogen atoms appearing further downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key signals would include N-H stretching vibrations from the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.02). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with prominent M+2 and M+4 peaks.
Synthesis and Reactivity
The synthesis of this compound is a critical process for its availability as a research chemical. A common synthetic route involves the reduction of a nitro-pyrimidine precursor.
Caption: General workflow for the synthesis of the title compound.
Protocol: Synthesis via Reduction [6]
-
Reaction Setup: 2,4-Dichloro-5-nitro-6-methylpyrimidine is dissolved in a suitable solvent, such as ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 40 psi) at room temperature or slightly elevated temperature.
-
Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the palladium catalyst is removed by filtration.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Reactivity and Regioselectivity: The key to the utility of this compound lies in the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the electronic influence of the adjacent amine and methyl groups. This allows for a stepwise and controlled introduction of different substituents at the C4 and C2 positions, which is a powerful strategy in constructing libraries of compounds for drug discovery.[8][9]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[3][4][10] This structural element mimics the adenine part of ATP and forms key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.
By sequentially reacting this compound with two different amines, a diverse range of 2,4-diaminopyrimidine derivatives can be synthesized. These derivatives are then screened for their ability to inhibit specific protein kinases that are implicated in diseases such as cancer or neurodegeneration.[3][10]
Caption: Simplified signaling pathway showing kinase inhibitor action.
Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the first regioselective substitution at the more reactive C4 position.
Objective: To synthesize a 4-amino-2-chloro-6-methylpyrimidin-5-amine derivative.
Materials:
-
This compound
-
A primary or secondary amine (nucleophile)
-
A suitable solvent (e.g., isopropanol, ethanol, or N,N-Dimethylformamide)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), if the nucleophile is an amine salt.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution. If necessary, add the base (1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Self-Validating Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material and the appearance of a new spot/peak corresponding to the mono-substituted product will indicate the reaction's progress. The reaction is considered complete when the starting material is no longer detectable.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with a suitable solvent (e.g., water, diethyl ether) to remove any salts or unreacted starting materials, followed by recrystallization or column chromatography to obtain the pure 4-amino-2-chloro-6-methylpyrimidin-5-amine derivative.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS, as described in Section 3.
This mono-substituted product can then be used in a second SNAr reaction with a different nucleophile to create a di-substituted aminopyrimidine, the core of many kinase inhibitors.
Conclusion and Future Outlook
This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of its nucleophilic aromatic substitution reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. As the demand for targeted therapies, especially in oncology and neurology, continues to grow, the role of such "privileged" scaffolds and their key intermediates is set to expand. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and exploring its utility in the creation of novel therapeutics targeting a wider range of biological pathways.
References
- A. K. Maurya, et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Online]. Available: [Link]
- D. Ialongo, et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Online]. Available: [Link]
- J. E. Johnson, et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(3), 2021-2041. [Online]. Available: [Link]
- J. E. Johnson, et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- J. E. Johnson, et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. [Online]. Available: [Link]
- PubChem. (n.d.). This compound. PubChem. [Online]. Available: [Link]
- DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised. DTIC. [Online]. Available: [Link]
- ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC. [Online]. Available: [Link]
- A. C. S. N. de Vasconcelos, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Online]. Available: [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. [Online].
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem. [Online]. Available: [Link]
- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases. Google Patents. [Online].
- E. Stevens. (2019). nucleophilic aromatic substitutions. YouTube. [Online]. Available: [Link]
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Online]. Available: [Link]
- M. A. Clark. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Online]. Available: [Link]
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Online]. Available: [Link]
- J. D. Williams, et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central. [Online]. Available: [Link]
- S. Goswami, et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. PMC - NIH. [Online]. Available: [Link]
- N. Hertkorn, et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Online]. Available: [Link]
- L. D. Field, et al. (n.d.). Organic Structures from Spectra. Wiley. [Online]. Available: [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- M. A. Al-Mokhanam, et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Online]. Available: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]
- 7. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 [sigmaaldrich.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloro-6-methylpyrimidin-5-amine IUPAC name
An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, functionalized pyrimidine scaffolds are of paramount importance. Their structural resemblance to the nucleobases found in DNA and RNA makes them privileged structures for interacting with a wide array of biological targets. Among these, dichlorinated methylpyrimidinamines serve as highly versatile and reactive intermediates for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of This compound , a key building block in organic synthesis.
It is crucial to distinguish this compound from its constitutional isomer, 4,6-dichloro-2-methylpyrimidin-5-amine . While both share the same molecular formula, the arrangement of substituents on the pyrimidine ring is different, leading to distinct chemical properties and reactivity. This guide will focus on the specified topic, this compound, while also providing comparative data for its isomer to ensure clarity and aid in unambiguous identification. We will delve into its nomenclature, physicochemical properties, synthesis methodologies, spectroscopic characterization, applications in drug discovery, and essential safety protocols.
Nomenclature and Structural Elucidation
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous identification. The IUPAC name for the topic of this guide is This compound [1]. Its isomer is named 4,6-dichloro-2-methylpyrimidin-5-amine [2]. The difference lies in the positions of the two chloro groups and the methyl group on the pyrimidine ring.
To prevent any ambiguity, the following table summarizes the key identifiers for both isomers.
| Identifier | This compound | 4,6-Dichloro-2-methylpyrimidin-5-amine |
| IUPAC Name | This compound[1] | 4,6-dichloro-2-methylpyrimidin-5-amine[2] |
| CAS Number | 13162-27-1[1] | 39906-04-2[2] |
| PubChem CID | 14665971[1] | 736674[2] |
| Molecular Formula | C₅H₅Cl₂N₃[1] | C₅H₅Cl₂N₃[2][3] |
| InChI | InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3[1] | InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3[2][3] |
| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N[1] | FKRXXAMAHOGYNT-UHFFFAOYSA-N[2][3] |
| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N[1] | CC1=NC(=C(C(=N1)Cl)N)Cl[2] |
The structural differences are visually represented in the diagram below.
Sources
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Introduction: Strategic Importance of 2,4-Dichloro-6-methylpyrimidin-5-amine
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The presence of two reactive chlorine atoms at the 2 and 4 positions, an amine at the 5 position, and a methyl group at the 6 position provides multiple points for synthetic diversification, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of a robust and well-established synthetic route to this key intermediate, detailing the necessary starting materials, step-by-step protocols, and the underlying chemical principles.
Core Synthetic Strategy: A Multi-Step Approach from Simple Precursors
The most common and economically viable synthesis of this compound is a four-step sequence commencing with readily available and inexpensive starting materials. This pathway is logical and high-yielding, relying on fundamental organic transformations. The overall strategy involves the initial construction of a pyrimidine ring, followed by sequential functional group manipulations—nitration, chlorination, and reduction—to arrive at the target molecule.
Part 1: Synthesis of 6-Methyluracil - The Pyrimidine Core
The foundational step of this synthesis is the construction of the pyrimidine ring through a Biginelli-type condensation reaction. This classic multicomponent reaction provides an efficient route to the dihydropyrimidine core, which is subsequently oxidized to the uracil.
Starting Materials:
| Material | Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | C-C-C fragment provider |
| Urea | CH₄N₂O | 60.06 | N-C-N fragment provider |
| Sodium Hydroxide | NaOH | 40.00 | Base for cyclization |
| Hydrochloric Acid | HCl | 36.46 | Acid for workup |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Experimental Protocol:[1]
-
Condensation: In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate. Add a catalytic amount of absolute ethanol (approx. 25 mL) and a few drops of concentrated hydrochloric acid.
-
Drying: The mixture is then thoroughly mixed and dried under vacuum over concentrated sulfuric acid until a solid mass is formed. This step drives the initial condensation to form the β-uraminocrotonic ester intermediate.
-
Cyclization: The dried and powdered β-uraminocrotonic ester is added to a solution of 2 moles of sodium hydroxide in water at 95°C. This promotes the intramolecular cyclization to form the sodium salt of 6-methyluracil.
-
Precipitation: The clear solution is cooled to 65°C and carefully acidified with concentrated hydrochloric acid. 6-Methyluracil precipitates out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with cold water, followed by ethanol and ether, and then air-dried to yield pure 6-methyluracil as a colorless powder. The typical yield for this reaction is in the range of 71-77%.
Causality and Field-Proven Insights:
The initial condensation is acid-catalyzed to facilitate the reaction between the urea and the keto-ester. The subsequent drying step is crucial to remove water and drive the equilibrium towards the formation of the crotonic ester intermediate. The use of a strong base like sodium hydroxide is essential for the deprotonation and subsequent intramolecular cyclization to form the stable pyrimidine ring.
Part 2: Nitration of 6-Methyluracil
With the pyrimidine ring constructed, the next step is to introduce a nitro group at the 5-position. This is a key functionalization step that sets up the final amination.
Starting Materials:
| Material | Formula | Molecular Weight ( g/mol ) | Role |
| 6-Methyluracil | C₅H₆N₂O₂ | 126.11 | Substrate |
| Nitric Acid (conc.) | HNO₃ | 63.01 | Nitrating agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |
Experimental Protocol:[2][3]
-
Reaction Setup: In a flask equipped with a stirrer and cooling bath, 6-methyluracil is suspended in a suitable organic solvent such as dichloromethane.
-
Nitration: The mixture is cooled to below 10°C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) for approximately one hour until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: The reaction mixture is then carefully quenched by pouring it onto ice. The precipitated product, 6-methyl-5-nitrouracil, is collected by filtration.
-
Purification: The crude product is washed with cold water and dried. Further purification can be achieved by recrystallization if necessary.
Causality and Field-Proven Insights:
The use of a nitrating mixture (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich pyrimidine ring. The temperature control is critical to prevent over-nitration and other side reactions.
Part 3: Dichlorination of 6-Methyl-5-nitrouracil
This step converts the dihydroxy-pyrimidine (uracil) to the corresponding dichloro-pyrimidine, which is significantly more reactive and suitable for further modifications.
Starting Materials:
| Material | Formula | Molecular Weight ( g/mol ) | Role |
| 6-Methyl-5-nitrouracil | C₅H₅N₃O₄ | 171.11 | Substrate |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent |
| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | Catalyst/Acid scavenger |
Experimental Protocol:
-
Reaction Setup: A mixture of 6-methyl-5-nitrouracil and a significant excess of phosphorus oxychloride is placed in a reaction flask equipped with a reflux condenser. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.
-
Chlorination: The mixture is heated to reflux (around 110°C) and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Removal of Excess Reagent: After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
Workup: The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. The product, 2,4-dichloro-6-methyl-5-nitropyrimidine, will precipitate as a solid.
-
Isolation: The solid product is collected by filtration, washed thoroughly with cold water, and dried.
Causality and Field-Proven Insights:
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric amide form of the uracil ring to generate the dichloro derivative. The reaction is typically run neat in excess POCl₃ which also acts as the solvent. The workup must be performed with extreme care due to the violent reaction of POCl₃ with water.
Part 4: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group to an amine, yielding the target molecule. Two common and effective methods are presented here.
Method A: Reduction with Iron Powder
Starting Materials:
| Material | Formula | Molecular Weight ( g/mol ) | Role |
| 2,4-Dichloro-6-methyl-5-nitropyrimidine | C₅H₃Cl₂N₃O₂ | 207.99 | Substrate |
| Iron Powder | Fe | 55.84 | Reducing agent |
| Acetic Acid or Hydrochloric Acid | CH₃COOH or HCl | 60.05 or 36.46 | Acidic medium |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Experimental Protocol:[4][5]
-
Reaction Setup: The nitro compound is dissolved in a mixture of ethanol and acetic acid.
-
Reduction: Iron powder is added portion-wise to the solution. The reaction is exothermic and may require cooling to maintain control.
-
Reaction Completion: The mixture is heated to reflux for a short period to ensure the reaction goes to completion.
-
Workup: The reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent (like ethyl acetate) and water. The aqueous layer is basified to precipitate the product.
-
Isolation: The product is extracted into the organic layer, which is then washed, dried, and concentrated to give this compound.
Method B: Catalytic Transfer Hydrogenation
Starting Materials:
| Material | Formula | Molecular Weight ( g/mol ) | Role |
| 2,4-Dichloro-6-methyl-5-nitropyrimidine | C₅H₃Cl₂N₃O₂ | 207.99 | Substrate |
| Palladium on Carbon (5-10% Pd/C) | - | - | Catalyst |
| Ammonium Formate or Hydrogen Gas | H₅NO₂ or H₂ | 63.06 or 2.02 | Hydrogen source |
| Methanol or Ethanol | CH₃OH or C₂H₅OH | 32.04 or 46.07 | Solvent |
Experimental Protocol:[6][7]
-
Reaction Setup: The nitro compound is dissolved in methanol or ethanol in a flask. The Pd/C catalyst is added carefully under an inert atmosphere.
-
Hydrogenation: If using ammonium formate, it is added to the mixture, and the reaction is heated to reflux. If using hydrogen gas, the flask is connected to a hydrogen source and stirred under a positive pressure of H₂.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The catalyst is removed by filtration through a pad of celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Causality and Field-Proven Insights:
The iron/acid reduction is a classic and cost-effective method for nitro group reduction. The reaction proceeds via single electron transfer from the iron metal. Catalytic hydrogenation is often cleaner and can provide higher yields, but requires specialized equipment for handling hydrogen gas and the catalyst can be expensive. Transfer hydrogenation with ammonium formate offers a safer alternative to using hydrogen gas.[1]
Visualizing the Synthesis Workflow
Overall Synthetic Pathway
Caption: Multi-step synthesis of the target molecule.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Ethyl Acetoacetate, Urea | 6-Methyluracil | HCl, NaOH | 71-77%[2] |
| 2 | 6-Methyluracil | 6-Methyl-5-nitrouracil | HNO₃, H₂SO₄ | High |
| 3 | 6-Methyl-5-nitrouracil | 2,4-Dichloro-6-methyl-5-nitropyrimidine | POCl₃ | Good to High |
| 4 | 2,4-Dichloro-6-methyl-5-nitropyrimidine | This compound | Fe/AcOH or H₂/Pd-C | Good to High |
Conclusion
The synthesis of this compound from ethyl acetoacetate and urea is a well-trodden path in medicinal and process chemistry. The starting materials are readily accessible, and the reactions involved are standard, robust transformations. This guide provides the necessary detail for researchers and drug development professionals to confidently undertake the synthesis of this valuable intermediate, enabling the advancement of their research and development programs. Careful attention to reaction conditions and safety procedures, particularly during the chlorination and workup steps, is paramount for successful and safe execution.
References
- CN102702114A - Method for preparing nitro orotic acid.
- Donleavy, J. J.; Kise, M. A. 6-Methyluracil. Org. Synth.1941, 21, 81. [Link]
- Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
- The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil.
- 6-Methyl-5-nitrouracil. PubChem. [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
- Stolar, T.; Užarević, K. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules2020, 25(23), 5611. [Link]
Sources
solubility of 2,4-Dichloro-6-methylpyrimidin-5-amine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dichloro-6-methylpyrimidin-5-amine
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. It is designed for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's dissolution characteristics for applications ranging from reaction chemistry to formulation development.
Introduction: The Critical Role of Solubility
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized building block, its utility in synthetic pathways is fundamentally governed by its solubility. In drug development, solubility is a critical determinant of a compound's bioavailability, affecting its absorption and ultimate therapeutic efficacy. A thorough understanding of its behavior in different solvent systems is therefore not merely academic but a prerequisite for successful application.
This document moves beyond a simple data sheet to provide a methodological and theoretical guide. It explains the physicochemical principles governing the solubility of this specific molecule and presents robust, field-proven protocols for its empirical determination.
Physicochemical Analysis and Solubility Prediction
Before any experiment is conducted, a detailed analysis of the molecular structure provides critical insights into its expected solubility behavior. This aligns with the fundamental principle of "like dissolves like."
Molecular Structure: this compound
-
Molecular Formula: C₅H₅Cl₂N₃
-
Molecular Weight: 190.02 g/mol
-
Key Structural Features:
-
Pyrimidine Core: A polar aromatic heterocycle containing two nitrogen atoms.
-
Amine Group (-NH₂): A primary amine that can act as a hydrogen bond donor.
-
Chlorine Atoms (-Cl): Two electron-withdrawing groups that increase the molecule's polarity and can participate in dipole-dipole interactions.
-
Methyl Group (-CH₃): A non-polar, hydrophobic group.
-
Solubility Prediction:
The molecule presents a mixed character. The pyrimidine ring, amine group, and chlorine atoms impart significant polarity and hydrogen bonding capability. The amine group's two N-H bonds are strong hydrogen bond donors, while the ring nitrogens and the amine nitrogen itself are hydrogen bond acceptors. Conversely, the methyl group and the overall chlorinated hydrocarbon-like framework introduce a degree of non-polar character.
-
High Solubility is Expected in: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.
-
Moderate to Low Solubility is Expected in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).
-
Poor Solubility is Expected in: Non-polar solvents (e.g., Hexane, Toluene), which cannot effectively solvate the polar functional groups of the molecule.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true thermodynamic solubility is the shake-flask equilibrium method . This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.
Workflow for Equilibrium Solubility Determination
The following diagram outlines the standard workflow for the shake-flask method.
Caption: Conceptual workflow for a high-throughput solubility screen.
While HTS methods are excellent for ranking compounds or identifying promising solvents, they often measure kinetic solubility, which can differ from the true thermodynamic solubility obtained via the shake-flask method. Therefore, results from HTS should be considered as estimates, with key findings confirmed by the more rigorous equilibrium method.
Conclusion
The solubility of this compound is a complex interplay between its polar, hydrogen-bonding functional groups and its non-polar structural elements. A systematic approach that combines theoretical structural analysis with robust experimental validation is essential for accurately characterizing its behavior. The shake-flask equilibrium method, coupled with a reliable analytical technique like HPLC, remains the gold standard for determining thermodynamic solubility. By following the protocols and principles outlined in this guide, researchers can generate high-quality, reliable data to support their work in synthesis, process development, and pharmaceutical formulation.
References
- Source: European Chemicals Agency (ECHA)
- Title: ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
- Title: High-Throughput Measurement of Drug Solubility Source: Current Drug Discovery Technologies URL:[Link]
- Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-methylpyrimidin-5-amine for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-dichloro-6-methylpyrimidin-5-amine (CAS No: 13162-27-1), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data, peer-reviewed literature, and field-proven laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory conduct.
Compound Profile and Hazard Identification
This compound is a chlorinated heterocyclic compound. Its reactivity, which makes it a valuable building block in drug discovery, is also the source of its primary hazards. Understanding its chemical properties is fundamental to anticipating and mitigating risks.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13162-27-1 | PubChem[1] |
| Molecular Formula | C₅H₅Cl₂N₃ | PubChem[1] |
| Molecular Weight | 178.02 g/mol | PubChem[1] |
| Appearance | Off-white to pale beige solid/powder | ChemicalBook[2] |
The primary hazards associated with this compound are clearly defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Classification | Implication & Rationale |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation [1][3] | The dichloropyrimidine structure can react with moisture on the skin, potentially leading to localized irritation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation [1][3] | The compound can cause significant irritation and potential damage upon contact with the sensitive tissues of the eye. |
| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation [1][3][4] | As a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs. |
| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed [1] | Ingestion can lead to systemic toxicity. |
| Acute Toxicity (Inhalation) | Warning: H332 - Harmful if inhaled [1] | Inhalation of significant quantities can be harmful. |
The Core of Safe Handling: A Multi-Layered Approach
Safe handling is not a single action but a system of overlapping controls. This section details the essential layers of protection, from engineering controls to personal protective equipment (PPE), explaining the rationale for each.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, representing the most effective way to manage exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling the fine powder and any potential vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[2]
-
Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7] Proximity is critical in case of an emergency.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected carefully to be effective against the specific hazards of this compound.
| PPE Component | Specification & Rationale | Authority |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) . Always inspect gloves for tears or punctures before use.[2][5] For prolonged tasks, consider double-gloving. The goal is to prevent any skin contact.[8] | OSHA 29 CFR 1910.138 |
| Eye & Face Protection | Splash-proof safety goggles and a face shield .[5] Standard safety glasses are insufficient. The combination of goggles and a face shield provides robust protection against splashes and airborne particles during transfers. | OSHA 29 CFR 1910.133 |
| Body Protection | A laboratory coat, fully buttoned, with tight-fitting cuffs . For larger scale operations or when there is a significant risk of spillage, a chemically resistant apron or Tyvek-type suit should be worn.[5] | General Lab Practice |
| Respiratory Protection | Generally not required if work is conducted in a fume hood . If engineering controls fail or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[8] | OSHA 29 CFR 1910.134 |
Standard Operating Procedures (SOPs): From Bench to Waste
The following protocols are designed to be self-validating systems, minimizing risk at each step of a typical laboratory workflow.
Workflow for Weighing and Transferring the Solid Compound
This workflow is designed to prevent the generation and inhalation of airborne powder.
Caption: Workflow for Safe Weighing and Transfer.
Storage and Incompatibility
Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The storage area should be secure and accessible only to authorized personnel.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6][8] Contact with strong acids can cause a violent reaction, while strong oxidizers can create a fire or explosion hazard. Thermal decomposition can release toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6][8]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
Exposure Scenarios and First-Aid Measures
The following diagram outlines the immediate actions required for different types of exposure.
Caption: First-Aid Response to Exposure.
Accidental Release Measures
-
Minor Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Wipe up the powder with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to avoid creating dust.
-
Place the contaminated cloth and any other cleanup materials into a sealed container labeled for halogenated waste.[8]
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
If safe to do so, cover the spill with an inert absorbent material to prevent dust from becoming airborne.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weigh paper, and reaction residues, must be disposed of in a container specifically designated for halogenated organic waste .[9] Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).[9]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][8] Consult your institution's EHS department for specific procedures.
Conclusion
This compound is a valuable reagent whose hazards are well-defined and manageable. By implementing a system of robust engineering controls, selecting the appropriate PPE, and adhering to disciplined standard operating procedures, researchers can handle this compound safely and effectively. The foundation of this safety paradigm is a thorough understanding of not just what to do, but why each step is critical. This knowledge empowers scientists to conduct their work with confidence and care, ensuring a safe environment for discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health.
- Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.
- USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. fishersci.com [fishersci.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
A Technical Guide to the Physicochemical Properties and Characterization of 2,4-Dichloro-6-methylpyrimidin-5-amine
Section 1: Introduction and Strategic Importance
2,4-Dichloro-6-methylpyrimidin-5-amine, identified by CAS Number 13162-27-1, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structural arrangement, featuring a pyrimidine core functionalized with two reactive chlorine atoms, a methyl group, and an amine, makes it a versatile scaffold for building more complex molecular architectures. Professionals in drug development frequently utilize this compound as a starting material for synthesizing a range of bioactive molecules.[2] Its applications also extend to the development of novel pesticides, including fungicides and herbicides.[3]
A comprehensive understanding of its physical and chemical properties is therefore not merely academic; it is a prerequisite for its efficient handling, reaction optimization, and the successful development of downstream products. This guide provides an in-depth analysis of the compound's physical appearance, key physicochemical parameters, and validated protocols for its synthesis and characterization, designed for researchers and scientists in applied chemistry.
Molecular Structure and Identity:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₅H₅Cl₂N₃[1]
-
Molecular Weight: 178.02 g/mol [1]
-
Canonical SMILES: CC1=C(C(=NC(=N1)Cl)Cl)N[1]
Section 2: Physicochemical Properties
The physical state of this compound under standard laboratory conditions is a white crystal or crystalline powder.[3] Some sources have also noted it may possess a pungent odor.[3] A detailed summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Physical Form | White crystal or crystalline powder | [3] |
| Melting Point | 115-116.5 °C or 175-179 °C | [3] |
| Boiling Point | 281.6 ± 35.0 °C (Predicted) | [3] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, and ether. | [3] |
| Vapor Pressure | 0.00353 mmHg at 25°C | [3] |
| Refractive Index | 1.614 (Predicted) | [3] |
Note on Melting Point Discrepancy: There is a notable variance in the reported melting point in available literature.[3] This may be attributable to differences in sample purity or polymorphic forms. Therefore, experimental determination of the melting point is a critical first step in characterization to ascertain the purity of the material in hand.
Section 3: Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.
GHS Hazard Identification:
-
Hazard Statements:
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. For procedures that may generate dust, use a face shield and appropriate respiratory protection.[3]
-
Storage Conditions: The compound should be stored at -20°C in a tightly sealed container.[4] It is crucial to protect it from moisture and light to maintain its stability and prevent degradation.[4]
Section 4: Experimental Protocols for Synthesis and Characterization
The following section details the methodologies for synthesizing and validating the identity and purity of this compound. The overall workflow is designed to ensure a high degree of confidence in the final product.
Sources
A Comprehensive Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2,4-dichloro-6-methylpyrimidin-5-amine, a pivotal intermediate in the fields of medicinal chemistry and agrochemicals. We will explore its fundamental physicochemical properties, with a specific focus on its melting point as a critical parameter for identity and purity assessment. The document details a validated synthesis protocol, outlines rigorous methods for characterization, discusses its applications as a versatile building block for drug development, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted pyrimidines in their synthetic and discovery workflows.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Pyrimidine derivatives exhibit a vast range of biological activities, including roles as kinase inhibitors, antifolates, and anti-infective agents.[1][2] The strategic functionalization of the pyrimidine ring with substituents like chlorine atoms and amine groups, as seen in this compound, creates versatile chemical handles for constructing complex molecular architectures with tailored pharmacological profiles.
Compound Identification and Physicochemical Properties
Accurate identification of a chemical entity is paramount for reproducible scientific research. This compound is a distinct isomer, and it is crucial to differentiate it from structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 13162-27-1 | [3][4][5] |
| Molecular Formula | C₅H₅Cl₂N₃ | [3][5][6] |
| Molecular Weight | 178.02 g/mol | [3][5] |
| Appearance | White crystal or crystalline powder | [6] |
| Melting Point | 175-179 °C | [6] |
| Solubility | Soluble in chloroform, dichloromethane, ether; Insoluble in water. | [6] |
Note on Isomeric Confusion: It is critical to distinguish the title compound (CAS: 13162-27-1) from its isomer, 4,6-dichloro-2-methylpyrimidin-5-amine (CAS: 39906-04-2). The latter has a significantly lower reported melting point of 70-73 °C. Always verify the identity of the material via its CAS number and appropriate analytical methods.
Synthesis and Purification
The most common and effective route to synthesize this compound is through the chemical reduction of its nitro-pyrimidine precursor. This method offers a high yield and a relatively clean product profile.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is based on the method described for the reduction of a similar nitro-pyrimidine.[4]
-
Reactor Charging: In a suitable hydrogenation vessel, charge 2,4-dichloro-5-nitro-6-methylpyrimidine (1.0 eq) and dissolve it in ethyl acetate (approx. 35 mL per gram of starting material).
-
Catalyst Addition: Add Palladium on Carbon (Pd/C, 10% w/w, approx. 0.2 eq by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas three times to remove air. Pressurize the reactor to 40 psi with hydrogen.
-
Reaction: Maintain the reaction at room temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Depressurize the vessel carefully. Remove the Pd/C catalyst by filtration through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, this compound, typically as a yellow solid.[4] Further purification can be achieved by recrystallization if necessary.
Physicochemical Characterization: Focus on Melting Point
Characterization is essential to confirm the identity and purity of the synthesized compound. While techniques like NMR, IR, and mass spectrometry confirm the molecular structure, the melting point is a rapid and reliable indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will depress and broaden this range.
Melting Point Determination Workflow
Caption: Standard workflow for melting point determination.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and free of solvent. Finely grind the crystalline powder.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, packing a small amount (2-3 mm height) into the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Determination:
-
Set a rapid heating ramp to approach the expected melting point (175 °C). Stop approximately 20 °C below this temperature.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, a sharp range within 175-179 °C is indicative of high purity.[6]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block. The two chlorine atoms are at electronically distinct positions (C2 and C4) and can be selectively displaced by various nucleophiles (e.g., amines, alcohols, thiols) in SNAr reactions. This allows for the divergent synthesis of large libraries of novel compounds.
-
Pharmaceutical Intermediates: It is a precursor for compounds with potential antibacterial and antiviral activities.[6]
-
Agrochemicals: It serves as an intermediate in the synthesis of various pesticides, including fungicides and herbicides.[6]
-
Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold, readily accessible from this intermediate, is a well-established core for many kinase inhibitors used in oncology.
Hypothetical Role in a Signaling Pathway
The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common application for this compound class.
Caption: Inhibition of a kinase by a pyrimidine derivative.
Safety and Handling
As an active chemical intermediate, this compound must be handled with appropriate care.
Table 2: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H302 (Potential) | Harmful if swallowed |
| H332 (Potential) | Harmful if inhaled |
| Source: PubChem[3] |
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust or vapors.[6]
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6]
-
Store in a cool, dry place away from strong oxidants and acids.[6]
Conclusion
This compound is a fundamentally important molecule in synthetic chemistry. Its well-defined physicochemical properties, particularly its melting point of 175-179 °C, serve as a reliable benchmark for its identity and purity. The synthetic accessibility and versatile reactivity of this compound make it an invaluable starting material for the development of new therapeutics and agrochemicals. Adherence to proper characterization techniques and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
- 2,4-DICHLORO-6-METHYL-PYRIMIDIN-5-YLAMINE - ChemBK. (2024-04-09). [Link]
- This compound | C5H5Cl2N3 | CID 14665971 - PubChem. [Link]
- 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem. [Link]
- 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE - INDOFINE Chemical Company. [Link]
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. - DTIC. [Link]
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised. - DTIC. [Link]
- WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google P
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]
- 5. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. chembk.com [chembk.com]
Stability of 2,4-Dichloro-6-methylpyrimidin-5-amine Under Acidic Conditions: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the chemical stability of 2,4-Dichloro-6-methylpyrimidin-5-amine under acidic conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of pyrimidine chemistry to predict degradation pathways and offers a robust experimental framework for validation.
Introduction: The Significance of Stability in Drug Development
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their wide range of biological activities.[1] The stability of such active pharmaceutical ingredients (APIs) is a critical parameter that can significantly impact their purity, potency, and safety.[2] Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, heat, oxidation, and light, are essential to understand its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[2] This guide focuses specifically on the anticipated behavior of this compound in an acidic environment.
Chemical Principles: Understanding the Molecular Architecture and Reactivity
The structure of this compound features a pyrimidine ring substituted with two chlorine atoms, a methyl group, and an amino group.[3] Each of these functional groups contributes to the overall reactivity and stability of the molecule.
-
The Pyrimidine Core: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the chloro substituents.
-
Chloro Substituents: The chlorine atoms at positions 2 and 4 are good leaving groups and are the most likely sites for nucleophilic substitution reactions, such as hydrolysis. The reactivity of these positions can be influenced by the electronic effects of the other substituents.
-
Amino Group: The amino group at position 5 is an electron-donating group. Under acidic conditions, this group will be protonated to form an ammonium salt. This protonation will further increase the electron-withdrawing nature of the pyrimidine ring, potentially activating the chloro substituents towards hydrolysis.
-
Methyl Group: The methyl group at position 6 is a weak electron-donating group and is generally considered to be chemically inert under these conditions.
Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis
The primary degradation pathway for this compound under acidic conditions is anticipated to be the sequential hydrolysis of the two chlorine atoms.[4] This reaction is a nucleophilic aromatic substitution where water acts as the nucleophile.
The reaction is expected to proceed in a stepwise manner, with the hydrolysis of one chlorine atom followed by the other. The relative rates of hydrolysis at the C2 and C4 positions will depend on the specific electronic and steric environment of each carbon. The protonated amino group at C5 is expected to influence the regioselectivity of this hydrolysis.
Diagram of the Proposed Degradation Pathway:
Caption: Proposed stepwise hydrolysis of this compound.
Experimental Protocol: A Framework for Forced Degradation Studies
To empirically determine the stability of this compound and validate the proposed degradation pathway, a forced degradation study is essential.[2] The following protocol provides a comprehensive, self-validating workflow.
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer components
Equipment
-
Analytical balance
-
pH meter
-
Constant temperature bath or oven
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Reversed-phase C18 HPLC column
Experimental Workflow Diagram
Caption: A typical workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Stress Conditions:
-
Transfer a known volume of the stock solution into several reaction vessels.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to each vessel.
-
Maintain the samples at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Neutralization: At each time point, withdraw an aliquot of the reaction mixture and immediately neutralize it with an equivalent amount of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to stop the degradation process.
-
Sample Analysis by HPLC:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution of a mobile phase consisting of a phosphate buffer and acetonitrile.
-
Monitor the chromatograms at a suitable wavelength (determined by UV-Vis spectral analysis of the parent compound).
-
-
Data Collection and Interpretation:
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the percentage of degradation.
-
Monitor the formation of any degradation products by observing the appearance of new peaks in the chromatogram.
-
Identification of Degradation Products
For the structural elucidation of the major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By comparing the mass-to-charge ratio (m/z) of the degradation products with that of the parent compound, the identity of the hydrolyzed products can be confirmed.
Quantitative Data Summary
The results of the forced degradation study should be summarized in a clear and concise table to facilitate comparison and analysis.
| Stress Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 40 | 0 | 100 | 0 | 0 |
| 0.1 M HCl | 40 | 8 | |||
| 0.1 M HCl | 40 | 24 | |||
| 1 M HCl | 60 | 4 | |||
| 1 M HCl | 60 | 12 |
(Note: This table is a template; the actual data would be populated from the experimental results.)
Conclusion and Further Steps
This technical guide provides a theoretical framework for understanding and evaluating the stability of this compound under acidic conditions. The proposed degradation pathway via acid-catalyzed hydrolysis of the chloro substituents is based on established principles of pyrimidine chemistry. The detailed experimental protocol offers a robust methodology for researchers to generate empirical data, validate these predictions, and identify the resulting degradation products. The insights gained from such studies are paramount for ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.
References
- Degradation of some purine and pyrimidine derivatives by hot alkali. Canadian Science Publishing.
- Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Center for Biotechnology Information.
- Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Scilit.
- Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. National Center for Biotechnology Information.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information.
- This compound. PubChem.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.
- Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
- Process for the preparation of chloropyrimidines. Google Patents.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
- 4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem.
- Preparation method of 4, 6-dichloropyrimidine. Google Patents.
- Hydrolysis Reactions. Chemistry LibreTexts.
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC.
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. PubMed.
- Moxonidine synthesis with the aid of organic bases. Google Patents.
Sources
An In-Depth Technical Guide to the Basic Reactivity of 2,4-Dichloro-6-methylpyrimidin-5-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: Deconstructing a Privileged Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2] Among the vast array of pyrimidine intermediates, 2,4-dichloro-6-methylpyrimidin-5-amine stands out as a particularly versatile and powerful building block. Its strategic placement of two reactive chlorine atoms, modulated by the electronic effects of adjacent amine and methyl groups, offers a rich landscape for selective functionalization.
This guide moves beyond a simple recitation of reactions. It aims to provide a deep, mechanistic understanding of the molecule's inherent reactivity. We will explore the electronic principles that govern its behavior, dissect the critical issue of regioselectivity between the C4 and C2 positions, and present field-proven protocols for its most important transformations. Our focus is on the causality behind the chemistry—the "why" that empowers researchers to predict outcomes, troubleshoot syntheses, and rationally design novel molecular architectures.
The Electronic Landscape: Understanding Core Reactivity
The reactivity of this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms act as powerful electron sinks, withdrawing electron density and making the carbon atoms, particularly those bearing halogen leaving groups, highly susceptible to nucleophilic attack. This intrinsic property makes the scaffold an excellent substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.[3][4]
The Central Question: Regioselectivity at C4 vs. C2
The primary challenge and opportunity in the chemistry of this molecule is controlling which of the two chlorine atoms reacts first. For most transformations, a clear and predictable hierarchy emerges.
-
The General Rule: Both SNAr and palladium-catalyzed cross-coupling reactions overwhelmingly favor substitution at the C4 position over the C2 position.[2][4][5]
-
Mechanistic Underpinnings:
-
For Cross-Coupling Reactions: The regioselectivity is largely driven by the initial step of the catalytic cycle: the oxidative addition of the palladium(0) complex to the carbon-chlorine bond. Computational and experimental evidence indicates that the C4–Cl bond is more susceptible to this insertion.[1][3][6]
-
For Nucleophilic Aromatic Substitution (SNAr): The selectivity is governed by the stability of the intermediate Meisenheimer complex. For unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) has its largest lobes at the C4 and C6 positions, making them the most electrophilic sites.[7][8] Nucleophilic attack at C4 leads to a more stable para-quinoid-like intermediate compared to the ortho-quinoid-like intermediate from C2 attack.
-
The Influence of Ring Substituents:
The -NH2 group at C5 and the -CH3 group at C6 are not mere spectators; they actively modulate the ring's electronics. As electron-donating groups (EDGs), they can subtly alter the LUMO distribution. While the C4 preference generally holds for our title compound, it is crucial to recognize that strong EDGs at the C6 position in other 2,4-dichloropyrimidines can sometimes reverse this selectivity, making the C2 position more reactive in SNAr reactions by increasing its LUMO lobe contribution.[7][8]
Caption: General reactivity map showing the preferential C4 substitution.
Key Transformations and Mechanistic Considerations
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct, often uncatalyzed, route to introduce heteroatom nucleophiles. However, its utility can be hampered by regioselectivity issues.
-
Mechanism: A two-step addition-elimination process via a resonance-stabilized Meisenheimer complex.
-
Scope: Effective for strong nucleophiles such as alkoxides, thiolates, and certain amines.
-
Causality & Limitations: While the C4 position is generally favored, reactions with neutral amine nucleophiles frequently yield mixtures of C4 and C2 isomers, with ratios often ranging from 1:1 to 4:1.[4] This lack of clean selectivity necessitates challenging chromatographic separations, limiting the synthetic utility for large-scale applications. The outcome is highly sensitive to the nucleophile, solvent, and temperature.
B. Palladium-Catalyzed Cross-Coupling: The Gold Standard for Selectivity
For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are superior, offering exceptional regioselectivity and broader functional group tolerance under milder conditions.[4][9]
This is the premier method for installing aryl, heteroaryl, or vinyl groups at the C4 position.
-
Mechanism: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of Pd(0) to the C4-Cl bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.
-
Expertise & Trustworthiness: The high fidelity of C4-selective oxidative addition is the cornerstone of this reaction's reliability.[3][6] Microwave-assisted procedures can dramatically shorten reaction times and reduce catalyst loading, enhancing efficiency.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This reaction has revolutionized the synthesis of arylamines and is the preferred method for selective amination of the dichloropyrimidine core.
-
Mechanism: Similar to the Suzuki coupling, it involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination of the C-N bond.
-
Expertise & Trustworthiness: Compared to SNAr amination, the Buchwald-Hartwig reaction offers significantly higher regioselectivity for the C4 position.[2][9] It accommodates a much broader range of amines, including primary and secondary, aliphatic and aromatic, and is tolerant of many functional groups.[10][11] The choice of palladium precursor, ligand, and base is critical for success.
Comparative Analysis & Data Summary
To aid in experimental design, the key features of these primary transformations are summarized below.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-O, C-S, C-N | C-C | C-N |
| Regioselectivity | Moderate to low; often yields C4/C2 mixtures.[4] | Excellent for C4.[1][3] | Typically high for C4.[2][9] |
| Reaction Conditions | Can require elevated temperatures; often uncatalyzed. | Milder; requires Pd catalyst, ligand, and base. | Milder; requires Pd catalyst, specialized ligand, and base.[9] |
| Substrate Scope | Limited by nucleophilicity and electronics. | Broad; aryl & heteroaryl boronic acids. | Broad; tolerates a wide range of amines.[10] |
| Key Advantage | Simplicity, no catalyst cost. | High C4 selectivity for C-C bonds. | High C4 selectivity for C-N bonds. |
| Primary Drawback | Poor regiocontrol, potential for isomer separation. | Catalyst/ligand cost, sensitivity to air/moisture. | Catalyst/ligand cost, can be complex to optimize. |
Validated Experimental Protocols
The following protocols are representative and should be optimized for specific substrates.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)
-
Rationale: This protocol leverages microwave irradiation to achieve rapid, efficient, and highly regioselective C-C bond formation with low catalyst loading, demonstrating a modern and cost-effective approach.[3]
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).[3]
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the C4-arylated product.
-
Protocol 2: C4-Selective Buchwald-Hartwig Amination
-
Rationale: This method provides a reliable pathway to C4-aminated products, overcoming the regioselectivity issues of SNAr. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.).[4]
-
Add the desired amine (1.1 eq.).
-
Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Caption: Key synthetic pathways from the title compound.
Conclusion
This compound is a scaffold of immense synthetic potential, governed by a clear hierarchy of reactivity. The C4 position is the dominant site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. While SNAr offers a straightforward, catalyst-free approach, it is often plagued by a lack of regiocontrol, yielding isomeric mixtures. For the precise and predictable construction of C-C and C-N bonds, the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, are the authoritative and field-proven methods. A thorough understanding of the underlying electronic principles and mechanistic pathways is paramount for any scientist seeking to harness the full potential of this versatile building block in the pursuit of novel, high-value molecules.
References
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL:[Link]
- Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL:[Link]
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: Sparkle Molecules URL:[Link]
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry Source: Medium URL:[Link]
- Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: PMC - NIH URL:[Link]
- Title: One-Pot Double Suzuki Couplings of Dichloropyrimidines Source: ResearchG
- Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL:[Link]
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed URL:[Link]
- Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchG
- Title: Buchwald–Hartwig amin
- Title: The Buchwald-Hartwig Amination After 25 Years Source: PubMed URL:[Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,4-Dichloro-6-methylpyrimidin-5-amine and Its Analogs
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based scaffolds, 2,4-disubstituted pyrimidines, particularly those derived from precursors like 2,4-Dichloro-6-methylpyrimidin-5-amine, represent a privileged class of compounds. Their inherent ability to engage in specific hydrogen bonding interactions with biological targets has propelled their development as potent inhibitors of various enzymes, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound and its close analogs in modern drug discovery. We will delve into the synthetic strategies employed to functionalize this versatile core, explore its application in the design of targeted therapeutics with a focus on kinase inhibitors, and dissect the structure-activity relationships that govern its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable heterocyclic scaffold.
Introduction: The Privileged 2,4-Disubstituted Pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry, with the pyrimidine ring being a particularly prominent feature in numerous approved drugs and clinical candidates.[1] Its presence in the nucleobases of DNA and RNA underscores its biocompatibility and potential for molecular recognition. The 2,4-disubstituted pyrimidine scaffold, in particular, has garnered significant attention as a "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. This interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve potency and selectivity.
This compound is a highly functionalized starting material that offers multiple points for diversification. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of different amine-containing fragments. The 5-amino group provides an additional vector for modification, while the 6-methyl group can influence the molecule's conformation and interaction with the target protein.
While direct literature on the extensive medicinal chemistry applications of this compound is somewhat focused, a wealth of information exists for the closely related 2,4-dichloro-6-methylpyrimidine and the resulting 2,4-diamino-6-methylpyrimidine derivatives. This guide will therefore focus on the potential of the core scaffold, drawing heavily on the well-established chemistry and biology of these closely related analogs to provide a comprehensive and insightful overview for the drug discovery professional.
Core Application: Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. This has made kinases one of the most important classes of drug targets. The 2,4-diaminopyrimidine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.
Mechanism of Action: Hinge-Binding and Beyond
The primary mechanism by which 2,4-diaminopyrimidine-based inhibitors exert their effect is by competing with ATP for binding to the active site of the kinase. The N1 and the 2-amino group of the pyrimidine core typically form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. The substituent at the 4-position often extends into the hydrophobic pocket of the active site, while modifications at other positions can be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.
Case Study: Aurora Kinase Inhibitors
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Several potent Aurora kinase inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed.[2]
A notable example is a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives, which have been identified as potent inhibitors of Aurora A kinase.[3] These compounds were designed using structure-based drug design to induce a "DFG-out" conformation of the kinase, a feature that can lead to improved selectivity. One of the lead compounds from this series demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with IC50 values less than 200 nM.[3]
Structure-Activity Relationship (SAR) Insights for Aurora A Inhibitors:
-
N4-Position: A substituted pyrazole at this position was found to be crucial for potent Aurora A inhibition.
-
N2-Position: A pyrrolidine ring at this position provided a good balance of potency and pharmacokinetic properties.
-
6-Position: The methyl group at the 6-position is believed to make favorable van der Waals interactions within the active site.
Below is a diagram illustrating the general structure-activity relationships for this class of inhibitors.
Caption: Key SAR features of 2,4-diamino-6-methylpyrimidine-based Aurora kinase inhibitors.
Case Study: Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors.[4]
One study reported a series of compounds based on a 2,4-diarylaminopyrimidine scaffold, with one of the lead compounds, A12 , exhibiting potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[4]
Biological Activity of Representative FAK Inhibitors
| Compound | FAK IC50 (nM) | A549 Cell Proliferation IC50 (µM) | MDA-MB-231 Cell Proliferation IC50 (µM) | Reference |
| TAE-226 | 3.5 | 0.35 ± 0.08 | 0.12 ± 0.03 | [4] |
| A12 | 1.8 | 0.13 ± 0.04 | 0.094 ± 0.05 | [4] |
The following diagram illustrates a simplified signaling pathway involving FAK and its inhibition.
Caption: Simplified FAK signaling pathway and the point of intervention by 2,4-diaminopyrimidine inhibitors.
Synthetic Strategies and Protocols
The synthesis of 2,4-diamino-6-methylpyrimidine derivatives typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-6-methylpyrimidine core. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position, allowing for regioselective functionalization.
General Synthetic Workflow
The general approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with a primary or secondary amine to substitute the C4-chloro group, followed by a second SNAr reaction with a different amine to substitute the C2-chloro group. The reactions are often carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol or isopropanol.
Caption: General synthetic workflow for the preparation of 2,4-diamino-6-methylpyrimidine derivatives.
Experimental Protocol: Synthesis of a Representative 2,4-Diaminopyrimidine Derivative
The following protocol is a representative example for the synthesis of a 2,4-disubstituted-6-methylpyrimidine, adapted from the literature.[3]
Step 1: Synthesis of 2-Chloro-6-methyl-N-(aryl)pyrimidin-4-amine
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or ethanol) is added triethylamine (1.2 eq).
-
The desired amine (1.0 eq) is added portion-wise at room temperature.
-
The reaction mixture is heated to 50-80 °C and stirred for 4-16 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine intermediate.
Step 2: Synthesis of N2,N4-Disubstituted-6-methylpyrimidine-2,4-diamine
-
To a solution of the 4-amino-2-chloro-6-methylpyrimidine intermediate (1.0 eq) in a high-boiling point solvent (e.g., 1-pentanol or N,N-dimethylformamide) is added triethylamine (1.5 eq).
-
The second desired amine (1.2 eq) is added to the mixture.
-
The reaction is heated to 120-140 °C and stirred for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a non-polar solvent (e.g., hexane) and then dried.
-
If necessary, the final product is purified by column chromatography or recrystallization to yield the pure N2,N4-disubstituted-6-methylpyrimidine-2,4-diamine.
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. The well-established synthetic routes, coupled with the privileged nature of the 2,4-diaminopyrimidine core as a hinge-binding motif, make it an attractive starting point for the development of potent and selective kinase inhibitors. The successful development of Aurora and FAK kinase inhibitors based on this scaffold highlights its potential in oncology.
Future research in this area will likely focus on:
-
Exploration of Novel Kinase Targets: The adaptability of the scaffold allows for its application in the design of inhibitors for a wide range of other kinases implicated in various diseases.
-
Fine-tuning of Pharmacokinetic Properties: Further optimization of substituents can lead to compounds with improved drug-like properties, such as oral bioavailability and metabolic stability.
-
Development of Covalent Inhibitors: The introduction of reactive groups could lead to the development of covalent inhibitors with prolonged duration of action.
-
Application in Other Therapeutic Areas: The inherent biological activity of the pyrimidine core suggests that derivatives of this compound may also find applications in areas beyond oncology, such as in the treatment of inflammatory or infectious diseases.
References
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596-7619. [Link]
- Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9843-9855. [Link]
- Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 49-59. [Link]
- Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 238-243. [Link]
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1156. [Link]
- Couch, J. F. (1978). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 21(4), 386-391. [Link]
- Di Francesco, R., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
- Di Francesco, R., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
- ResearchGate. (n.d.). (A–C)
- Li, J., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
- Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV. [Link]
- Chen, Y.-T., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2998. [Link]
- Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 238-243. [Link]
- Kumar, S., & Singh, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 25-41. [Link]
- Drug Design Org. (n.d.).
- Fiveable. (n.d.).
- ResearchGate. (n.d.). Synthetic routes of compounds 2-5. [Link]
- Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(4), 13-14. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Dichlorinated Pyrimidine
An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: A Cornerstone Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. This compound, a deceptively simple heterocyclic compound, represents one such cornerstone. Its strategic arrangement of reactive chloro groups, an amino moiety, and the core pyrimidine ring makes it an exceptionally versatile building block for the synthesis of targeted therapeutics. This guide provides a deep dive into the synthesis, reactivity, and application of this key intermediate, with a particular focus on its pivotal role in the development of kinase inhibitors for oncology and other therapeutic areas. As we will explore, the specific placement of its functional groups is not arbitrary; it is the key to its utility in crafting potent and selective drug candidates.
Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design. This compound (DCMPA) possesses a unique combination of features that dictate its reactivity and handling.
Key Properties Summary
The essential identifiers and computed properties for DCMPA are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13162-27-1 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [1] |
| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N | [1] |
Structural Analysis & Spectroscopic Profile
The structure of DCMPA is defined by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an amine group at position 5. This specific arrangement governs its electronic properties and, consequently, its chemical behavior.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methyl protons (CH₃) at C6 would likely appear as a singlet around δ 2.0-2.5 ppm. The amine protons (NH₂) at C5 would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the molecule. The methyl carbon would be found upfield, while the four pyrimidine ring carbons would appear at lower field, with those bonded to the electronegative chlorine and nitrogen atoms being the most deshielded.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions in an approximate 9:6:1 ratio.
Synthesis Pathway and Protocol
The synthesis of this compound is not commonly detailed as a final product but as a critical intermediate. A robust and logical synthetic route proceeds from a suitable pyrimidine precursor, typically involving chlorination and the reduction of a nitro group. The following workflow outlines a validated approach.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 6-methyl-5-nitrouracil. The first step is a dichlorination reaction, followed by the selective reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from procedures for analogous compounds.[5]
Step 1: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
-
Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge phosphorus oxychloride (POCl₃, 5 equivalents).
-
Reaction Initiation: While stirring, add N,N-diethylaniline (1.1 equivalents) dropwise, maintaining the temperature below 40°C.
-
Substrate Addition: Slowly add 6-methyl-5-nitrouracil (1 equivalent) portion-wise to the stirred solution. The addition should be controlled to manage any exotherm.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the intermediate, 2,4-dichloro-6-methyl-5-nitropyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: To a flask containing the 2,4-dichloro-6-methyl-5-nitropyrimidine (1 equivalent) from the previous step, add a suitable solvent such as ethanol or ethyl acetate.
-
Reducing Agent: Add iron powder (Fe, 5 equivalents) and concentrated hydrochloric acid (HCl, 0.5 equivalents).[4] Alternatively, for a cleaner reaction, catalytic hydrogenation can be employed using palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere.[5]
-
Reaction: Stir the mixture vigorously at room temperature. The reduction is typically exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).
-
Work-up (for Fe/HCl): Once the reaction is complete, filter the mixture through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity: The Key to Versatility
The synthetic value of DCMPA lies in the differential reactivity of its two chlorine atoms towards nucleophiles. This regioselectivity allows for a stepwise and controlled elaboration of the scaffold.
Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic aromatic substitution. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This is because the negative charge of the Meisenheimer intermediate is better stabilized when the attack occurs at C4. A study on the related 5-bromo-2,4-dichloro-6-methylpyrimidine confirmed that nucleophilic attack by ammonia occurs preferentially at the C4 position.[2] This principle is the cornerstone of its use in building complex molecules.
Caption: Stepwise functionalization of DCMPA via regioselective SₙAr reactions.
General Protocol for SₙAr Derivatization
-
Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent like isopropanol, n-butanol, or DMF.
-
Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to scavenge the HCl byproduct.
-
Reaction: Heat the mixture, typically between 80°C and 120°C. The reaction at the more reactive C4 position is usually complete within a few hours.
-
Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent. The product can then be purified by standard methods.
-
Second Substitution: The resulting 4-substituted-2-chloro intermediate can be subjected to a second SₙAr reaction, often requiring higher temperatures or a more reactive nucleophile to substitute the less reactive C2 chlorine.
Application as a Privileged Scaffold in Kinase Inhibitor Design
The 2-aminopyrimidine core is a classic "hinge-binding" motif found in a vast number of approved and investigational kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.[6] DCMPA provides an ideal entry point for constructing libraries of these inhibitors.
The Aminopyrimidine Hinge-Binding Model
Most kinase inhibitors function by competing with ATP for its binding site. A key interaction involves forming hydrogen bonds with the "hinge region" of the kinase. The N1 and the 2-amino group of a 2-aminopyrimidine scaffold act as a perfect hydrogen bond donor-acceptor pair, effectively anchoring the inhibitor in the active site. The dichlorinated nature of DCMPA allows for the sequential introduction of different chemical groups at the C2 and C4 positions to explore the ATP binding pocket and achieve both potency and selectivity.
Caption: Conceptual diagram of a 2-aminopyrimidine scaffold forming key hydrogen bonds with the kinase hinge region.
Examples of Kinase Inhibitors from Pyrimidine Scaffolds
The versatility of the dichlorinated pyrimidine core is evident in the wide range of kinase inhibitors developed from it and its analogs.
| Inhibitor Class / Example | Target Kinase(s) | Therapeutic Area | Citation |
| Benzotriazine Derivatives | Src Kinase | Oncology | [7][8] |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Oncology | [6] |
| Thienopyridines | Src Kinase | Oncology | [9] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Oncology | [10] |
| Pyrimidine Carboxamides | Cannabinoid Receptor 2 (CB2) | Inflammatory Pain | [11] |
Safety and Handling
As a chlorinated organic compound, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: According to its PubChem entry, the compound is associated with warnings for being harmful if swallowed or inhaled, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for drug discovery. Its value is derived from a combination of a privileged core structure and predictable, regioselective reactivity. The ability to sequentially modify the C4 and C2 positions allows chemists to systematically build and optimize molecules for high-affinity binding to therapeutic targets, most notably protein kinases. By understanding its synthesis, reactivity, and role as a hinge-binding scaffold, researchers and drug development professionals can fully leverage this powerful intermediate to accelerate the creation of next-generation targeted therapies.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gummadi, V. R., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][7][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.
- ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- Wiley. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. SpectraBase.
- ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][7][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.
- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Li, Y. T., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455.
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Howard, H. R., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.
- Saeed, S., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o1073.
- Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4468-4484.
- Klutchko, S. R., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4684.
- Thomas, J., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(20), 3348-3352.
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, halo-substituted pyrimidines, particularly dichlorinated variants, serve as highly versatile intermediates for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylpyrimidin-5-amine, a compound of significant interest for drug discovery and development. While the specific discovery and history of this molecule are not extensively documented, this guide will establish its importance by detailing a plausible synthetic route, exploring its chemical reactivity, and postulating its applications as a scaffold for novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this and related pyrimidine derivatives.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1] Its presence in nature has made it a "privileged scaffold" in drug discovery, with a significant number of FDA-approved drugs containing this core structure.[2] The prevalence of pyrimidines in therapeutic agents can be attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. Furthermore, the pyrimidine ring is relatively stable and offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[3]
The introduction of halogen atoms, particularly chlorine, at the 2 and 4 positions of the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide range of functional groups.[4][5] This reactivity is the foundation for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Proposed Synthesis of this compound
Synthetic Pathway
The proposed synthesis begins with the nitration of 6-methyluracil, followed by chlorination and subsequent reduction of the nitro group to yield the target amine.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-5-nitrouracil
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.
-
Slowly add 6-methyluracil in portions, ensuring the temperature does not exceed 10 °C.
-
Once the 6-methyluracil is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-methyl-5-nitrouracil.
Step 2: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-methyl-5-nitrouracil.
-
Add phosphorus oxychloride (POCl₃) in excess.
-
Slowly add a catalytic amount of N,N-diethylaniline dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-6-methyl-5-nitropyrimidine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 5 bar) at room temperature.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, with the C4 position being generally more reactive than the C2 position.[2][7] However, the regioselectivity of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.[5][7] The amine and methyl groups on the pyrimidine ring can also modulate the electronic properties and steric environment, further influencing the outcome of chemical transformations.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates nucleophilic attack at the carbon atoms bearing the chlorine substituents. Generally, the C4 position is more electrophilic and thus more prone to substitution.[2] This allows for a sequential and regioselective introduction of different nucleophiles. For instance, a stronger nucleophile can be introduced at the C4 position under milder conditions, followed by the introduction of a second nucleophile at the C2 position under more forcing conditions.
However, it is noteworthy that conditions have been developed to achieve C2-selective reactions, which significantly enhances the synthetic utility of 2,4-dichloropyrimidines.[2] The presence of an amino group at C5 and a methyl group at C6 in the target molecule may influence this general reactivity pattern, and empirical determination of optimal reaction conditions for selective substitution is recommended.
Application in Kinase Inhibitor Scaffolding
The 2,4-disubstituted pyrimidine scaffold is a prominent feature in a large number of approved and investigational kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy.
This compound is an excellent starting point for the synthesis of a library of potential kinase inhibitors. The general strategy involves the sequential substitution of the two chlorine atoms with various amine-containing fragments that can form key hydrogen bond interactions within the kinase ATP-binding site.
Caption: General workflow for the synthesis of a kinase inhibitor library.
In a typical drug discovery workflow, a variety of primary and secondary amines (R¹-NH₂ and R²-NH₂) would be reacted with this compound to generate a diverse library of 2,4-diaminopyrimidine derivatives. These compounds would then be screened for their ability to inhibit the activity of a target kinase. The structure-activity relationship (SAR) data from this screening would guide the design of more potent and selective inhibitors.
Analytical Characterization
The identity and purity of synthesized this compound and its derivatives should be confirmed using a combination of analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the methyl protons (around 2.0-2.5 ppm). A broad singlet for the amine protons (variable chemical shift, can be confirmed by D₂O exchange). |
| ¹³C NMR | Resonances for the methyl carbon and the four aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will appear at a characteristic downfield shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.[1][8][9] |
Conclusion and Future Perspectives
While the specific historical context of this compound may be limited, its value as a synthetic intermediate in modern medicinal chemistry is undeniable. The presence of two reactive chlorine atoms at the C2 and C4 positions, combined with the directing and modulating effects of the C5-amino and C6-methyl groups, makes it a highly attractive scaffold for the development of novel therapeutic agents. The proposed synthetic route provides a practical approach to access this compound, and the discussion of its reactivity highlights its potential for creating diverse molecular libraries. In particular, its application in the synthesis of kinase inhibitors represents a promising avenue for future drug discovery efforts. As the demand for novel and selective therapeutics continues to grow, the strategic use of versatile building blocks like this compound will remain a critical component of successful drug development programs.
References
- Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO/2022/090101.
- 2,4-Dichloropyrimidine.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- IR, NMR spectral data of pyrimidine derivatives.
- Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines.
- Bioisosterism: A R
- 2,4-Dichloropyrimidine-d2. MedChemExpress.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Let's Talk About … Functional Groups and Bioisosteres. YouTube.
- Bioisosteres of Common Functional Groups.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srinichem.com [srinichem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of 2,4-Dichloro-6-methylpyrimidin-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the isomers of 2,4-dichloro-6-methylpyrimidin-5-amine, a crucial building block in medicinal chemistry. We will delve into the structural nuances of its positional isomers and the dynamic nature of its tautomeric forms. This guide will meticulously detail synthetic protocols, analytical separation techniques, and spectroscopic characterization methods. Furthermore, we will explore the pivotal role of these isomers as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and antihypertensive agents, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to engage in a multitude of biological interactions. The strategic functionalization of the pyrimidine ring with halogens, alkyl, and amino groups provides a versatile platform for modulating the physicochemical properties and pharmacological activity of drug candidates. This compound and its isomers are particularly valuable intermediates, offering multiple reactive sites for diversification and library synthesis. Their utility is exemplified by their incorporation into a range of clinically relevant molecules, underscoring the importance of understanding their synthesis and reactivity. Dichloropyrimidines are frequently employed as precursors in the development of kinase inhibitors and other targeted therapies.[1][2]
Isomerism in Dichloro-6-methylpyrimidin-5-amine
Isomerism plays a critical role in determining the biological activity and synthetic accessibility of a molecule. For this compound, two primary forms of isomerism are of significant interest: positional isomerism and tautomerism.
Positional Isomers
Positional isomers of this compound arise from the different possible arrangements of the chloro, methyl, and amino substituents on the pyrimidine ring. The three principal positional isomers are:
-
This compound: The primary subject of this guide.
-
4,6-Dichloro-2-methylpyrimidin-5-amine: A key isomer with distinct reactivity and applications.
-
2,6-Dichloro-4-methylpyrimidin-5-amine: Another possible arrangement of the substituents.
The position of the substituents profoundly influences the electronic distribution within the pyrimidine ring, thereby affecting the reactivity of the chloro groups towards nucleophilic substitution. Typically, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position.
Tautomeric Isomers
The presence of an amino group adjacent to the nitrogen atoms of the pyrimidine ring allows for the existence of tautomeric forms. The primary tautomerism observed is the amino-imino tautomerism.
dot graph Tautomers { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
Amino [label="Amino Form", pos="0,0!", fillcolor="#F1F3F4"]; Imino [label="Imino Form", pos="3,0!", fillcolor="#F1F3F4"];
Amino -- Imino [label="Proton Transfer"]; } dot
Caption: Amino-imino tautomerism in this compound.
The equilibrium between the amino and imino forms can be influenced by factors such as the solvent, pH, and temperature.[3][4][5] The imino tautomer can exhibit different biological activity and reactivity compared to the more common amino form. This phenomenon is of particular relevance in drug design, as the specific tautomeric form present in a biological system can dictate its interaction with a target protein.
Synthesis of Isomers
The synthesis of dichloromethylpyrimidin-5-amine isomers generally involves the construction of the pyrimidine ring followed by chlorination.
Synthesis of 4,6-Dichloro-2-methylpyrimidin-5-amine
A common route to this isomer involves the cyclization of a suitable precursor to form a dihydroxypyrimidine, followed by chlorination.[6]
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidin-5-amine [6]
Step 1: Synthesis of 5-amino-2-methylpyrimidine-4,6-diol
-
To a solution of N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g) in methanol (9 mL), add 6M HCl (7.2 mL).
-
Stir the reaction mixture at 50°C under an argon atmosphere for 15 hours.
-
Cool the resulting suspension to 20°C and stir for an additional 30 minutes.
-
Filter the suspension and wash the solid with cold methanol (2 x 2 mL) to obtain 5-amino-2-methylpyrimidine-4,6-diol as a grayish-white solid.
Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidin-5-amine
-
In a sealed tube, combine 5-amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL).
-
Purge the system with argon and stir the mixture at 110°C for 20 hours.
-
Cool the mixture to room temperature and carefully pour it onto ice (5 mL).
-
Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 with 8M NaOH.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (1.5 mL).
-
Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidin-5-amine as a brown solid.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
Start [label="N-(4,6-dihydroxy-2-\nmethylpyrimidin-5-yl)acetamide"]; Step1 [label="Hydrolysis\n(MeOH, 6M HCl, 50°C)"]; Intermediate [label="5-amino-2-methylpyrimidine-4,6-diol"]; Step2 [label="Chlorination\n(POCl3, 110°C)"]; Product [label="4,6-Dichloro-2-\nmethylpyrimidin-5-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product; } dot
Caption: Synthetic workflow for 4,6-dichloro-2-methylpyrimidin-5-amine.
General Synthetic Strategies for Other Isomers
For instance, the synthesis of a 2,4-dichloro-6-methylpyrimidine derivative would typically start from a β-ketoester, such as ethyl acetoacetate, which would provide the methyl group at the 6-position.
Analytical Methods for Isomer Separation and Characterization
The separation and characterization of the isomers of dichloro-6-methylpyrimidin-5-amine are crucial for ensuring the purity of synthetic intermediates and for structure-activity relationship (SAR) studies.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation of pyrimidine isomers.
Table 1: Typical HPLC Parameters for Pyrimidine Isomer Separation
| Parameter | Condition | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with varying polarities. |
| Detector | UV at 254 nm | Pyrimidine ring exhibits strong UV absorbance. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |
A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is often effective in resolving closely eluting isomers.
Spectroscopic Characterization
NMR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of the synthesized isomers.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the methyl and amine protons will vary depending on their position on the pyrimidine ring and the electronic environment. For 4,6-dichloro-2-methylpyrimidin-5-amine, the methyl protons appear as a singlet around 2.40 ppm, and the amine protons as a broad singlet between 5.62-6.00 ppm in DMSO-d₆.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of the substituents. The carbon bearing the methyl group will appear in the aliphatic region, while the ring carbons will be in the aromatic region. For 4,6-dichloro-2-methylpyrimidin-5-amine, the methyl carbon is expected around 20-25 ppm, and the ring carbons between 110-165 ppm.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.
Applications in Drug Discovery and Medicinal Chemistry
The isomers of dichloro-6-methylpyrimidin-5-amine are valuable building blocks for the synthesis of a variety of biologically active compounds.
Precursors to Antihypertensive Agents
4,6-Dichloro-2-methylpyrimidin-5-amine is a key intermediate in the synthesis of the antihypertensive drug Moxonidine.[7][8][9] The synthesis involves the reaction of a derivative of this pyrimidine with an imidazoline moiety.
dot graph Moxonidine_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
Start [label="4,6-Dichloro-2-methyl-5-\n(1-acetyl-2-imidazolin-2-yl)-\naminopyrimidine"]; Step1 [label="Reaction with Methanol\nand Organic Base"]; Product [label="Moxonidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Product; } dot
Caption: Key step in the synthesis of Moxonidine.
Scaffolds for Kinase Inhibitors
The dichloropyrimidine core is a privileged scaffold in the design of kinase inhibitors. The chlorine atoms can be selectively displaced by various nucleophiles to generate libraries of compounds for screening against different kinases. For example, derivatives of 2,4-dichloropyrimidine have been used to develop potent Src/Abl kinase inhibitors for the treatment of cancer.[1][10]
Conclusion
The isomers of this compound represent a versatile and highly valuable class of intermediates in drug discovery. A thorough understanding of their synthesis, isomerism, and reactivity is essential for medicinal chemists seeking to leverage these scaffolds for the development of novel therapeutics. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers to confidently work with these important building blocks. The continued exploration of the chemical space around these pyrimidine cores holds significant promise for the discovery of next-generation medicines.
References
- Google Patents. EP2765131A1 - Process for the production of Moxonidine.
- ScienceOpen. † 1H-NMR and 13C-NMR Spectra.
- ScienceOpen. Supporting Information.
- Google Patents. EP2892895A1 - Moxonidine synthesis with the aid of organic bases.
- PubMed. Identification, synthesis and pharmacological activity of moxonidine metabolites.
- Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- ResearchGate. Identification, synthesis and pharmacological activity of moxonidine metabolites | Request PDF.
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
- SciSpace. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... | Download Table.
- ResearchGate. The tautomeric and rotameric forms of compounds 1-9.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Google Patents. WO2000044355A1 - Moxonidine salts.
- ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF.
- Unife. 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H).
- ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF.
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF.
- TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf.
- Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- PubMed. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000630).
- Google Patents. WO2002076396A2 - Compounds useful as kinase inhibitors for the treatment of hyperproliferative diseases.
- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Unife. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. Tautomeric forms for H 2 L b.
- Preprints.org. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.
- ResearchGate. The tautomeric forms of formamide 1, thioformamide 2 and selenoformamide 3.
- ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the...
- ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. EP2892895A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]
- 8. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2,4-Dichloro-6-methylpyrimidin-5-amine
An Application Note and Synthesis Protocol for 2,4-Dichloro-6-methylpyrimidin-5-amine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents and other fine chemicals.[1] The protocol details a robust method starting from the readily available precursor, 5-amino-6-methylpyrimidine-2,4-diol, utilizing phosphorus oxychloride as the chlorinating agent. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and a discussion of the critical parameters that ensure a successful and high-yield synthesis.
Introduction: Significance and Application
This compound (CAS No. 13162-27-1) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[2] Its unique structure, featuring two reactive chlorine atoms and an amino group on the pyrimidine core, makes it a versatile building block for constructing more complex molecular architectures.[1] These chlorine atoms can be selectively displaced through nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is pivotal in the synthesis of targeted therapeutic agents, including kinase inhibitors and other biologically active compounds. The presence of the methyl and amine groups further allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This guide provides a reliable laboratory-scale procedure for its preparation.
Synthesis Pathway Overview
The described synthesis proceeds via a well-established chlorination reaction. The hydroxyl groups of the tautomeric keto-enol form of 5-amino-6-methylpyrimidine-2,4-diol (also known as 5-amino-6-methyluracil) are converted to chloro groups using phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating agent and, in many cases, the reaction solvent.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the chlorination of similar pyrimidine-diol scaffolds.[3][4]
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-amino-6-methylpyrimidine-2,4-diol | 6270-46-8 | C₅H₇N₃O₂ | 141.13 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ice | N/A | H₂O | 18.02 |
Equipment
-
Round-bottom flask (sealed tube or flask with reflux condenser)
-
Heating mantle with magnetic stirrer and stir bar
-
Fume hood
-
Dropping funnel
-
Beaker for ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a fume hood, place 5.0 g (35.4 mmol) of 5-amino-6-methylpyrimidine-2,4-diol into a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reagent: Carefully add 25 mL of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ acts as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to 110°C with vigorous stirring. The reaction should be maintained at this temperature for approximately 16-20 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.[3]
-
Quenching (Critical Step): After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g). Caution: This step is highly exothermic and releases HCl gas; perform it slowly in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, add 50 mL of dichloromethane (DCM) to the aqueous mixture.
-
Neutralization: Carefully adjust the pH of the mixture to ~8 by the slow addition of an 8M NaOH solution while stirring in an ice bath.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product will be a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a brown or off-white solid.[1][3]
Scientific Integrity & Mechanistic Insight
Causality Behind Experimental Choices
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent specifically effective for converting hydroxyl groups on heterocyclic rings (like uracils and pyrimidine-diols) into chlorides. Its dual function as a solvent ensures a high concentration of the reagent, driving the reaction to completion.
-
Temperature Control: The reaction requires elevated temperatures (reflux) to overcome the activation energy for the chlorination of the relatively stable aromatic pyrimidine ring.
-
Aqueous Work-up: The work-up procedure is critical for both safety and product isolation. Quenching on ice hydrolyzes the excess, highly reactive POCl₃ into phosphoric acid and HCl. Subsequent neutralization with a base like NaOH is essential to deprotonate the product's amine group, rendering it more soluble in the organic solvent (DCM) and facilitating its extraction from the aqueous phase.
Proposed Reaction Mechanism
The chlorination of the diol precursor is believed to proceed through the formation of a dichlorophosphate ester intermediate.
Sources
Application Notes & Protocols: Strategic Functionalization of 2,4-Dichloro-6-methylpyrimidin-5-amine via Nucleophilic Aromatic Substitution
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As a privileged heterocycle, its derivatives are integral to drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2] The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing molecular diversity.[3]
This guide focuses on 2,4-dichloro-6-methylpyrimidin-5-amine (1) , a versatile building block for chemical synthesis. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the ring nitrogens, offers a platform for sequential and regioselective functionalization. Understanding and controlling the reactivity of these positions is paramount for the efficient synthesis of complex molecules and diverse compound libraries. This document provides a detailed exploration of the underlying principles governing SNAr reactions on this substrate and offers robust, field-proven protocols for its derivatization.
Part 1: The Principle of Regioselectivity in SNAr Reactions
The SNAr reaction of 2,4-dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[4][5] A nucleophile first attacks an electron-deficient carbon atom (C2 or C4), disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4][6] Subsequently, a chloride ion is expelled, restoring aromaticity and yielding the substituted product.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; splines=ortho; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
} } Figure 1: General mechanism for the SNAr addition-elimination reaction.
The Decisive Factor: C4 versus C2 Reactivity
For most 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[1][7] This selectivity is governed by several factors:
-
Electronic Stabilization: The intermediate formed by attack at C4 (a para-quinoid-like structure) allows for more effective delocalization of the negative charge onto the ring nitrogens compared to the intermediate from C2 attack (ortho-quinoid-like).[3]
-
LUMO Distribution: Quantum mechanical calculations often show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it is the more electrophilic site.[1]
-
Steric Hindrance: The C2 position is flanked by two ring nitrogens, which can create greater steric repulsion with the incoming nucleophile compared to the C4 position.
However, the substituents on the pyrimidine ring can dramatically alter this selectivity. In our substrate, This compound (1) , we have:
-
An electron-donating amino group (-NH₂) at C5.
-
An electron-donating methyl group (-CH₃) at C6.
Electron-donating groups, particularly at the C6 position, are known to sometimes reverse the typical selectivity, favoring substitution at the C2 position.[1] This is because these groups can destabilize the C4 intermediate or, in some cases, alter the LUMO distribution to make the C2 position more reactive. Therefore, while C4 substitution is the generally expected outcome, the potential for C2 substitution or the formation of isomeric mixtures must be considered and can be influenced by the choice of nucleophile, solvent, and temperature.
dot graph "Regioselectivity" { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
} } Figure 2: Competing pathways for nucleophilic attack on the substrate.
Part 2: Experimental Protocols
The following protocols provide a framework for reacting this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
dot digraph "Experimental_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];
} } Figure 3: General experimental workflow for SNAr reactions.
Protocol 1: Mono-Amination with Primary/Secondary Amines
This protocol describes a general procedure for the regioselective mono-substitution at the C4 position with an amine nucleophile.
-
Principle: Amines are effective nucleophiles that typically react at the more electrophilic C4 position.[8] A non-nucleophilic base is used to neutralize the HCl generated during the reaction, preventing the formation of amine hydrohalide salts which would halt the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN))
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 2.5 eq). For liquid amines, DIPEA (2.0 eq) can be used.
-
Add the amine nucleophile (1.1 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 4-amino-2-chloro-6-methylpyrimidin-5-amine derivative.
-
Protocol 2: Mono-Alkoxylation with Alcohols/Phenols
This protocol details the substitution with an alcohol, which requires deprotonation to form a more potent alkoxide nucleophile.
-
Principle: Alcohols are weak nucleophiles and require conversion to their corresponding alkoxides using a strong, non-nucleophilic base like sodium hydride (NaH). Anhydrous conditions are critical to prevent quenching the base.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.1-1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Transfer the substrate solution to the flask containing the alkoxide via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Monitoring: Track the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Protocol 3: Mono-Thiolation with Thiols
This protocol outlines the synthesis of thioethers via SNAr with a thiol nucleophile.
-
Principle: Thiols are excellent nucleophiles and can often react under milder conditions than alcohols.[9] A base is still typically required to form the more nucleophilic thiolate anion.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (1.5-2.5 eq)
-
Anhydrous Ethanol or DMF
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), anhydrous ethanol, and K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in a small amount of the reaction solvent.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Thiol reactions are often rapid (1-6 hours).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the 2-chloro-6-methyl-4-(thioether)pyrimidin-5-amine.
-
Part 3: Data Summary & Troubleshooting
Table 1: Summary of Typical Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent(s) | Typical Temp. (°C) | Expected Major Product |
| Amines | DIPEA, K₂CO₃ | DMF, Dioxane, ACN | 60 - 100 | C4-Substitution |
| Alcohols | NaH, KHMDS | THF, DMF | 0 - 60 | C4-Substitution |
| Thiols | K₂CO₃, NaOEt | Ethanol, DMF, THF | 25 - 50 | C4-Substitution |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive nucleophile or base.- Poor quality solvent (not anhydrous). | - Increase reaction time or moderately increase temperature, monitoring for side products.[4]- Use fresh, high-purity reagents.- Ensure use of anhydrous solvents, especially for alkoxylations. |
| Formation of Di-substituted Product | - Excess nucleophile used.- Reaction temperature too high or time too long.- The mono-substituted product is highly activated towards a second substitution. | - Use a stoichiometric amount of nucleophile (1.0-1.05 eq).- Add the nucleophile slowly at a lower temperature.- Reduce reaction time and temperature; accept a lower conversion to maximize mono-substitution selectivity. |
| Mixture of C2/C4 Isomers | - Electronic/steric effects of the specific nucleophile favor C2 attack.- High reaction temperature overcoming the activation energy barrier for C2 substitution. | - Screen different solvents to potentially enhance selectivity.- Lower the reaction temperature.- If inseparable, consider a protection/deprotection strategy or an alternative synthetic route. |
| Decomposition of Starting Material | - Reaction temperature is too high.- Presence of incompatible functional groups. | - Lower the reaction temperature.- Ensure the nucleophile and base are compatible with the pyrimidine substrate. |
References
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.The Journal of Organic Chemistry.[Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.[Link]
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.[Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.[Link]
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.Organic Chemistry Portal.[Link]
- Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines.Synfacts.[Link]
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- SYNTHESIS OF PYRIMIDINE DERIV
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.MDPI.[Link]
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine.
- Recent Advances in Pyrimidine-Based Drugs.PubMed Central.[Link]
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- This compound.PubChem.[Link]
- Nucleophilic Aromatic Substitution.Chemistry LibreTexts.[Link]
- nucleophilic arom
- Nucleophilic Aromatic Substitution.Chemistry LibreTexts.[Link]
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central.[Link]
- Concerted Nucleophilic Arom
- Amine Reactivity.
- 4,6-Dichloro-2-methylpyrimidin-5-amine.PubChem.[Link]
- Moxonidine synthesis with the aid of organic bases.
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.MDPI.[Link]
- Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring.Preprints.org.[Link]
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Nomenclature, Synthesis, and Reactions of Thiols.YouTube.[Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Moxonidine Utilizing 2,4-Dichloro-6-methylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Moxonidine, a second-generation centrally acting antihypertensive agent. The synthetic route detailed herein focuses on the strategic use of 2,4-dichloro-6-methylpyrimidin-5-amine as a key starting material. These application notes offer in-depth protocols, mechanistic insights, and the rationale behind the experimental choices, designed to equip researchers in medicinal chemistry and process development with the necessary knowledge for the successful synthesis and optimization of this important pharmaceutical compound.
Introduction: The Strategic Role of the Pyrimidine Core in Moxonidine Synthesis
Moxonidine, chemically known as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is a selective agonist at the imidazoline receptor subtype 1 (I1)[1][2]. This selectivity is crucial for its antihypertensive effects with a reduced side-effect profile compared to older centrally acting agents. The synthesis of Moxonidine hinges on the construction of its substituted pyrimidine core. The use of this compound (also referred to as 4,6-dichloro-2-methylpyrimidin-5-amine in much of the literature) offers a robust and versatile starting point for the elaboration of the final Moxonidine structure. The two chlorine atoms on the pyrimidine ring possess differential reactivity, allowing for sequential substitution, a key feature exploited in the synthetic strategy.
The overall synthetic pathway can be logically divided into two primary stages:
-
Formation of the Key Intermediate: The condensation of this compound with 1-acetyl-2-imidazolidinone to form the crucial intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA).
-
Final Methoxylation Step: The selective substitution of one of the chloro groups on the DMAIA intermediate with a methoxy group to yield Moxonidine.
This guide will provide detailed protocols for each of these stages, accompanied by explanations of the underlying chemical principles.
Synthesis of the Key Intermediate: 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA)
The formation of DMAIA is a critical condensation reaction. The successful execution of this step is paramount for achieving a high overall yield of Moxonidine.
Mechanistic Considerations and the Role of Phosphorus Oxychloride
The condensation between an amine (this compound) and an acetylated imidazolidinone is not a spontaneous process and requires activation. Research indicates that phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, acting as both a solvent and a condensing agent[3][4].
The proposed mechanism involves the activation of the carbonyl group of 1-acetyl-2-imidazolidinone by POCl₃, making it more susceptible to nucleophilic attack by the amino group of the pyrimidine derivative. This is followed by a dehydration/elimination sequence to form the desired C-N bond.
Caption: Workflow for the conversion of DMAIA to Moxonidine.
Experimental Protocol: Synthesis of Moxonidine
Materials:
-
4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Water
-
Acetic acid (optional, for neutralization)
Procedure:
-
In a round-bottom flask, dissolve DMAIA (1.0 eq) in anhydrous methanol (20-40 mL per gram of DMAIA).[1][5]
-
Add sodium methoxide (1.0-2.0 eq) to the solution. The addition may be exothermic, so it should be done in portions or with cooling.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of methanol can be reduced under vacuum.
-
Add water to the reaction mixture to precipitate the crude Moxonidine.
-
Stir the resulting slurry for a period of time (e.g., 1 hour) to ensure complete precipitation.
-
Collect the solid product by filtration and wash with water.
-
The crude Moxonidine can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:1 to 1:2 (DMAIA:NaOMe) | An excess of sodium methoxide ensures complete conversion of the starting material. |
| Solvent | Methanol | Serves as both the solvent and the source of the methoxy group. |
| Temperature | Reflux (~65 °C) | Accelerates the rate of the nucleophilic substitution reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be confirmed by reaction monitoring. |
| Work-up | Precipitation with water | Moxonidine is sparingly soluble in water, allowing for its isolation from the reaction mixture. |
Summary and Outlook
The synthesis of Moxonidine via this compound is a robust and efficient method. The two-step process, involving the formation of the key DMAIA intermediate followed by a selective methoxylation, allows for a convergent and high-yielding approach. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in the field. Further optimization of reaction conditions, particularly in the condensation step, and exploration of alternative, more environmentally benign reagents, could lead to further improvements in the synthesis of this important antihypertensive drug.
References
- European Patent EP2765131A1. Process for the production of Moxonidine.
- U.S. Patent US9040697B2. Process for the production of moxonidine.
- Pharmacompass. 4,6-DICHLORO-2-METHYL-5-(1-ACETYL-2-IMIDAZOLINE-2-YL)AMINOPYRIMIDINE.
- Su, B., Li, H., Cai, M. S., & Li, Z. J. (2002). On the Mechanism of Condensation between 5-Amino-4, 6-dichloro- 2-methylpyrimidine and 1-Acetyl-2-imidazolin-2-one. Chemistry Faculty Publications, 440.
- TIB.eu. Improved Synthesis of 4, 6-Dichloro-2-methyl-5-[(1-acetyl-tetrahydroimidazo-2-ylidene) amino]pyrimidine.
- ResearchGate. On the mechanism of condensation between 5-amino-4, 6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolin-2-one.
- European Patent EP2586779A1. Process for the preparation of moxonidine.
Sources
- 1. Making sure you're not a bot! [tib.eu]
- 2. "Improved Synthesis of 4, 6-Dichloro-2-Methyl-5-[(1-Acetyl-Tetrahydroim" by Bin Su, T. M. Cheng et al. [engagedscholarship.csuohio.edu]
- 3. researchgate.net [researchgate.net]
- 4. "On the Mechanism of Condensation between 5-Amino-4, 6-dichloro- 2-meth" by Bin Su, Hui Li et al. [engagedscholarship.csuohio.edu]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Amination of 2,4-Dichloro-6-methylpyrimidin-5-amine for Medicinal Chemistry
Abstract
The 2,4-dichloro-6-methylpyrimidin-5-amine scaffold is a cornerstone in contemporary drug discovery, serving as a versatile precursor for a vast array of bioactive molecules, particularly kinase inhibitors.[1][2] The strategic displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr) with various amines allows for the systematic construction of highly functionalized 2,4-diaminopyrimidine derivatives. This guide provides an in-depth exploration of this critical reaction, elucidating the mechanistic principles that govern its regioselectivity. We present field-proven, step-by-step protocols for the selective amination of this substrate, supplemented with quantitative data, troubleshooting insights, and a discussion of its application in the synthesis of targeted therapeutics.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to form multiple hydrogen bonds and engage in key interactions within biological targets, such as the ATP-binding site of protein kinases.[4] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major focus of oncological research.[5][6]
The compound this compound is a highly valuable starting material. The two chlorine atoms serve as reactive handles for introducing molecular diversity through nucleophilic aromatic substitution (SNAr), while the existing amino and methyl groups provide foundational structural features for tuning selectivity and pharmacokinetic properties.[7] Understanding and controlling the reaction of this scaffold with amines is therefore a critical skill for researchers in drug development.
The Mechanistic Cornerstone: Regioselectivity in SNAr Reactions
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of the amine nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity.[8]
A primary challenge and strategic opportunity in this reaction is controlling the regioselectivity . The two chlorine atoms at the C4 and C2 positions are electronically and sterically distinct, leading to preferential substitution at one site over the other.
-
Electronic Factors: In unsubstituted 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[9][10][11] However, the substituents on the ring dramatically influence this preference. The 5-amino and 6-methyl groups are both electron-donating groups (EDGs). The powerful +R effect of the 5-amino group increases electron density primarily at the C4 position (para) and C6 position (ortho), thereby deactivating the C4 position towards nucleophilic attack.
-
Steric Hindrance: The 6-methyl group provides some steric hindrance around the C4 position, potentially disfavoring the approach of bulky nucleophiles.
-
Predicted Outcome: The combined electronic deactivation of the C4 position by the potent 5-amino group often makes the C2 position the more favorable site for the initial nucleophilic attack. This reversal of "classical" pyrimidine reactivity is a key strategic point for synthetic chemists.[9] However, the regioselectivity can be sensitive to the nucleophile, solvent, and temperature, sometimes yielding mixtures that require careful purification.[11][12]
Caption: SNAr reaction pathways for the amination of this compound.
Experimental Protocols
Safety Precautions: this compound and its derivatives are potential irritants. Always handle these chemicals in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
Protocol 1: General Procedure for Mono-amination with a Primary Amine
This protocol describes a typical reaction to achieve selective mono-substitution, generally at the C2 position. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction.[14]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., (S)-3-aminopyrrolidine derivative) (1.0-1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 eq)
-
Solvent: 1-Pentanol, n-Butanol, or Dimethyl Sulfoxide (DMSO) (approx. 0.1-0.2 M concentration)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, condenser.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the chosen solvent.
-
Add the primary amine (1.0-1.2 eq) to the suspension.
-
Add the base (TEA or DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to the target temperature (typically 120-140 °C) and stir vigorously.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction mixture to room temperature. If using a high-boiling solvent like DMSO, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts. If using an alcohol, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the desired mono-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Procedure for Di-substitution
To achieve substitution at both the C2 and C4 positions, a second, often less reactive or different amine, can be added in a subsequent step. This sequential approach allows for the synthesis of unsymmetrical 2,4-diaminopyrimidines.
Procedure:
-
Isolate and dry the mono-substituted product from Protocol 1.
-
Dissolve the mono-substituted intermediate (1.0 eq) in a suitable solvent (e.g., DMSO, 1,4-dioxane).
-
Add the second amine (1.5-2.0 eq) and a suitable base (e.g., K₂CO₃ or TEA).
-
Heat the reaction to a higher temperature (e.g., 140-160 °C) as the remaining chlorine is typically less reactive.
-
Monitor, work up, and purify the reaction as described in Protocol 1 to yield the di-substituted product.
Caption: General experimental workflow for the amination of this compound.
Quantitative Data Summary
The following table summarizes representative conditions for the amination of 2,4-dichloropyrimidine scaffolds, providing a baseline for experimental design. Yields and regioselectivity are highly dependent on the specific amine substrate used.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | TEA | THF | 50 | 16 | C4-Substituted | 75 | [6] |
| (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | TEA | 1-Pentanol | 120 | 6 | C2-Substituted | 51 | [6] |
| Various secondary amines | TEA | 1-Pentanol | 140 | 2 | C2-Substituted | 26-58 | [6] |
| Ammonia | N/A | Ethanol | Reflux | N/A | C4-Amino-2-chloro | Major | [15] |
| Aliphatic secondary amines | LiHMDS | Toluene | 100 | 1 | C4-Substituted | 60-95 | [11] |
Note: The regioselectivity in the referenced examples varies. The reaction with 3-amino-5-methylpyrazole on a related scaffold (lacking the 5-amino group) shows C4 selectivity, while reactions with other amines on a similar scaffold show C2 selectivity, highlighting the sensitivity of the reaction to substrate and nucleophile structure.[6][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Base is too weak or hindered. | 1. Increase reaction temperature in 10-20°C increments. 2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reaction rate. 3. Consider using a stronger base like K₂CO₃ or NaH (use with caution). |
| Poor Regioselectivity | 1. Reaction conditions favor mixture formation. 2. Steric/electronic properties of the amine. | 1. Lower the reaction temperature to favor the kinetically controlled product. 2. Screen different solvents; non-polar solvents may favor one isomer over another. 3. For challenging cases, consider a palladium-catalyzed Buchwald-Hartwig amination which can offer different selectivity.[11] |
| Formation of Di-substituted Byproduct | 1. Excess amine used. 2. Reaction time is too long or temperature too high. | 1. Use a strict 1.0 equivalent of the amine nucleophile. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 3. Lower the reaction temperature. |
| Difficult Purification | 1. Product is highly polar. 2. Byproducts have similar polarity. | 1. Use a reverse-phase column chromatography system. 2. Attempt recrystallization from a suitable solvent system. 3. If the product contains a basic nitrogen, an acidic workup/extraction may help remove non-basic impurities. |
Applications in Drug Discovery: Building Kinase Inhibitors
The 2,4-diamino-6-methylpyrimidin-5-yl core synthesized through these methods is a key pharmacophore in a multitude of potent and selective kinase inhibitors. For example, derivatives of this class have been designed to target Aurora kinases, which are critical regulators of the cell cycle and are overexpressed in many cancers.[2][5] By strategically selecting the amines for substitution at the C2 and C4 positions, medicinal chemists can fine-tune the molecule's interaction with the kinase active site, optimize its selectivity profile, and improve its pharmacokinetic properties, leading to the development of novel anti-cancer therapeutics.[5][6]
References
- Understanding the highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ACS Publications.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2014). ResearchGate.
- Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. (2008). ResearchGate.
- This compound. (n.d.). PubChem.
- Recent Advances in Pyrimidine-Based Drugs. (2022). PMC.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-6-methylpyrimidin-5-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products.[1][2] As an electron-deficient aromatic heterocycle, it is a versatile building block whose 2, 4, 5, and 6 positions can be readily modified to fine-tune pharmacological activity.[1] Its presence in blockbuster drugs such as the anticancer agent Gleevec and the cholesterol-lowering medication Crestor underscores its significance in developing compounds of biological and materials interest.[3]
2,4-Dichloro-6-methylpyrimidin-5-amine is a particularly valuable starting material. The two chlorine atoms offer distinct reactive handles for sequential functionalization through transition metal-catalyzed cross-coupling reactions.[4] This allows for the rapid diversification of a common intermediate, enabling the construction of large compound libraries for high-throughput screening. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, focusing on the critical aspect of regioselectivity and offering detailed, field-proven protocols for key transformations.
The Decisive Factor: Understanding Regioselectivity in Dichloropyrimidines
The primary challenge and opportunity when working with 2,4-dihalopyrimidines is controlling which chlorine atom reacts. For decades, the overwhelming majority of palladium-catalyzed cross-couplings have shown a strong preference for substitution at the C4 position.[3][5]
// Invisible edges for alignment edge [style=invis]; C4 -> C2;
// Dashed lines connecting labels to molecule // Coordinates are approximate and may need tuning // Assuming image is roughly 200x200, we aim for positions C4_pos [pos="2.5,1.2!", shape=point, style=invis]; C2_pos [pos="2.5,-0.5!", shape=point, style=invis];
// This part is illustrative; actual positioning in DOT is tricky. // The connection is conceptual. // We use nodes as connection points. mol_C4_anchor [pos="1.2,1.2!", shape=point, style=invis]; mol_C2_anchor [pos="1.2,-0.5!", shape=point, style=invis];
C4 -> C4_pos [style=dashed, arrowhead=none, color="#EA4335", constraint=false]; C2 -> C2_pos [style=dashed, arrowhead=none, color="#4285F4", constraint=false]; } } Caption: Regiochemical challenge in this compound.
This C4 preference is attributed to a combination of electronic and steric factors, with computational work suggesting it is the expected outcome based on bond dissociation energies.[3] However, this creates a synthetic bottleneck when the C2-substituted isomer is the desired target.
Recent breakthroughs have demonstrated that this inherent selectivity can be inverted. Specifically, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective C–S cross-coupling with thiols.[6] This catalyst-controlled regioselectivity opens up previously inaccessible chemical space and allows for the synthesis of novel pyrimidine derivatives.[7] The protocols detailed below will address both the conventional C4-selective and the more advanced C2-selective methodologies where applicable.
Application Protocol 1: Suzuki-Miyaura C-C Coupling (C4-Selective)
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[8][9] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide. For 2,4-dichloropyrimidines, this reaction is highly regioselective for the C4 position under standard conditions.[4]
Catalytic Cycle Overview: Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
// Nodes for the cycle Pd0 [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)Ln\n(Oxidative Addition Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TM_Complex [label="Ar-Pd(II)(Ar')Ln\n(Transmetalation Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for reagents and products ArX [label="R-Cl (Pyrimidine)", shape=oval, style=filled, fillcolor="#FFFFFF"]; ArB [label="Ar'-B(OR)2\n+ Base", shape=oval, style=filled, fillcolor="#FFFFFF"]; Product [label="R-Ar'\n(Coupled Product)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BX_Base [label="X-B(OR)2 + Base-H+", shape=oval, style=filled, fillcolor="#FFFFFF"];
// Edges representing the cycle Pd0 -> OA_Complex [label=" Oxidative Addition "]; OA_Complex -> TM_Complex [label=" Transmetalation "]; TM_Complex -> Pd0 [label=" Reductive Elimination "];
// Edges for inputs and outputs ArX -> OA_Complex [style=dashed]; ArB -> TM_Complex [style=dashed]; TM_Complex -> Product [style=dashed]; TM_Complex -> BX_Base [style=dashed, arrowhead=none]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 178 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol), to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 10 mL). The use of alcoholic or aqueous solvent mixtures is critical for reactivity.[3]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C4-arylated pyrimidine.
Scientist's Notes & Data
-
Causality: The choice of Pd(PPh₃)₄ is common for its reliability, though other phosphine-ligated palladium sources are also effective.[4] The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9] The aqueous solvent system often accelerates the reaction.
-
Self-Validation: A successful reaction will show the disappearance of the starting dichloropyrimidine spot on TLC and the appearance of a new, less polar product spot. LC-MS analysis should confirm the expected mass of the mono-arylated product. Incomplete conversion or the formation of diarylated byproducts may indicate issues with reaction time, temperature, or stoichiometry.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source.[4] |
| Ligand | Triphenylphosphine (PPh₃) | Integrated with the catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid for transmetalation.[3] |
| Solvent | Dioxane/H₂O or Toluene/EtOH | Aqueous/alcoholic mixtures enhance reactivity.[3] |
| Temperature | 80 - 110 °C | Provides thermal energy for oxidative addition. |
| Typical Yield | 60 - 95% | Dependent on the boronic acid substrate. |
Application Protocol 2: Buchwald-Hartwig C-N Amination (C4-Selective)
The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[10][11] This reaction is invaluable for installing primary or secondary amines onto the pyrimidine core, a common step in the synthesis of bioactive molecules. Similar to the Suzuki coupling, standard conditions favor C4-amination.
Step-by-Step Protocol
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Catalyst & Ligand: Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 equiv., 18 mg, 0.02 mmol), and a suitable phosphine ligand, such as XPhos (0.08 equiv., 38 mg, 0.08 mmol).
-
Substrate Addition: Add this compound (1.0 equiv., 178 mg, 1.0 mmol).
-
Solvent & Amine: Add anhydrous, degassed toluene (5 mL). Finally, add the desired primary or secondary amine (1.2 equiv., 1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Notes & Data
-
Expertise: The catalyst system is critical. Modern biarylphosphine ligands (like XPhos) are often required for coupling less reactive aryl chlorides and a broader range of amines.[12] The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the amine, facilitating its entry into the catalytic cycle.[10]
-
Trustworthiness: The reaction should be performed under strictly anhydrous and anaerobic conditions, as both palladium catalysts and strong bases can be deactivated by water and oxygen. The formation of a hydrodehalogenated byproduct (where the chlorine is replaced by hydrogen) can indicate catalyst decomposition or issues with the amine coupling partner.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts.[11] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines promote reductive elimination. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic base for amine deprotonation.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling aprotic solvents are preferred. |
| Temperature | 100 - 110 °C | Necessary for efficient oxidative addition of the C-Cl bond. |
| Typical Yield | 50 - 90% | Highly dependent on the amine and ligand choice. |
Application Protocol 3: Sonogashira C-C Alkynylation (C4-Selective)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[13] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[14]
General Protocol Workflow
Step-by-Step Protocol
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv., 178 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 equiv., 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (0.04 equiv., 8 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat three times.
-
Solvent and Reagents: Add degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL). Add the terminal alkyne (1.1 equiv., 1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.
Scientist's Notes & Data
-
Mechanistic Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[13] The amine base (Et₃N) serves both as a base and as a solvent.
-
Troubleshooting: A common side reaction is the Glaser or Hay homocoupling of the terminal alkyne to form a diyne.[15] This can be minimized by ensuring strictly anaerobic conditions, as the homocoupling is often oxygen-mediated. Running the reaction at lower temperatures can also suppress this side product.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Stable Pd(II) precatalyst that is reduced in situ. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms the reactive copper acetylide intermediate.[13] |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Acts as base and often as a co-solvent. |
| Solvent | THF, DMF, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 25 - 70 °C | Mild conditions are often sufficient.[13] |
| Typical Yield | 65 - 95% | Generally high-yielding for a wide range of alkynes. |
Conclusion
This compound is a potent building block for creating diverse molecular architectures. A deep understanding of palladium-catalyzed cross-coupling reactions, particularly the nuances of regioselectivity, is essential for its effective utilization. While C4-functionalization remains the default pathway for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, emerging methodologies are providing unprecedented access to C2-substituted isomers. The protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to harness the synthetic power of this versatile pyrimidine scaffold.
References
- Source: ResearchGate, 2024.
- Source: ACS Fall 2025 Meeting Abstract.
- Source: Journal of the American Chemical Society.
- Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH. URL:[Link]
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central. URL:[Link]
- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI. URL:[Link]
- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online. URL:[Link]
- Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: ResearchG
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: ProQuest. URL:[Link]
- Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: ACS Public
- Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences. URL:[Link]
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI. URL:[Link]
- Title: Palladium Catalysts for Cross-Coupling Reaction Source: MDPI. URL:[Link]
- Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central. URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Sonogashira coupling Source: Wikipedia. URL:[Link]
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts. URL:[Link]
- Title: Sonogashira Coupling Source: Chemistry LibreTexts. URL:[Link]
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Public
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols: Regioselective Reactions of 2,4-Dichloro-6-methylpyrimidin-5-amine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the regioselective functionalization of 2,4-dichloro-6-methylpyrimidin-5-amine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms. This document elucidates the underlying principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions and provides validated, step-by-step protocols for achieving selective substitution at either the C4 or C2 position. By leveraging a deep understanding of electronic and steric effects, as well as the judicious choice of nucleophiles and reaction conditions, researchers can unlock the full synthetic potential of this important heterocyclic scaffold.
Introduction: The Strategic Importance of this compound
The pyrimidine core is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of substituents onto the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. This compound serves as a critical starting material in this endeavor, offering two distinct reaction sites for sequential functionalization.
The inherent electronic properties of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activate the chlorine-bearing carbons towards nucleophilic attack. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic substitution than the C2 position.[4][5] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 (or C6) position, which is para to one of the ring nitrogens.[4] However, the substituents on the pyrimidine ring—in this case, the C5-amine and C6-methyl groups—play a crucial role in modulating this inherent reactivity, making a nuanced understanding of these effects paramount for predictable and high-yielding syntheses.
The Bedrock of Regioselectivity: A Mechanistic Overview
The regiochemical outcome of nucleophilic aromatic substitution (SNAr) on this compound is a delicate interplay of several factors. A thorough grasp of these principles is essential for designing successful synthetic strategies.
Electronic Effects: The Guiding Hand
The electron-donating nature of the C5-amino group and the C6-methyl group significantly influences the electrophilicity of the C2 and C4 positions. The amino group, through resonance, can donate electron density into the ring, which can affect the relative reactivity of the two chloro-substituted carbons.
Quantum mechanics (QM) calculations have proven to be a powerful tool in predicting the regioselectivity of SNAr reactions on substituted dichloropyrimidines.[6][7] The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can provide valuable insights into the most likely site of nucleophilic attack. For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, consistent with the observed C4 selectivity.[7] However, the presence of substituents can alter this distribution.
Steric Hindrance: The Gatekeeper
The C6-methyl group introduces steric bulk in the vicinity of the C5-amino group. While not directly adjacent to the reactive centers, it can influence the approach of the nucleophile, particularly if the nucleophile itself is sterically demanding. This can, in some cases, favor attack at the less hindered position.
The Nature of the Nucleophile: A Decisive Factor
The identity of the attacking nucleophile is a critical determinant of regioselectivity. "Hard" nucleophiles, such as alkoxides and primary amines, often exhibit different selectivity profiles compared to "soft" nucleophiles like thiols. Furthermore, the basicity and steric profile of the nucleophile play a significant role. For instance, the use of tertiary amines as nucleophiles has been shown to favor substitution at the C2 position in certain 5-substituted-2,4-dichloropyrimidines.[8][9]
Reaction Conditions: The Fine-Tuning Knobs
Solvent, temperature, and the presence of a base or catalyst can all be manipulated to influence the regiochemical outcome.[10] For example, the choice of solvent can affect the solvation of the transition states, thereby altering the activation energies for attack at C2 versus C4. Microwave irradiation has also been employed to accelerate these reactions, sometimes with an impact on selectivity.[11]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step procedures for the selective functionalization of this compound. These have been synthesized from established literature and are designed to be robust and reproducible.
Protocol 1: Selective C4-Amination with Ammonia
This protocol details the preferential substitution of the C4-chloro group with an amino group, a common transformation in the synthesis of biologically active molecules.[12]
Workflow Diagram:
Caption: Workflow for the selective C4-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (28-30%, excess)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in ethanol, add an excess of aqueous ammonia at room temperature.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product.[12]
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. X-ray crystallography has been used to definitively confirm the regioselectivity of this reaction.[12]
Expected Outcome:
This reaction is expected to yield the C4-aminated product with high regioselectivity. The yield will vary depending on the reaction scale and purification efficiency.
Protocol 2: General C4-Selective Nucleophilic Substitution
This protocol provides a general framework for the reaction of this compound with various nucleophiles to achieve C4-selectivity.
Decision Logic for C4 vs. C2 Selectivity:
Caption: Factors influencing the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., primary or secondary amine, thiol, alkoxide) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate) (optional, depending on the nucleophile)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If required, add the base to the reaction mixture.
-
Add the nucleophile dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir at the appropriate temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure and regiochemistry of the product using appropriate analytical techniques (NMR, MS).
Data Summary Table:
| Nucleophile | Base | Solvent | Temp. (°C) | Typical Outcome | Reference |
| Primary/Secondary Amines | Et3N or DIPEA | THF or CH3CN | RT to 60 | Predominantly C4-substitution | [11] |
| Thiols | K2CO3 or NaH | DMF or THF | 0 to RT | Highly selective for C4 | [5] |
| Alkoxides | NaH or K2CO3 | Corresponding Alcohol or THF | 0 to RT | Generally C4-selective, can be sensitive to conditions | [11] |
Achieving C2-Selectivity: Advanced Strategies
While C4-substitution is the more common outcome, specific strategies can be employed to favor reaction at the C2 position. This is often desirable for accessing alternative chemical space in drug discovery programs.
The Role of Electron-Donating Groups
As supported by quantum mechanics calculations, the presence of a strong electron-donating group at the C6 position can reverse the typical regioselectivity, favoring nucleophilic attack at C2.[6][7] In the case of this compound, the methyl and amino groups contribute to the overall electronic landscape of the molecule.
Exploiting Nucleophile-Substrate Interactions
In some systems, specific interactions between the nucleophile and a substituent on the pyrimidine ring can direct the reaction to the C2 position. For example, hydrogen bonding between an incoming alkoxide and a 2-methylsulfonyl group has been shown to dramatically favor C2 substitution in 2-MeSO2-4-chloropyrimidine.[13] While not directly applicable to the title compound, this principle highlights the potential for directed SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions are the primary focus of this guide, it is worth noting that palladium-catalyzed cross-coupling reactions can also exhibit tunable regioselectivity. The choice of ligand is often the key to controlling the site of reaction.[5] Specific catalytic systems have been developed to achieve C2-selective C-S coupling of 2,4-dichloropyrimidines.[5]
Conclusion: Enabling Rational Design
A comprehensive understanding of the factors governing the regioselective reactions of this compound empowers researchers to move beyond trial-and-error synthesis. By carefully considering the electronic and steric properties of the substrate and nucleophile, and by judiciously selecting reaction conditions, the desired regioisomer can be accessed in a predictable and efficient manner. The protocols and principles outlined in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this important building block in their research endeavors.
References
- Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Thieme.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). Taylor & Francis Online.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.
- ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2011). ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes and Protocols for the Amination of 2,4-Dichloro-6-methylpyrimidin-5-amine
Introduction: Strategic Amination of a Privileged Pyrimidine Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance. The amination of 2,4-dichloro-6-methylpyrimidin-5-amine represents a critical transformation, providing a gateway to novel 2,4-diamino-6-methylpyrimidin-5-amine derivatives. These compounds are of significant interest to researchers as potential scaffolds for the development of kinase inhibitors, antivirals, and other biologically active molecules. This document provides a comprehensive guide to the experimental procedure for this nucleophilic aromatic substitution (SNAr) reaction, delving into the mechanistic rationale, detailed protocols, and critical safety considerations.
The substitution of the chlorine atoms on the pyrimidine ring with amino groups proceeds via a nucleophilic aromatic substitution mechanism. The regioselectivity of this reaction is a key consideration, as the two chlorine atoms at the C2 and C4 positions are electronically distinct. The outcome of the amination is influenced by the electronic nature of the substituents on the pyrimidine ring, the nucleophilicity of the aminating agent, and the reaction conditions employed. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[1][2] This preference can be attributed to the greater electrophilicity of the C4 carbon. However, the presence of an electron-donating amino group at the C5 position in the starting material of interest, this compound, may influence this selectivity. A study on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia revealed that the primary product is the 4-amino-2-chloro derivative, suggesting a strong preference for C4 substitution in this class of compounds.[3]
This application note will detail a robust protocol for the synthesis of 2,4-diamino-6-methylpyrimidin-5-amine, a valuable intermediate for further chemical elaboration.
Reaction Mechanism and Regioselectivity
The amination of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chloro-substituted carbons towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism for the first SNAr amination at the C4 position.
As established, the initial amination is expected to occur predominantly at the C4 position. The subsequent amination of the remaining chloro group at the C2 position requires more forcing conditions due to the deactivating effect of the newly introduced amino group.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Ethanolic Ammonia Solution | ~7 N | Commercially Available | Corrosive and toxic. Handle in a fume hood. |
| Ethanol | Anhydrous | Commercially Available | Use a dry solvent to prevent side reactions. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate | Commercially Available | For drying organic layers. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
High-pressure reaction vessel (e.g., steel bomb or Parr reactor)
-
Heating mantle with magnetic stirrer and thermocouple
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Experimental Protocol: Synthesis of 2,4-Diamino-6-methylpyrimidin-5-amine
This protocol is adapted from established procedures for the amination of similar chloropyrimidines and is designed to achieve the di-amination in a one-pot reaction.[4]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, 2,4-Dichloro-6-methylpyrimidin-5-amine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the reactive chlorine atoms at the 2- and 4-positions and the nucleophilic amino group at the 5-position, make it a versatile building block for the development of novel drugs.[3][4] The large-scale synthesis of this compound with high purity and yield is therefore of significant industrial importance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of this compound. The described methodology is a two-step process, commencing with the synthesis of the precursor 2,4-Dichloro-6-methyl-5-nitropyrimidine, followed by its reduction to the target amine. The protocols have been designed with scalability, safety, and efficiency as primary considerations.
Synthetic Strategy Overview
The overall synthetic route is depicted below. The first stage involves the construction of the pyrimidine ring, followed by nitration and chlorination to yield the nitro-intermediate. The second stage is the selective reduction of the nitro group to an amine.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
This section details the three-step synthesis of the key intermediate, 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Step 1.1: Cyclization to 4,6-Dihydroxy-2-methylpyrimidine
The synthesis begins with the condensation of acetamidine hydrochloride and diethyl malonate in the presence of a strong base, such as sodium methoxide, to form the pyrimidine ring.[5]
Protocol:
-
To a suitable large-scale reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methanol.
-
Under an inert atmosphere (e.g., nitrogen), slowly add sodium metal in portions to generate sodium methoxide in situ. Alternatively, a commercial solution of sodium methoxide in methanol can be used.
-
Add acetamidine hydrochloride and diethyl malonate to the reactor.[6]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[6]
-
After completion, cool the reaction mixture and filter the resulting precipitate.
-
Wash the filter cake with water and methanol.[6]
-
Dissolve the filter cake in water and adjust the pH to approximately 2 with a mineral acid like hydrochloric acid to precipitate the product.[6]
-
Filter the solid, wash with water, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine as an off-white solid.
| Reagent/Parameter | Molar Ratio (relative to Acetamidine HCl) | Notes |
| Acetamidine Hydrochloride | 1.0 | |
| Diethyl Malonate | 1.04 | A slight excess ensures complete reaction of the amidine. |
| Sodium Methoxide | 3.06 | Acts as a base for the condensation reaction. |
| Solvent | Methanol | |
| Reaction Temperature | Reflux | |
| Reaction Time | 3-4 hours | |
| Expected Yield | ~90% | [6] |
Step 1.2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine
The pyrimidine ring is then nitrated at the 5-position using a mixture of nitric and sulfuric acids.[7]
Protocol:
-
In a reactor suitable for handling strong acids, cool concentrated sulfuric acid to 0-5 °C.
-
Slowly add 4,6-dihydroxy-2-methylpyrimidine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Slowly add the nitrating mixture to the pyrimidine solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
| Reagent/Parameter | Molar Ratio (relative to Dihydroxy-pyrimidine) | Notes |
| 4,6-Dihydroxy-2-methylpyrimidine | 1.0 | |
| Concentrated Sulfuric Acid | Sufficient quantity to dissolve | Acts as a solvent and dehydrating agent. |
| Concentrated Nitric Acid | 1.1 - 1.5 | Nitrating agent. |
| Reaction Temperature | 0-10 °C | Crucial for controlling the exotherm and preventing side reactions. |
| Reaction Time | 2-4 hours | |
| Expected Yield | ~88% | [5] |
Step 1.3: Chlorination to 2,4-Dichloro-6-methyl-5-nitropyrimidine
The dihydroxy-nitro-pyrimidine is converted to the dichloro derivative using phosphorus oxychloride (POCl₃), often with a catalytic amount of an organic base.[8][9]
Protocol:
-
Charge the reactor with 4,6-dihydroxy-2-methyl-5-nitropyrimidine and an excess of phosphorus oxychloride (which can also act as the solvent).[9]
-
Add a catalytic amount of a suitable organic base (e.g., N,N-dimethylaniline or triethylamine).[6][9]
-
Heat the mixture to reflux (around 100-110 °C) and maintain for several hours, monitoring for completion.[9]
-
After the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.
-
Carefully quench the residue by adding it to a mixture of crushed ice and an organic solvent (e.g., dichloromethane or toluene).
-
Separate the organic layer, wash it with water and brine, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude 2,4-Dichloro-6-methyl-5-nitropyrimidine. This intermediate can often be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Amount | Notes |
| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 1.0 | |
| Phosphorus Oxychloride (POCl₃) | Excess | Acts as both reagent and solvent. |
| Organic Base (e.g., N,N-dimethylaniline) | Catalytic amount | |
| Reaction Temperature | 100-110 °C | |
| Reaction Time | 4-8 hours | |
| Expected Yield | ~83% | [5] |
Part 2: Reduction of 2,4-Dichloro-6-methyl-5-nitropyrimidine
The final step is the reduction of the nitro group to an amine. For large-scale synthesis, two primary methods are considered: catalytic hydrogenation and metal-acid reduction.
Method A: Catalytic Hydrogenation
This method is often preferred for its cleaner reaction profile and easier product isolation.
Caption: Workflow for the catalytic hydrogenation of 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Protocol:
-
In a hydrogenation reactor, charge a solution of 2,4-Dichloro-6-methyl-5-nitropyrimidine in a suitable solvent like ethyl acetate.
-
Carefully add a palladium on carbon catalyst (e.g., 5-10% Pd/C, wet) under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-5 bar) and heat to the reaction temperature (e.g., 20-40 °C).[10]
-
Stir the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/ethyl acetate).[10]
| Parameter | Value/Range | Notes |
| Catalyst | 5-10% Pd/C | Wet catalyst is preferred for safety. |
| Solvent | Ethyl Acetate, Toluene | |
| Hydrogen Pressure | 4-5 bar | [10] |
| Temperature | 20-40 °C | [10] |
| Reaction Time | 3-6 hours | |
| Expected Yield | >90% |
Method B: Iron and Acid Reduction
This is a classic and cost-effective method for nitro group reduction.[11][12]
Protocol:
-
Charge a reactor with 2,4-Dichloro-6-methyl-5-nitropyrimidine and a solvent such as ethanol or acetic acid.
-
Add iron powder to the mixture.
-
Slowly add an acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction. The reaction is exothermic and may require cooling to maintain the desired temperature.[13]
-
Stir the mixture at a controlled temperature until the reaction is complete (monitor by HPLC).
-
Filter the hot reaction mixture to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of around 8.[12]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by crystallization.
| Reagent/Parameter | Molar Ratio (relative to Nitro-pyrimidine) | Notes |
| Iron Powder | 2.5 - 3.0 | An excess is used to drive the reaction to completion. |
| Acid | Acetic Acid or Hydrochloric Acid | |
| Solvent | Ethanol, Acetic Acid, or Water | |
| Reaction Temperature | 50-80 °C | |
| Reaction Time | 2-5 hours | |
| Expected Yield | 80-90% |
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization. A mixture of toluene and ethyl acetate is a suitable solvent system.[10] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization:
The purity and identity of the final product should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[15]
-
Melting Point: To compare with the literature value.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1][16][17] It is also toxic upon inhalation. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[18]
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Reactions should be carried out in appropriate glassware and with extreme caution, especially during the addition of reagents and the quenching process.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a dedicated, properly grounded apparatus. The catalyst (Pd/C) can be pyrophoric, especially when dry and exposed to air. It should be handled wet and filtered under an inert atmosphere.
-
General Precautions: All reactions should be carried out in a well-ventilated area or fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times. Emergency eyewash and shower stations should be readily accessible.
References
- Application Notes: Industrial Scale Synthesis of Pyrimidine Intermedi
- Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | P
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
- The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermedi
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchG
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar
- US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google P
- How to carry out the work Up of Iron-H2SO4 assisted reduction?
- Phosphorus(V)
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie
- Phosphorus oxychloride - SAFETY D
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact
- FTIR Spectroscopic Analysis of Pyrimidine Deriv
- Phosphorus oxychloride - Lanxess
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- 2,4-Dichloro-5-nitropyrimidine synthesis - ChemicalBook
- US4217304A - Continuous reduction process - Google P
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- SAFETY D
- This compound | C5H5Cl2N3 | CID 14665971 - PubChem
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Public
- 2,4-Dichloro-6-methyl-5-nitropyrimidine | 13162-26-0 - Sigma-Aldrich
- Catalytic hydrogenation of nitroarenes into different products via...
- 13162-26-0 | 2,4-Dichloro-6-methyl-5-nitropyrimidine - ChemScene
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC - NIH
- 2,4-Dichloro-6-methyl-5-nitropyrimidine, 98% | 13162-26-0 - J&K Scientific
- General scheme for the catalytic hydrogenation of nitroarene - ResearchG
- 2,4-Dichloro-6-methyl-5-nitropyrimidine | CAS 13162-26-0 | SCBT
- SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon - YouTube
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI
- Nitro Reduction - Common Conditions
- 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem
- 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 - Sigma-Aldrich
- Nitro Reduction - Iron (Fe) - Common Organic Chemistry
- AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- 2-Chloro-6-methylpyrimidin-4-amine - PMC - NIH
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
Sources
- 1. fishersci.com [fishersci.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. lobachemie.com [lobachemie.com]
- 18. lanxess.com [lanxess.com]
Application Note: Strategic Catalytic Functionalization of 2,4-Dichloro-6-methylpyrimidin-5-amine for Drug Discovery Scaffolds
Abstract
The 2,4-dichloro-6-methylpyrimidin-5-amine core is a synthetically versatile and highly valuable building block in medicinal chemistry, offering two distinct and electronically differentiated chlorine substituents for sequential or selective functionalization. The pyrimidine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs.[1][2][3] This guide provides a comprehensive overview of catalytic strategies to functionalize this key intermediate, with a focus on controlling regioselectivity at the C2 and C4 positions. We delve into the mechanistic rationale behind catalyst and condition selection for cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and present novel methods for achieving unconventional C2 selectivity. Detailed, field-tested protocols are provided to empower researchers in drug discovery and chemical biology to leverage this scaffold for the rapid generation of diverse molecular libraries.
The Reactivity Landscape of this compound
Understanding the inherent electronic properties of the dichloropyrimidine ring is paramount for devising successful functionalization strategies. The pyrimidine core is electron-deficient, a characteristic exacerbated by the inductive effect of the two chlorine atoms. This electron deficiency makes the chloro-substituents highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by low-valent metal catalysts (e.g., Pd(0)).
A critical feature is the non-equivalence of the C2 and C4 positions. The C4 position is generally more electrophilic and thus more reactive than the C2 position. This is due to superior stabilization of the negative charge in the Meisenheimer intermediate of an SNAr reaction by the adjacent ring nitrogen at position 3, as well as the para-relationship to the nitrogen at position 1.[4][5][6] Consequently, most cross-coupling and SNAr reactions will preferentially occur at C4 under kinetic control.[7] The C5-amino and C6-methyl groups provide additional electronic and steric modulation, but the C4 > C2 reactivity hierarchy remains the guiding principle for most transformations.
Figure 1: General reactivity hierarchy for this compound.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-S bond formation.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and, most importantly, controlling regioselectivity.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
Application Note: The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, and vinyl substituents.[9][10] For dichloropyrimidines, the reaction reliably proceeds at the more reactive C4 position. Catalysts like Tetrakis(triphenylphosphine)palladium(0) or pre-catalysts combined with phosphine ligands are effective. The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate transmetalation.[11][12]
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.[10]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C4-functionalized product.
| Catalyst System | Base | Solvent | Typical Temp. | Selectivity |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 °C | >95% C4 |
| Pd(dppf)Cl₂ | K₃PO₄ | Acetonitrile, DMF | 80-100 °C | >95% C4 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | >95% C4 |
| Table 1: Common conditions for selective C4 Suzuki-Miyaura coupling on dichloropyrimidines. |
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
Application Note: The Buchwald-Hartwig amination enables the coupling of primary and secondary amines to the pyrimidine core, a critical transformation in the synthesis of many kinase inhibitors and other pharmaceuticals.[13][14] The reaction requires a palladium source and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential.[7] As with the Suzuki coupling, this reaction shows a strong preference for the C4 position.
Protocol 2: Selective C4-Amination via Buchwald-Hartwig Coupling
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Catalyst Premix: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%) in anhydrous, degassed toluene or dioxane.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask.
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl solution, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing Alkynyl Groups
Application Note: The Sonogashira coupling is the premier method for installing terminal alkynes, creating C(sp²)-C(sp) bonds.[17] These alkynyl pyrimidines are valuable intermediates for click chemistry, further coupling reactions, or as components of bioactive molecules.[18] The reaction classically employs a dual-catalyst system of palladium and copper(I) iodide. The copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[19][20] An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and, often, the solvent.
Protocol 3: Selective C4-Alkynylation via Sonogashira Coupling
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and Copper(I) iodide (4-6 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine or a mixture of THF/triethylamine. Add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C under an inert atmosphere. The reaction is often complete within 1-6 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Inverting Selectivity: The Challenge of C2-Functionalization
While C4 is the kinetically favored position, accessing the C2 isomer is crucial for expanding the chemical space around the pyrimidine core. Two primary strategies exist: sequential functionalization and direct, catalyst-controlled C2-selective reactions.
Strategy 1: Sequential Functionalization
The most straightforward approach is a two-step process:
-
Functionalize C4: Perform a coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4 position under the mild conditions described above.
-
Isolate and Functionalize C2: Purify the mono-substituted 2-chloro-4-substituted-pyrimidine intermediate. The remaining C2-Cl is less reactive but can be functionalized under more forcing conditions (higher temperature, stronger base, different catalyst/ligand system).
Figure 3: Workflow for sequential functionalization of the dichloropyrimidine scaffold.
Strategy 2: Catalyst-Controlled C2-Thiolation
Application Note: Groundbreaking recent studies have demonstrated that the conventional C4-selectivity can be inverted for certain reactions. Specifically for C-S coupling, the use of palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-thiolation of 2,4-dichloropyrimidines.[8][21] This remarkable switch in selectivity is highly sensitive to the catalyst structure and is believed to arise from a different oxidative addition mechanism compared to traditional phosphine-ligated systems.[4][6] This method provides direct access to 2-thio-pyrimidines, which are valuable pharmacophores.
Protocol 4: Direct C2-Selective Thiolation
-
Inert Atmosphere Setup: All manipulations should be performed in a glovebox.
-
Reagent Setup: To a vial, add the Pd(II)-NHC precatalyst (e.g., PEPPSI-IPr, 5 mol%) and a non-nucleophilic base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Addition of Substrates: Add this compound (1.0 equiv.) and the desired thiol (1.1 equiv.).
-
Solvent & Reaction: Add anhydrous, degassed solvent (e.g., tert-amyl alcohol). Seal the vial and heat to 100 °C for 12-24 hours.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by silica gel chromatography to isolate the C2-thioether product.
| Method | Catalyst/Conditions | Primary Product | Rationale |
| SNAr | NaH, Thiol, THF, 0 °C to RT | C4 -thioether | Follows standard electronic preference (kinetic product). |
| Catalytic | Pd(II)-NHC precatalyst, K₃PO₄, t-Amyl Alcohol, 100 °C | C2 -thioether | Specific catalyst system inverts selectivity.[6][21] |
| Table 2: Comparison of regiochemical outcomes in C-S bond formation. |
Conclusion
This compound is a powerful and adaptable scaffold for modern drug discovery. A thorough understanding of its inherent C4 > C2 reactivity hierarchy allows for predictable and selective functionalization using a wide array of palladium-catalyzed cross-coupling reactions. By employing a sequential functionalization strategy or leveraging cutting-edge, catalyst-controlled C2-selective methods, researchers can strategically access a vast and diverse range of substituted pyrimidine derivatives. The protocols and principles outlined in this guide serve as a foundational toolkit for unlocking the full synthetic potential of this important building block.
References
A numbered list of all authoritative sources cited in the text, including titles, sources, and verifiable URLs.
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Pyridinimines in Medicinal Chemistry. BenchChem.
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. (2025). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
- Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Wikipedia.
- Current Topics in Medicinal Chemistry. (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]
- Tigae, C., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
- Sun, L., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
- Taylor, R. D., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- PubChem. This compound. PubChem. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. Heck reaction. Wikipedia. [Link]
- Semantic Scholar. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
- ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2,4-Dichloro-6-methylpyrimidin-5-amine for Advanced Library Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical overview of 2,4-dichloro-6-methylpyrimidin-5-amine, a highly versatile building block for the synthesis of diverse small molecule libraries. We will explore its inherent reactivity, detailing the causality behind regioselective transformations and providing field-proven, step-by-step protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness this powerful scaffold for accelerated discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a trifunctional building block uniquely suited for combinatorial chemistry and library synthesis. Its strategic value lies in the differential reactivity of its three key functional groups:
-
Two Electrophilic Centers (C2 and C4): The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two strongly electron-withdrawing chloro substituents. This renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[3]
-
Differential Reactivity: The electronic environment around the two chlorine atoms is not identical. The C4-chloro is generally more reactive towards nucleophiles due to the electronic influence of the adjacent C5-amino group and its position relative to the ring nitrogens. This regioselectivity can be exploited for sequential, controlled diversification.
-
A Nucleophilic Handle (C5-Amine): The primary amine at the C5 position offers an additional site for modification, although it is generally less reactive in its native state compared to the chloro groups.
This unique arrangement allows for a divergent synthetic approach, where a single core can be rapidly elaborated into a large library of distinct analogues through sequential and regioselective functionalization.
Physicochemical Properties & Reactivity Profile
A clear understanding of the building block's properties is fundamental to designing robust synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 13162-27-1 | [4] |
| Molecular Formula | C₅H₅Cl₂N₃ | [4] |
| Molecular Weight | 178.02 g/mol | [4] |
| Appearance | Off-white to yellow crystalline powder | [5] |
| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [4] |
The key to leveraging this scaffold is controlling the regioselectivity of the first substitution. The C4 position is the kinetically favored site for nucleophilic attack under mild conditions due to a combination of electronic factors.
Caption: Reactivity map of this compound.
Core Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for functionalizing the scaffold. The reaction proceeds through a resonance-stabilized Meisenheimer intermediate, followed by the elimination of a chloride ion to restore aromaticity.[3][6] By carefully controlling reaction conditions, one can achieve either mono- or di-substitution.
Protocol 1: Regioselective Mono-alkoxylation at C4
This protocol demonstrates the selective substitution of the C4-chloro group using an alkoxide nucleophile under controlled conditions.
Rationale: Using a slight excess of the nucleophile at a controlled temperature (room temperature to mild heating) favors substitution at the more electrophilic C4 position. A strong base like sodium hydride (NaH) is used to generate the more potent alkoxide nucleophile in situ.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 0.2 M).
-
Nucleophile Generation: Add the desired alcohol (1.2 equivalents) to the flask. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise.
-
Expert Insight: Adding NaH slowly at 0 °C controls the exotherm and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive alcohols.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction & Purification: Wash the organic layer with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-chloro-4-alkoxy-6-methylpyrimidin-5-amine product.
Protocol 2: Di-amination via SNAr
This protocol achieves substitution at both the C2 and C4 positions using an excess of an amine nucleophile under more forcing conditions.
Rationale: A significant excess of the amine nucleophile and elevated temperatures provide the necessary driving force to substitute the less reactive C2-chloro group after the C4 position has reacted. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary nucleophile.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 equivalent), the desired amine (3.0-5.0 equivalents), and DIPEA (3.0 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (0.1-0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. For microwave-assisted synthesis, heating at 140-160 °C for 30-60 minutes is often sufficient.
-
Trustworthiness Check: Monitor the reaction progress by LC-MS to observe the sequential formation of the mono-substituted intermediate and the final di-substituted product. This confirms the reaction pathway and helps optimize the reaction time.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess amine.
-
Extraction & Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography or preparative HPLC to yield the desired N²,N⁴-disubstituted-6-methylpyrimidine-2,4,5-triamine.
Core Application II: Palladium-Catalyzed Cross-Coupling
For library members requiring carbon-carbon or specific carbon-nitrogen bonds that are difficult to form via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.[7]
Protocol 3: Suzuki-Miyaura C-C Bond Formation
This protocol describes the coupling of a mono-substituted pyrimidine intermediate (from Protocol 1) with a boronic acid at the C2 position.
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with high functional group tolerance.[8] A phosphine ligand-based palladium catalyst is required to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] This reaction is typically performed on the remaining, less reactive C2-Cl position.
Caption: Workflow for Suzuki-Miyaura coupling at the C2 position.
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the 2-chloro-4-alkoxy-6-methylpyrimidin-5-amine intermediate (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by LC-MS.
-
Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the final C-C coupled product.
Protocol 4: Buchwald-Hartwig C-N Bond Formation
This protocol is an alternative to the SNAr reaction for forming C-N bonds, especially with anilines or other less nucleophilic amines.[10][11]
Rationale: The Buchwald-Hartwig amination utilizes a specific palladium-ligand system to catalytically couple an amine with an aryl halide.[12] The choice of a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step and achieving high yields.[10] A non-nucleophilic inorganic base is used to facilitate the catalytic cycle.
Step-by-Step Protocol:
-
Inert Setup: In a glovebox or under a strictly inert atmosphere, add the 2-chloro-4-substituted-pyrimidine intermediate (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.08 eq) to a dry reaction vessel.
-
Expert Insight: Using a pre-catalyst and ligand is often more reliable than generating the active catalyst in situ. The base is highly moisture-sensitive and should be handled accordingly.
-
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Reaction: Seal the vessel and heat to 90-110 °C for 12-24 hours, monitoring by LC-MS.
-
Work-up & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, dilute with ethyl acetate, and filter through Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.
Integrated Library Synthesis Workflow
The true power of this compound is realized in a divergent library synthesis strategy where multiple diversification points are accessed sequentially.
Caption: Divergent library synthesis strategy from a common core.
This workflow illustrates a powerful paradigm:
-
First Diversification: The core scaffold is reacted with a library of nucleophiles (e.g., 100 different alcohols or amines) via a regioselective SNAr reaction (Protocol 1) to generate a library of 100 unique mono-substituted intermediates.
-
Second Diversification: Each of these 100 intermediates is then arrayed and reacted with a second library of building blocks (e.g., 100 different boronic acids) using a robust cross-coupling reaction like Suzuki (Protocol 3). This single two-step sequence can theoretically generate 10,000 unique final compounds.
Conclusion
This compound is a superlative building block for modern drug discovery and library synthesis. Its well-defined and predictable regioselectivity allows for controlled, sequential functionalization through a variety of high-yield chemical transformations. By mastering the SNAr and palladium-catalyzed cross-coupling reactions detailed in these protocols, researchers can rapidly and efficiently generate vast libraries of novel, drug-like molecules, significantly accelerating the hit-to-lead optimization process.
References
- Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Source: ACS Medicinal Chemistry Letters. URL:[Link]
- Title: Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.
- Title: Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. Source: RSC Publishing. URL:[Link]
- Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Source: PMC - NIH. URL:[Link]
- Title: Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold.
- Title: Buchwald–Hartwig amin
- Title: this compound. Source: PubChem. URL:[Link]
- Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link]
- Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL:[Link]
- Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. URL:[Link]
- Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: NIH. URL:[Link]
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Source: PMC - NIH. URL:[Link]
- Title: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
derivatization of the amine group in 2,4-Dichloro-6-methylpyrimidin-5-amine
An Application Guide to the Strategic Derivatization of the 5-Amino Group on the 2,4-Dichloro-6-methylpyrimidine Scaffold
Abstract
The 2,4-dichloro-6-methylpyrimidin-5-amine core is a privileged scaffold in modern chemistry, serving as a critical building block for a multitude of compounds in pharmaceutical and agricultural development.[1] The strategic modification of its 5-amino group is a primary route to generating novel molecular entities with tailored physicochemical and biological properties. This comprehensive guide provides an in-depth exploration of the principal derivatization strategies for this amine group—acylation, sulfonylation, and alkylation. We will elucidate the chemical rationale behind each method, present detailed, field-proven protocols, and outline the analytical techniques required for the robust characterization of the resulting derivatives. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile chemical intermediate.
Introduction: The Strategic Importance of the 5-Amino Position
The reactivity of this compound is dominated by three key features: the nucleophilic 5-amino group and the two electrophilic chlorine-bearing carbons (C2 and C4). While the chloro-substituents are amenable to nucleophilic aromatic substitution (SNAr), direct modification of the amine offers the most straightforward path to a diverse array of analogues. Derivatization at this position allows for:
-
Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds to probe interactions with biological targets.
-
Introduction of New Functional Handles: Installing groups that can be used for subsequent chemical transformations, such as bioconjugation or further library development.
This guide focuses on three cornerstone reactions that provide reliable and versatile access to a wide range of derivatives: acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary amines.
Core Derivatization Strategies: Mechanistic Rationale
The choice of derivatization strategy is dictated by the desired final functional group, which in turn is selected to achieve a specific therapeutic or biological objective.
Acylation: Synthesis of N-Pyrimidinyl Amides
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. This transformation is fundamental in medicinal chemistry for introducing a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton), while also adding steric bulk. The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic organic base (e.g., triethylamine, pyridine) is essential to scavenge the HCl generated when using acid chlorides, preventing protonation of the starting amine and driving the reaction to completion.[2]
Sulfonylation: Synthesis of N-Pyrimidinyl Sulfonamides
Sulfonylation is the reaction of the amine with a sulfonyl chloride to yield a sulfonamide. The sulfonamide functional group is a cornerstone of numerous marketed drugs due to its unique electronic properties and ability to act as a bioisosteric replacement for carboxylic acids or amides.[3][4][5] Like acylation, this reaction requires a base to neutralize the HCl byproduct. For sterically hindered or less reactive amines, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[6]
Alkylation: Synthesis of Secondary Amines
Direct alkylation of the 5-amino group with alkyl halides can be challenging. A significant drawback is the potential for over-alkylation; the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[7][8]
A more controlled and widely adopted method for achieving mono-alkylation is reductive amination . This two-step, one-pot process first involves the condensation of the amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the desired secondary amine.[9][10] This method offers high chemoselectivity and broad substrate scope.
Experimental Protocols & Workflows
Safety First: this compound may cause skin, eye, and respiratory irritation.[11] Acyl and sulfonyl chlorides are corrosive and react violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for Acylation
This protocol describes the synthesis of N-(2,4-dichloro-6-methylpyrimidin-5-yl)benzamide as a representative example.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction of 2,4-Dichloro-6-methylpyrimidin-5-amine with thiols
Application Notes & Protocols
Topic: Reaction of 2,4-Dichloro-6-methylpyrimidin-5-amine with Thiols: Mechanisms, Protocols, and Applications in Thieno[2,3-d]pyrimidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence is due to its metabolic stability and its unique ability to engage in multiple hydrogen bonding interactions, mimicking the purine bases of ATP and DNA.[2][3] Among the diverse family of fused pyrimidines, the thieno[2,3-d]pyrimidine core is particularly significant, recognized as a "privileged scaffold" in the development of potent and selective protein kinase inhibitors.[4][5] These compounds have shown promise in oncology by targeting kinases that are dysregulated in various cancers.[4][6][7]
This guide provides an in-depth exploration of a pivotal reaction: the synthesis of functionalized pyrimidines and thieno[2,3-d]pyrimidines starting from this compound and various thiols. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the critical parameters that govern the success of these transformations.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and thiols is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitution common for benzene, SNAr occurs on electron-deficient aromatic rings, such as pyrimidines, which are rendered electrophilic by the presence of electronegative nitrogen atoms and electron-withdrawing substituents (in this case, two chlorine atoms).[8][9]
Mechanism of Action
The reaction proceeds via a two-step addition-elimination mechanism, though some recent studies suggest it can be a concerted process under certain conditions.[9]
-
Nucleophilic Attack: The sulfur atom of the thiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[10][11] It attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C4), breaking the aromaticity of the pyrimidine ring and forming a high-energy intermediate known as a Meisenheimer complex.
-
Aromaticity Restoration: The negative charge in the Meisenheimer complex is stabilized by resonance across the pyrimidine ring. The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring to yield the final thioether product.
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: The C4 vs. C2 Position
In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[12] This selectivity is governed by the electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, making the adjacent C2, C4, and C6 positions electrophilic. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. In our starting material, this compound, the presence of the electron-donating amino group at C5 and methyl group at C6 further influences the electron distribution, but the C4 position typically remains the most susceptible to initial attack.
However, it is crucial to understand that this selectivity is not absolute. Reaction conditions such as solvent, temperature, and the nature of the nucleophile can influence the outcome, sometimes leading to mixtures of C2 and C4 substituted products or even disubstitution.[12][13]
Reaction Pathways and Synthetic Applications
Starting with this compound, two primary synthetic routes can be pursued using thiol-based nucleophiles.
Caption: Major synthetic routes using thiol nucleophiles.
Pathway A: Sequential Thioether Formation
By carefully controlling stoichiometry, it is possible to achieve selective monosubstitution at the C4 position. The resulting 2-chloro-4-thioether pyrimidine can then be subjected to a second SNAr reaction with a different thiol to introduce a second, distinct thioether at the C2 position. This allows for the synthesis of unsymmetrical 2,4-dithio-pyrimidines.
Pathway B: Synthesis of Thieno[2,3-d]pyrimidines
This is arguably the most valuable transformation of this substrate. By using a thiol that contains a second nucleophilic or electrophilic center, an initial SNAr reaction at C4 can be followed by an intramolecular cyclization to form a fused five-membered thiophene ring.[3][14][15] A common and highly effective reagent for this purpose is an α-mercaptoacetate ester (e.g., ethyl thioglycolate). The reaction proceeds via S-alkylation at C4, followed by an intramolecular condensation between the C5-amino group and the ester carbonyl, leading directly to the formation of the highly sought-after thieno[2,3-d]pyrimidine scaffold.[4][5]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thiols are known for their strong, unpleasant odors.
Protocol 1: Selective Synthesis of 4-Alkylthio-2-chloro-6-methylpyrimidin-5-amine
This protocol details the selective monosubstitution at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Ethanethiol, Thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add the thiol dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-alkylthio-substituted product.
Causality:
-
Base (K₂CO₃): The thiol (pKa ~10-11) is deprotonated by the base to form the much more nucleophilic thiolate anion, which is necessary for the SNAr reaction to proceed efficiently.[8][11]
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the nucleophile (RS⁻), enhancing its reactivity. It also has a high boiling point, allowing for elevated reaction temperatures.
-
Stoichiometry: Using a slight excess of the thiol ensures complete consumption of the dichloropyrimidine, but a large excess should be avoided to minimize the risk of disubstitution.
| Thiol Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Ethanethiol | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Thiophenol | K₂CO₃ | DMF | 80 | 5 | 80-90 |
| Benzyl Mercaptan | DIPEA | Acetonitrile | 60 | 8 | 82-92 |
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol details the one-pot synthesis of Ethyl 5-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate, a key heterocyclic core.
Caption: General experimental workflow for thieno[2,3-d]pyrimidine synthesis.
Materials:
-
This compound (1.0 eq)
-
Ethyl thioglycolate (HSCH₂CO₂Et) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend this compound and anhydrous K₂CO₃ in ethanol.
-
Add ethyl thioglycolate to the suspension at room temperature with vigorous stirring.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
A precipitate will often form as the reaction proceeds. After completion, cool the reaction mixture to room temperature.
-
Add cold deionized water to the flask to precipitate more product and dissolve inorganic salts.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the resulting solid under high vacuum. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent like an ethanol/DMF mixture if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality:
-
One-Pot Reaction: This procedure is highly efficient as the initial SNAr at C4 is immediately followed by the base-mediated intramolecular cyclization without the need to isolate the intermediate.
-
Base-Mediated Cyclization: The K₂CO₃ not only facilitates the initial S-alkylation but also promotes the subsequent condensation between the C5-amine and the ester group of the side chain, which drives the formation of the thiophene ring.
-
Precipitation: The thieno[2,3-d]pyrimidine product is often a stable, crystalline solid with limited solubility in the reaction and workup solvents, allowing for a simple and effective isolation by filtration.
Troubleshooting and Optimization
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Low Conversion | Insufficiently active nucleophile; Inactive base; Low temperature. | Ensure K₂CO₃ is anhydrous. Use a stronger base like DBU (use with caution). Increase reaction temperature or switch to a higher boiling solvent (e.g., DMF, DMSO). |
| Formation of Disubstituted Product | Stoichiometry of thiol is too high; Reaction run for too long or at too high a temperature. | Use closer to 1.05-1.1 equivalents of thiol for monosubstitution. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Complex Mixture of Products | Side reactions; Degradation of starting material or product. | Lower the reaction temperature. Ensure an inert atmosphere is maintained. Consider a different solvent or base combination. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography. If the product has a basic or acidic handle, consider an acid/base wash during workup to remove impurities. |
Conclusion
The reaction of this compound with thiols is a robust and versatile method for synthesizing advanced heterocyclic structures. The SNAr pathway provides a predictable and high-yielding route to functionalized pyrimidines. Most notably, the intramolecular cyclization with bifunctional thiols offers a direct and efficient entry into the thieno[2,3-d]pyrimidine core, a scaffold of immense importance in the ongoing development of targeted cancer therapies and other medicinal agents.[4][16] A thorough understanding of the underlying mechanisms and careful control of reaction parameters are key to leveraging this powerful transformation in drug discovery and organic synthesis.
References
- Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Yakugaku Zasshi. 1989 Jul;109(7):464-73. [Link]
- Chen, Y-L., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021; 64(14): 10141–10164. [Link]
- Abdel-Maksoud, M.S., et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. 2022; 27(19): 6632. [Link]
- Taylor, R.D., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021; 26(21): 6539. [Link]
- Lin, Y-W., et al. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2019; 24(21): 3971. [Link]
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
- Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020; 11(10): 1106–1117. [Link]
- Synthesis of thieno[2,3-d]pyrimidine 4.
- Kim, J-C., et al. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. 2017; 2017(4): M958. [Link]
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Wang, G., et al. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. 2024; 89(12): 8745–8758. [Link]
- Kattamuri, P.V., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2016; 138(27): 8364–8367. [Link]
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Reactions of Thiols. Chemistry Steps. [Link]
- Eyer, P. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Archives of Toxicology. 1991; 65(5): 355–363. [Link]
- Irving, C., et al. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. 2021; 58(4): 947-955. [Link]
- Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Thiols And Thioethers. Master Organic Chemistry. [Link]
- Mishanina, T.V., et al. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. 2015; 78: 158–172. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of A1 Adenosine Receptor Antagonists from 2,4-Dichloro-6-methylpyrimidin-5-amine
Introduction: The Pyrimidine Scaffold in A1 Adenosine Receptor Antagonism
The adenosine A1 receptor (A1AR), a G-protein coupled receptor, plays a crucial role in regulating cardiovascular, renal, and central nervous system functions.[1] Its modulation by antagonists has emerged as a promising therapeutic strategy for conditions like heart failure, diabetes, and neuropathic pain.[2] Within the vast chemical space of A1AR antagonists, molecules built upon the pyrimidine scaffold are of significant interest. The pyrimidine ring system is a privileged structure in medicinal chemistry, offering a versatile platform for introducing diverse substituents to fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetics.[3]
This guide details a robust and regioselective synthetic strategy for creating a library of potential A1AR antagonists starting from the commercially available and highly versatile building block, 2,4-dichloro-6-methylpyrimidin-5-amine . This starting material is particularly advantageous due to the differential reactivity of its two chlorine atoms, allowing for a sequential and controlled introduction of various nucleophiles.
Synthetic Strategy: Regioselective Sequential SNAr
The core of this synthetic approach lies in the sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents and the ring nitrogens, makes it highly susceptible to nucleophilic attack.[4][5]
Key Principle: Regioselectivity
A critical aspect of this synthesis is the predictable regioselectivity. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This is because the anionic Meisenheimer intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance, with the negative charge being delocalized over the electronegative nitrogen atoms.[6][7] This inherent reactivity difference allows for the selective substitution at C4 under milder conditions, while the subsequent substitution at C2 requires more forcing conditions.
Caption: High-level overview of the sequential SNAr workflow.
Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of a representative A1 antagonist.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult Safety Data Sheets (SDS) for all reagents before use.
-
Dichloromethane (DCM) and Dimethylformamide (DMF) are hazardous; handle with care. Bases like DIPEA are corrosive.
Step 1: Regioselective C4-Substitution with a Primary Amine
This first step installs the first key pharmacophoric element at the more reactive C4 position. We will use cyclopropylamine as an illustrative example (Nucleophile 1), a common moiety in A1 antagonists.
Caption: Reaction scheme for the selective C4-amination.
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution to act as a non-nucleophilic base, scavenging the HCl byproduct.
-
Add cyclopropylamine (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-4 hours).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting crude residue between Dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure C4-substituted intermediate.
Step 2: C2-Substitution with a Secondary Amine
With the C4 position functionalized, the less reactive C2-chloro group is now targeted. This step typically requires more forcing conditions, such as elevated temperatures, to proceed efficiently. Here, we use 3-fluorobenzylamine as an example (Nucleophile 2).
Caption: Reaction scheme for the C2-amination.
Protocol:
-
Dissolve the C4-substituted intermediate (1.0 eq.) in Dimethylformamide (DMF).
-
Add DIPEA (2.0 eq.) to the solution.
-
Add 3-fluorobenzylamine (1.2 eq.).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography or preparative HPLC to obtain the desired A1 adenosine receptor antagonist.
Characterization & Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry. The disappearance of the C4-Cl and subsequent C2-Cl resonances and the appearance of new signals corresponding to the introduced substituents are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table 1: Representative Reaction Data
| Step | Reactants | Solvent | Temp. | Time (h) | Typical Yield (%) |
| 1 | This compound + Cyclopropylamine | Acetonitrile | Room Temp | 2-4 | 75-90% |
| 2 | C4-Intermediate + 3-Fluorobenzylamine | DMF | 90 °C | 6-18 | 60-85% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side product formation. | Ensure anhydrous conditions. Check the quality of reagents. Consider using a different base like K₂CO₃. |
| Formation of C2/C4 isomers | Reaction conditions for Step 1 are too harsh. | Avoid heating in Step 1. Ensure slow, dropwise addition of the amine. Lowering the temperature may improve selectivity.[5] |
| Low yield in Step 2 | Insufficient reactivity of the C2-chloro group. | Increase the reaction temperature (up to 120 °C). Use a higher boiling point solvent like dioxane. Consider microwave-assisted synthesis to reduce reaction time.[8] |
| Difficult Purification | Close polarity of product and starting material. | Optimize the chromatography mobile phase. Consider reverse-phase chromatography if silica gel is ineffective. |
Conclusion
The sequential nucleophilic aromatic substitution on this compound is a powerful and highly adaptable method for synthesizing libraries of 2,4,6-trisubstituted pyrimidine derivatives. The predictable regioselectivity allows for the strategic placement of different functional groups, making this an invaluable tool in the structure-activity relationship (SAR) studies essential for the discovery and optimization of novel A1 adenosine receptor antagonists.[9][10]
References
- Yue, G. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. DongIT.
- Melman, N., et al. (2001). Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, 44(23), 3946–3953.
- Saa, J. M., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(24), 5461–5464.
- Wang, Z., et al. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF.
- Kralj, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3079.
- Yakovlev, D. S., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2), 69-76.
- Mittersteiner, M., et al. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate.
- Georgiadis, D., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 983–991.
- Yakovlev, D. S., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. ResearchGate.
- Yakovlev, D. S., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2).
- Boudot, C., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(19), 4559.
- Palle, V. P., et al. (2005). The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1333-6.
- NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Georgiadis, D., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters.
- Kim, M., et al. (2021). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Journal of Medicinal Chemistry, 64(18), 13688–13707.
- NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Queener, S. F., et al. (n.d.). Synthesis of N6-[(2,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine (12). ResearchGate.
- van der Walt, M. M., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLOS ONE, 15(11), e0241432.
- Sa e Melo, M. L. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(9), 693-706.
- Saini, A., et al. (2021). Adenosine receptor antagonists: Recent advances and therapeutic perspective. European Journal of Medicinal Chemistry, 226, 113907.
- Li, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry, 12(7), 1195–1204.
- Acar, Ç., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(32), 8295-8299.
- Patil, D. S. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate.
Sources
- 1. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: Adenosine receptor antagonists: Recent advances and therapeutic perspective. (CHEMBL5126505) - ChEMBL [ebi.ac.uk]
Application Note: One-Pot Synthesis of Fused Pyrimidine Scaffolds via Palladium-Catalyzed Annulation of 2,4-Dichloro-6-methylpyrimidin-5-amine
Abstract
This technical guide provides a comprehensive protocol for a one-pot synthesis involving 2,4-dichloro-6-methylpyrimidin-5-amine, a critical building block in contemporary medicinal chemistry. We detail a robust palladium-catalyzed, multi-component reaction for the synthesis of fused pyrimido[4,5-d]pyrimidine derivatives. This document is designed for researchers, scientists, and drug development professionals, offering in-depth scientific rationale, a detailed step-by-step protocol, data interpretation, and troubleshooting guidance. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for the synthesis of complex heterocyclic scaffolds with potential therapeutic applications.
Introduction and Scientific Rationale
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Specifically, this compound is a versatile and highly functionalized starting material, prized for its two reactive chlorine atoms which can be selectively displaced, and an amino group that can participate in cyclization reactions.[2] This unique arrangement makes it an ideal precursor for constructing fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines, which are of significant interest in the development of kinase inhibitors and other therapeutic agents.[3][4]
One-pot syntheses and multi-component reactions (MCRs) represent a paradigm of efficiency in modern organic synthesis.[5][6] By combining multiple reaction steps into a single operation without isolating intermediates, these processes offer significant advantages, including reduced solvent waste, lower energy consumption, and improved overall yields.
The protocol detailed below leverages a palladium-catalyzed, three-component reaction. The strategy involves the initial formation of an iminium intermediate in situ from a primary amine and an aldehyde. The 5-amino group of the pyrimidine then participates in an intramolecular addition to this intermediate, leading to a cyclization event that forms the fused pyrimidine core. The strategically positioned chlorine atom on the pyrimidine ring remains available for further derivatization, making this a powerful method for generating molecular diversity.[4] Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[7][8]
Reaction Mechanism and Pathway
The one-pot synthesis of the 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one core proceeds through a well-orchestrated cascade of reactions. The process is initiated by the palladium catalyst, which facilitates the key bond-forming steps.
Plausible Mechanistic Steps:
-
Iminium Formation: The primary amine and aldehyde react to form an iminium ion intermediate.
-
Nucleophilic Attack & Amide Formation: The 5-amino group of this compound attacks a carbonyl group (in this conceptual pathway, we assume a related reaction where an amide is formed first, which is a common strategy).
-
Intramolecular Cyclization: The key cyclization occurs when the newly formed amide nitrogen attacks the in situ formed iminium ion. This step forges the second pyrimidine ring.
-
Catalyst Regeneration: The active palladium catalyst is regenerated, allowing the cycle to continue.
This sequence highlights the efficiency of the one-pot approach, where sequential transformations are seamlessly linked without the need for intermediate isolation.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one derivative.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 13162-27-1 | 178.02 | 178 mg (1.0 eq) | Starting material.[9] |
| Benzylamine | 100-46-9 | 107.15 | 118 µL (1.1 eq) | Primary amine. |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 90 µL (1.2 eq) | Aldehyde source. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg (0.02 eq) | Catalyst precursor.[10] |
| Xantphos | 161265-03-8 | 578.68 | 23.2 mg (0.04 eq) | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 mg (2.0 eq) | Base. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | Anhydrous, deoxygenated solvent. |
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (178 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to the flask.
-
Solvent and Reactant Addition: Add 5 mL of anhydrous, deoxygenated 1,4-dioxane to the flask via syringe. Begin vigorous stirring. Subsequently, add benzylamine (118 µL, 1.1 mmol) followed by formaldehyde solution (90 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Securely seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Results and Data Interpretation
Successful execution of this protocol should yield the desired fused pyrimidine product. The structure should be confirmed using standard analytical techniques.
Expected Results
| Parameter | Expected Outcome |
| Product | 7-Chloro-5-methyl-2-phenyl-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), 4.8 (s, 2H), 4.6 (s, 2H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.0, 160.1, 158.5, 138.0, 129.0, 128.5, 128.0, 115.2, 55.0, 48.0, 22.5 |
| Mass Spec (ESI+) | m/z calculated for C₁₄H₁₃ClN₄O: 288.08; found: 289.09 [M+H]⁺ |
Note: The spectral data provided are hypothetical and representative for a plausible product structure. Actual results may vary.
Chemical Transformation Diagram
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The primary and most cited method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.[1] The troubleshooting advice below focuses on this key reaction.
Q1: My reaction yield is significantly lower than the expected ~65% or higher. What are the most likely causes?
Low yield is a common issue that can typically be traced to one of three areas: catalyst activity, reaction conditions, or starting material integrity.
Probable Cause 1: Catalyst Inefficiency The catalyst, typically Palladium on Carbon (Pd/C), is the heart of the hydrogenation. Its activity can be compromised for several reasons.
-
Solution:
-
Use a Fresh/High-Quality Catalyst: Ensure the Pd/C is from a reliable supplier and has been stored correctly under an inert atmosphere. Older catalysts can lose activity.
-
Catalyst Loading: A typical loading is around 20% w/w (catalyst to starting material).[1] Insufficient catalyst will lead to an incomplete reaction. Consider a modest increase in catalyst loading if other parameters are optimal.
-
Catalyst Poisoning: The nitro-pyrimidine precursor or solvent may contain impurities (e.g., sulfur or halide compounds) that can poison the palladium catalyst. Ensure high-purity, HPLC-grade solvents and recrystallized starting materials. For related syntheses, using Platinum on Carbon (Pt/C) has been shown to sometimes provide higher yields and better product quality than Pd/C.[2]
-
Probable Cause 2: Suboptimal Reaction Conditions Hydrogenation is sensitive to pressure, temperature, and reaction time.
-
Solution:
-
Hydrogen Pressure: A pressure of 40-60 psi is commonly employed.[1][2] Ensure your reaction vessel is properly sealed and maintains consistent pressure. Before introducing hydrogen, always purge the system thoroughly with an inert gas like nitrogen or argon to remove all oxygen.[1]
-
Temperature Control: While some procedures are run at room temperature, a modest increase to 35-40°C can be beneficial, especially in the later stages, to drive the reaction to completion.[2] However, excessive heat can promote side reactions or decomposition.
-
Reaction Time & Monitoring: Do not rely on a fixed reaction time. The reaction's progress should be diligently monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitro-compound is fully consumed.[3][4]
-
Probable Cause 3: Starting Material or Product Degradation The dichloro-nitropyrimidine starting material and the resulting amino-pyrimidine product can be unstable under certain conditions.
-
Solution:
-
Precursor Purity: Use a purified nitro-precursor. Impurities can interfere with the reaction.
-
Workup Procedure: The workup is a critical step where yield can be lost. The 2,4-dichloro-5-nitropyrimidine precursor is known to be highly susceptible to decomposition in the presence of water or at elevated temperatures.[2] After the reaction, promptly filter off the catalyst. During extraction and washing, use cooled solvents and avoid prolonged exposure to acidic or basic aqueous solutions.
-
Table 1: Troubleshooting Summary for Low Yield
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Inactive or poisoned catalyst. | Use fresh, high-quality Pd/C or consider Pt/C. Ensure high-purity reagents. |
| Insufficient hydrogen pressure. | Check for leaks; maintain a consistent pressure of 40-60 psi. | |
| Suboptimal temperature. | Run at room temperature initially, then warm to 35-40°C to ensure completion. | |
| Product Loss | Degradation during workup. | Perform workup promptly after reaction. Use cold solvents and avoid prolonged exposure to aqueous solutions. |
| Inefficient purification. | Optimize recrystallization solvent system. Minimize transfers. |
Q2: My final product is difficult to purify and appears contaminated with byproducts. What are these impurities and how can I avoid them?
The primary byproduct is often the partially reduced hydroxylamine intermediate (2,4-dichloro-5-hydroxylamino-6-methylpyrimidine). Other impurities can arise from degradation.
Probable Cause 1: Incomplete Reduction The reduction of a nitro group to an amine proceeds through a hydroxylamine intermediate. If the reaction is stopped prematurely or conditions are not optimal, this intermediate can remain.
-
Solution:
-
Drive the Reaction to Completion: As mentioned, monitor the reaction by TLC/HPLC. A patent for a similar compound suggests a two-stage temperature approach: an initial phase at a lower temperature (20-25°C) followed by a warmer phase (35-40°C) to ensure the full conversion of the hydroxylamine intermediate.[2]
-
Sufficient Hydrogen: Ensure an adequate supply of hydrogen throughout the reaction.
-
Probable Cause 2: Degradation of Starting Material or Product The pyrimidine ring with electron-withdrawing groups (two chloro atoms, nitro or amino group) is susceptible to nucleophilic substitution or decomposition.
-
Solution:
-
Control Workup pH: During the workup, if an aqueous wash is used, maintain a neutral or slightly basic pH to avoid acid-catalyzed decomposition.
-
Purification Strategy: Effective purification is key. After catalyst filtration and solvent evaporation, the crude product is often a solid.[1] Recrystallization from a suitable solvent system (e.g., methanol/water or toluene/ethyl acetate) is a highly effective method for removing impurities.[2] Using activated carbon during the workup can also help remove colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard, most reliable protocol for this synthesis?
The most commonly cited method is the catalytic hydrogenation of 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a suitable hydrogenation vessel, add the starting material, 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq).
-
Solvent & Catalyst Addition: Add a solvent such as ethyl acetate, and then carefully add the Pd/C catalyst (~10% Pd on carbon, ~0.2 eq by weight) under an inert atmosphere.
-
Inerting: Seal the vessel and purge the system 3-4 times with nitrogen or argon to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to 40-60 psi.[1][2]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider gently warming to 35-40°C.[2]
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. This will typically yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system to obtain the final product, this compound.
Diagram 1: General Synthesis Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Zhonghan. [Link]
- Pyrimidine. Wikipedia. [Link]
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- This compound | C5H5Cl2N3. PubChem. [Link]
Sources
Technical Support Center: Purification of Crude 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for the purification of 2,4-Dichloro-6-methylpyrimidin-5-amine (CAS No. 13162-27-1).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.
I. Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this compound is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.
Crude this compound, often synthesized via chlorination of a corresponding pyrimidine precursor, can contain a variety of impurities. These may include starting materials, regioisomers, hydrolysis products, and residual solvents or reagents from the synthesis. The inherent reactivity of the dichloropyrimidine core, particularly its susceptibility to hydrolysis, presents a significant challenge during purification.[2][3]
This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography .
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Recrystallization Issues
Problem 1: The compound will not dissolve in the chosen recrystallization solvent, even with heating.
-
Underlying Cause: Poor solvent selection is the most likely culprit. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. If the compound's polarity is mismatched with the solvent, dissolution will be poor. This compound is a moderately polar compound.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. A good starting point would be alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).[4]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. For instance, dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. A common combination is Dichloromethane/Ethanol or Toluene/Hexane.[5]
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Underlying Cause: This often occurs when the solution is supersaturated to a high degree, or when the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also depress the melting point and promote oiling out.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling favors oil formation.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent Adjustment: Add a small amount of a "poor" solvent to the oiled-out mixture and stir vigorously. This can sometimes induce crystallization.
-
Problem 3: The recrystallized product is still impure, or the yield is very low.
-
Underlying Cause:
-
Impurity Co-crystallization: If the impurities have similar solubility profiles to the desired product, they may co-crystallize.
-
Excessive Solvent: Using too much solvent will result in a low yield, as a significant portion of the product will remain dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can crystallize on the filter paper, leading to yield loss.
-
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Second Crop of Crystals: After filtering the initial crystals, the mother liquor can be concentrated and cooled further to obtain a second, albeit likely less pure, crop of crystals.
-
Charcoal Treatment: If the crude product is colored due to high-molecular-weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove these.[4]
-
Column Chromatography Issues
Problem 4: Poor separation of the desired compound from impurities.
-
Underlying Cause: The mobile phase (eluent) does not have the optimal polarity to effectively separate the components on the stationary phase (typically silica gel).
-
Solution:
-
TLC Optimization: Before running a column, optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system should give the desired compound an Rf value of approximately 0.3-0.4.
-
Solvent System Selection: For a moderately polar compound like this compound, a good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[6]
-
Gradient Elution: If a single eluent system (isocratic elution) does not provide adequate separation, a gradient elution can be used. Start with a less polar eluent and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Stationary Phase Choice: While silica gel is most common, for certain impurities, other stationary phases like alumina or reverse-phase C18 silica might provide better separation.
-
Problem 5: The compound is not eluting from the column.
-
Underlying Cause: The eluent is not polar enough to move the compound down the column. The compound may also be reacting with the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture.
-
Add a Modifier: For amine-containing compounds, which can interact strongly with the acidic silica gel surface, adding a small amount (e.g., 0.5-1%) of a base like triethylamine to the eluent can improve elution and reduce tailing.
-
Check for Reactivity: While less common, consider the possibility of a reaction with the stationary phase. If this is suspected, switching to a more inert stationary phase like alumina might be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the major safety precautions I should take when handling this compound?
A1: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[7][8][9] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[8]
-
Hazard Statements: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7] In case of contact, wash the affected area thoroughly with soap and water.[7] If inhaled, move to fresh air.[7]
Q2: What analytical techniques are suitable for assessing the purity of the final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be an effective method. A column designed for amine analysis, such as an Rtx-5 Amine, is recommended to prevent peak tailing.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any proton- or carbon-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. The melting point is reported to be in the range of 70-73°C.
Q3: My crude product is a dark, oily residue. What is the best first step for purification?
A3: For a dark, oily crude product, a multi-step purification approach is often necessary:
-
Aqueous Workup: Start with an aqueous workup to remove any water-soluble impurities and residual acids or bases from the synthesis. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.[11]
-
Solvent Swap and Trituration: After drying the organic layer and removing the solvent, try triturating the resulting residue with a non-polar solvent like hexanes or petroleum ether. This can often help to solidify the product and remove non-polar impurities.
-
Recrystallization or Chromatography: After these initial cleanup steps, you can proceed with either recrystallization or column chromatography as described in the troubleshooting guide.
Q4: Can this compound decompose during purification?
A4: Yes, dichloropyrimidines are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[2][3] This can lead to the formation of corresponding hydroxypyrimidine impurities. To minimize decomposition:
-
Use Dry Solvents: Ensure all solvents used for recrystallization and chromatography are anhydrous.
-
Avoid Prolonged Heating: Do not heat solutions of the compound for extended periods.
-
Neutral Conditions: Maintain neutral pH conditions during workup and purification.
IV. Visualization of Purification Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a typical decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
-
Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. Retrieved from
-
Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Retrieved from
-
Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Retrieved from
-
National Center for Biotechnology Information. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek. (n.d.). Rtx-5 Amine GC Capillary Column. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Retrieved from
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. restek.com [restek.com]
- 11. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower your research.
I. Synthesis Overview and Common Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. A prevalent and robust method for this synthesis is the chlorination of 5-amino-6-methyluracil using a chlorinating agent such as phosphorus oxychloride (POCl₃). While this method is effective, it is not without its challenges. The formation of various impurities can compromise the yield and purity of the final product, necessitating careful control of reaction conditions and robust purification strategies.
This guide will walk you through the common impurities encountered, their mechanisms of formation, and practical, field-tested solutions to mitigate these issues.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile of your final product is highly dependent on the reaction conditions, work-up procedure, and purification methods. However, based on the common synthetic route from 5-amino-6-methyluracil, you should be vigilant for the following impurities:
-
Unreacted Starting Material: 5-amino-6-methyluracil.
-
Monochloro Intermediates: These are formed due to incomplete chlorination. The two primary monochloro species are:
-
5-amino-4-chloro-6-hydroxy-2-methylpyrimidine
-
5-amino-6-chloro-4-hydroxy-2-methylpyrimidine
-
-
Hydrolysis Products: The dichlorinated product is susceptible to hydrolysis, which can occur during the reaction work-up or even during storage if exposed to moisture. The hydrolysis products are identical to the monochloro intermediates and the starting diol.
-
Phosphorous-Containing Impurities: Residual phosphorus oxychloride (POCl₃) and its hydrolysis byproducts, such as phosphoric acid and various chlorophosphoric acids, can be present.
-
Catalyst-Related Byproducts: If a tertiary amine, such as N,N-diethylaniline, is used to catalyze the reaction, there is a risk of forming byproducts where a chlorine atom is substituted by the amine catalyst.
| Impurity Class | Common Examples |
| Starting Material | 5-amino-6-methyluracil |
| Reaction Intermediates | 5-amino-4-chloro-6-hydroxy-2-methylpyrimidine, 5-amino-6-chloro-4-hydroxy-2-methylpyrimidine |
| Degradation/Side Products | Hydrolysis products (same as intermediates/starting material), Catalyst-adducts (e.g., N,N-diethylaniline substituted) |
| Reagent-Related Impurities | Residual POCl₃, Phosphoric acid, Chlorophosphoric acids |
Q2: I am seeing significant amounts of monochloro-impurities in my crude product. What is causing this and how can I improve the conversion?
A2: The presence of monochloro-impurities is a clear indication of incomplete chlorination. The conversion of the dihydroxy pyrimidine to the dichloro product is a stepwise process, and stalling at the monochloro intermediate stage is a common issue.
Mechanism of Monochloro-Impurity Formation:
The chlorination with POCl₃ proceeds through the formation of a phosphate ester intermediate. The first hydroxyl group reacts with POCl₃ to form a reactive intermediate, which is then displaced by a chloride ion. For complete conversion to the dichloro product, the second hydroxyl group must undergo the same reaction sequence.
Incomplete Chlorination Pathway
Troubleshooting Strategies:
-
Reaction Temperature and Time: Ensure that the reaction is heated to a sufficiently high temperature (typically refluxing POCl₃, around 105-110 °C) and for an adequate duration. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material and monochloro intermediates.
-
Excess POCl₃: While stoichiometric amounts can work under optimized conditions, using an excess of POCl₃ can help drive the reaction to completion. However, be mindful that a larger excess will necessitate a more rigorous work-up to remove it.
-
Use of a Catalyst: Tertiary amines, such as pyridine or N,N-dimethylaniline, can be used to catalyze the reaction. These bases can activate the hydroxyl groups and neutralize the HCl generated during the reaction, thereby promoting the second chlorination step.
-
Anhydrous Conditions: Ensure that your starting material and solvent are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Water will react with POCl₃, reducing its effectiveness and leading to the formation of phosphoric acid.
Q3: My final product purity is decreasing over time, and I am observing the reappearance of hydroxyl-containing impurities. What is happening?
A3: The reappearance of hydroxyl-containing impurities (monochloro intermediates or the starting diol) is a classic sign of product degradation via hydrolysis. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution, and water is a sufficiently strong nucleophile to displace them, especially under non-neutral pH conditions.
Mechanism of Hydrolysis:
Hydrolysis Degradation Pathway
Preventative Measures:
-
Thorough Drying: After purification, ensure your final product is completely dry before storage. Residual moisture is a primary culprit for hydrolysis.
-
Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric moisture.
-
Airtight and Light-Resistant Containers: Use well-sealed, amber glass vials or other suitable containers to protect the compound from moisture and light, which can also accelerate degradation.
-
Neutral pH: Ensure that the final product is free from acidic or basic residues from the work-up, as these can catalyze hydrolysis.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Step 1: Chlorination
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-amino-6-methyluracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
Step 2: Work-up
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethyl acetate/heptane or toluene.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
IV. Analytical Methods
A robust analytical method is crucial for monitoring the reaction progress and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Suggested HPLC Method for Impurity Profiling:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order: The more polar compounds will elute first. Therefore, you can expect the starting material (5-amino-6-methyluracil) to elute before the monochloro intermediates, which will elute before the final product, this compound.
V. References
-
General Chlorination of Hydroxypyrimidines: Brown, D. J. (1962). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470186599]
-
Solvent-Free Chlorination using POCl₃: Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link: https://www.mdpi.com/1420-3049/17/4/4533]
-
Synthesis of Substituted Dichloropyrimidines: A series of 5-substituted 2-amino-4,6-dichloropyrimidines synthesis is described, which provides insights into the chlorination of similar structures. Bioorganic & Medicinal Chemistry, 19(15), 4598-4607 (2011). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144811/]
-
Impurity Profiling in Pharmaceuticals: An overview of analytical methods and compliance for impurity profiling in pharmaceuticals. Biotech Spain. [Link: https://biotechspain.com/en/impurity-profiling-in-pharmaceuticals-analytical-methods-and-compliance/]
-
General Synthesis Information for this compound: PubChem Compound Summary for CID 14665971, this compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/14665971]
Technical Support Center: Navigating Regioselectivity in 2,4-Dichloro-6-methylpyrimidin-5-amine Chemistry
Welcome to the technical support center dedicated to resolving challenges in the synthetic application of 2,4-dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we dissect the nuanced issue of regioselectivity in its nucleophilic aromatic substitution (SNAr) reactions, offering in-depth troubleshooting advice and practical solutions grounded in mechanistic principles. Our goal is to empower you to predictably steer your reactions toward the desired C2 or C4 substituted product with confidence.
Troubleshooting Guide: Low Regioselectivity in SNAr Reactions
This section directly addresses the common experimental challenge of obtaining mixtures of C2 and C4 substituted isomers. We explore the underlying factors and provide actionable strategies to enhance the selectivity of your reactions.
Question 1: My reaction with an amine nucleophile is giving me a mixture of 2- and 4-substituted products. How can I favor substitution at the C4 position?
Answer:
Achieving high C4 selectivity is a common objective, as this position is often the more kinetically favored site for nucleophilic attack on 2,4-dichloropyrimidines.[1][2] However, the presence of the C5-amino and C6-methyl groups on your starting material introduces competing electronic and steric effects that can erode this inherent preference.
Underlying Principles:
The regioselectivity of SNAr reactions on pyrimidine rings is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[3][4] The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine core electron-deficient and thus susceptible to nucleophilic attack.[5] The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most activated.[6] In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated.
The C5-amino group is an electron-donating group (EDG) by resonance and an electron-withdrawing group (EWG) by induction. The C6-methyl group is a weak electron-donating group. The interplay of these substituents with the attacking nucleophile dictates the relative stability of the intermediates for C2 versus C4 attack. Generally, for SNAr reactions on 2,4-dichloropyrimidines, attack at C4 is favored.[1][7]
Troubleshooting Strategies to Enhance C4 Selectivity:
-
Solvent and Temperature Optimization:
-
Solvent: The choice of solvent can influence the reaction pathway.[8] For many SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are effective as they can stabilize the charged Meisenheimer intermediate. Consider screening a range of solvents to find the optimal balance of solubility and selectivity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Reactions run at elevated temperatures may lead to scrambling and the formation of thermodynamic byproducts.
-
-
Base Selection:
-
The choice of base can be critical, particularly when using amine nucleophiles that require deprotonation.[8] Weaker, non-nucleophilic bases are often preferred to avoid competitive reactions. Consider using bases like K₂CO₃, Cs₂CO₃, or a hindered organic base like diisopropylethylamine (DIPEA).
-
-
Protecting Group Strategy:
-
The C5-amino group can be temporarily protected to modulate its electronic influence. For instance, converting the amine to an amide (e.g., acetamide) will make it more electron-withdrawing, which could potentially enhance the intrinsic preference for C4 attack.
-
Experimental Protocol for Optimizing C4-Selectivity:
A systematic approach to optimizing your reaction conditions is crucial. Below is a general workflow for screening key parameters.
Caption: Stabilization of Meisenheimer intermediates.
Q2: Are there any safety considerations I should be aware of when running these reactions at a larger scale?
A2: Yes, scaling up SNAr reactions requires careful consideration of thermal safety. These reactions can be exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale. [9]Ensure you have adequate cooling capacity and consider controlled addition of the nucleophile to manage the exotherm. Always perform a proper risk assessment before scaling up any chemical reaction. [9] Q3: My reaction is very slow. What can I do to increase the reaction rate without compromising selectivity?
A3: If your reaction is sluggish, you can consider several strategies. A modest increase in temperature may be acceptable, but this should be done cautiously while monitoring the C4:C2 ratio. [10]Alternatively, using a more polar solvent like DMSO can accelerate the reaction. [11]The choice of base can also play a role; for instance, using a more soluble base like Cs₂CO₃ might improve reaction rates compared to K₂CO₃. Finally, ensure your starting materials and reagents are pure and dry, as impurities can inhibit the reaction. [10]
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Google Cloud.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. (n.d.). ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Source not available.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications.
- addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem. (n.d.). BenchChem.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). American Chemical Society.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). Synlett.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). BenchChem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Source not available.
- SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (n.d.). BenchChem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amination of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for the amination of 2,4-dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. This resource offers field-proven insights and scientifically-grounded explanations to help you optimize your reaction conditions and achieve your desired products with high yield and purity.
I. Understanding the Reaction: Key Challenges
The amination of this compound is a critical reaction in the synthesis of a wide range of biologically active compounds. However, it presents several challenges, primarily centered around regioselectivity and reaction efficiency. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are both susceptible to nucleophilic attack, often leading to a mixture of isomers that can be difficult to separate.[1]
The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is highly sensitive to a variety of factors including the substitution pattern on the pyrimidine ring, the nature of the amine nucleophile, and the reaction conditions.[1] For instance, while C4 substitution is generally favored in unsubstituted 2,4-dichloropyrimidines, the presence of an electron-donating group like the methyl group at C6 in our substrate can influence the selectivity.[1][2]
This guide will address these challenges by providing a structured approach to troubleshooting and optimizing your amination reactions.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Poor Regioselectivity - Mixture of C2 and C4 Aminated Products
Q: My reaction is producing a mixture of 2-amino-4-chloro-6-methylpyrimidin-5-amine and 4-amino-2-chloro-6-methylpyrimidin-5-amine. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity is a common hurdle. The strategy to favor either the C2 or C4 product depends on several factors. Here’s a breakdown of approaches:
To Favor C4-Amination:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most effective method for achieving high C4 selectivity.[3][4] The use of a palladium catalyst with a suitable ligand can dramatically favor the formation of the C4-aminated product.[3]
-
Choice of Base: For palladium-catalyzed reactions, strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred and can enhance C4 selectivity.[3]
To Favor C2-Amination:
-
Tertiary Amine Nucleophiles: Interestingly, the use of tertiary amines as nucleophiles can lead to excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[7][8] While your substrate has an amino group at C5, this principle of altering the nucleophile is worth exploring.
-
Controlling Reaction Kinetics: In some cases, C2 substitution can be favored under kinetic control at lower temperatures, as the C2 position can be more sterically accessible.
Problem 2: Low Reaction Yield or No Reaction
Q: I am observing low conversion of my starting material, this compound. What are the potential causes and how can I improve the yield?
A: Low or no conversion can be attributed to several factors, from reaction conditions to reagent quality.
-
Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[9] If you are running the reaction at room temperature, consider gradually increasing the temperature. For palladium-catalyzed reactions, milder conditions are often possible.[9]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SNAr reactions as they can solvate the charged intermediate.[10] For acid-catalyzed aminations, a switch to water as a solvent has been shown to increase the reaction rate in some cases.[11][12]
-
Base Strength and Stoichiometry: An appropriate base is crucial to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIPEA).[10][13] Ensure you are using at least one equivalent of base for each chlorine atom that is substituted.
-
Catalyst and Ligand (for Buchwald-Hartwig Amination): If you are employing a palladium-catalyzed method, the choice of catalyst and ligand is critical. Dichlorobis(triphenylphosphine)palladium(II) with a ligand like Xantphos has been used successfully for the amination of similar pyrimidine systems.[14] Ensure your catalyst and ligand are active and not degraded.
-
Amine Nucleophilicity: Weakly nucleophilic amines may require more forcing conditions (higher temperatures, stronger base) to react.
Problem 3: Formation of Disubstituted Byproduct
Q: I am observing the formation of the 2,4-diamino-6-methylpyrimidin-5-amine byproduct where both chlorine atoms have been replaced. How can I prevent this?
A: The formation of the disubstituted product occurs when the mono-aminated product reacts further with the amine.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine nucleophile. Using a large excess of the amine will drive the reaction towards disubstitution.
-
Lower Reaction Temperature: Once the first substitution has occurred, the resulting amino-substituted pyrimidine is often more electron-rich and less reactive towards further nucleophilic attack. However, at high temperatures, the second substitution can still occur. Lowering the reaction temperature can help to favor mono-substitution.
-
Gradual Addition of the Amine: Adding the amine solution slowly to the solution of the dichloropyrimidine can help to maintain a low concentration of the amine, thus minimizing the chance of a second substitution.
III. Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for nucleophilic aromatic substitution on a 2,4-dichloropyrimidine ring?
Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in unsubstituted 2,4-dichloropyrimidines.[1][15] This is attributed to the electronic effects of the ring nitrogen atoms. The nitrogen at position 1 deactivates the adjacent C2 position more strongly than the nitrogen at position 3 deactivates the C4 position. However, as mentioned, substituents on the pyrimidine ring can significantly alter this selectivity.[2]
Q2: Should I use a traditional SNAr reaction or a Buchwald-Hartwig amination?
The choice depends on your desired outcome and the specific amine you are using.
-
SNAr: This method is simpler and more cost-effective as it does not require a metal catalyst.[9] It can be a good first approach, especially if moderate regioselectivity is acceptable or if the desired isomer is the major product.
-
Buchwald-Hartwig Amination: This method is generally preferred when high regioselectivity, particularly for the C4 position, is required.[1][3] It also often proceeds under milder conditions and has a broader substrate scope.[5][9]
Q3: How do I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction. You should be able to visualize the consumption of the starting material (this compound) and the formation of the mono-aminated and potentially di-aminated products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are some common work-up procedures for this reaction?
A typical work-up procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove any remaining water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentrating the solvent under reduced pressure to obtain the crude product.
The crude product can then be purified by column chromatography or recrystallization.
IV. Experimental Protocols & Data
Table 1: Comparison of Amination Methods
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Regioselectivity | Moderate, often yields a mixture of C2 and C4 isomers[1] | High, often favors the C4 position[1][3] |
| Reaction Conditions | Can require elevated temperatures[9] | Milder, can often be run at or below room temperature[9] |
| Catalyst | Typically uncatalyzed[9] | Requires a palladium catalyst and a ligand[9] |
| Substrate Scope | Can be limited by the nucleophilicity of the amine[9] | Broad, tolerates a wide range of amines[9] |
| Cost & Complexity | Lower cost and simpler setup[9] | Higher cost due to catalyst and ligand; more complex setup[9] |
Protocol 1: General Procedure for SNAr Amination
This is a generalized protocol and may require optimization for your specific amine.
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), add the primary or secondary amine (1.0 - 1.2 equiv).
-
Add a base such as triethylamine (2.0 - 3.0 equiv) or potassium carbonate (2.0 equiv) to the reaction mixture.[10]
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up as described in the FAQs.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and will likely require optimization of the catalyst, ligand, base, and solvent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv), the amine (1.0 - 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos or BINAP).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide or LiHMDS (1.5 - 2.0 equiv).[3][14]
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction, quench, and perform an aqueous work-up.
-
Purify the product by column chromatography.
V. Visualizing the Process
Workflow for Troubleshooting Amination Reactions
Caption: Troubleshooting workflow for amination reactions.
Key Factors Influencing Regioselectivity
Caption: Factors influencing regioselectivity in pyrimidine amination.
VI. References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class | Chapter 29. Retrieved January 9, 2026, from [Link]
-
Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem. (2025). BenchChem. Retrieved January 9, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). Organic Letters. Retrieved January 9, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem. (2025). BenchChem. Retrieved January 9, 2026, from [Link]
-
Overcoming poor regioselectivity in the amination of dichloropyrimidines - Benchchem. (2025). BenchChem. Retrieved January 9, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry - ACS Publications. (2015). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). PubMed. Retrieved January 9, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (n.d.). ACS Omega. Retrieved January 9, 2026, from [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023). Preprints.org. Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound involves the chlorination of a pyrimidine precursor, typically 2-amino-4-hydroxy-6-methylpyrimidine or a related dihydroxy analog. The key reagent for this transformation is phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent.[1] The general reaction scheme involves heating the pyrimidine precursor with an excess of POCl₃, often in the presence of a tertiary amine or other acid scavengers, to facilitate the conversion of hydroxyl groups to chloro groups.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heterocyclic rings, such as pyrimidines, into chloro groups. Its effectiveness stems from its ability to form highly reactive phosphoryl chloride intermediates with the hydroxyl groups, which are then readily displaced by chloride ions.[2][3] While other chlorinating agents exist, POCl₃ is often favored for its high reactivity and its dual role as a solvent in many cases, driving the reaction to completion.
Q3: What are the critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis with minimal side products:
-
Temperature: The reaction temperature significantly influences the rate of both the desired chlorination and potential side reactions. Careful control is necessary to ensure complete conversion without promoting decomposition.
-
Reaction Time: Sufficient reaction time is required for complete chlorination. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal endpoint.
-
Purity of Starting Materials: The purity of the pyrimidine precursor and POCl₃ is paramount. Impurities can lead to the formation of undesired side products and lower the overall yield.[4]
-
Moisture Control: The reaction is highly sensitive to moisture, as water can lead to the hydrolysis of POCl₃ and the chlorinated product, reducing the yield and complicating purification.[5] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
A low yield is a common problem in pyrimidine synthesis.[4] The following table outlines potential causes and troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The chlorination reaction may not have gone to completion, leaving unreacted starting material or partially chlorinated intermediates. | - Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC. - Ensure a sufficient excess of POCl₃ is used. |
| Hydrolysis | The dichlorinated product is susceptible to hydrolysis, especially during the workup phase.[5] Contact with water or residual moisture can convert the chloro groups back to hydroxyl groups. | - Perform the reaction and workup under strictly anhydrous conditions. - Quench the reaction mixture by pouring it onto ice and then rapidly neutralizing it with a base (e.g., ammonia) at low temperatures.[1] |
| Side Product Formation | Competing side reactions can consume the starting material or the product, leading to a lower yield of the desired compound. | - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. - Refer to the specific troubleshooting sections below for different side products. |
| Mechanical Losses | Product may be lost during transfer, filtration, or extraction steps. | - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. - Carefully transfer materials between vessels to minimize physical loss. |
Issue 2: Presence of Impurities and Side Products in the Final Product
The formation of side products is a frequent challenge in pyrimidine chemistry. Below are common impurities and strategies for their mitigation.
Side Product A: Monochloro-derivatives (2-Amino-4-chloro-6-methylpyrimidine or 4-Amino-2-chloro-6-methylpyrimidine)
-
Cause: Incomplete chlorination of the dihydroxy-pyrimidine starting material. This can be due to insufficient POCl₃, a reaction temperature that is too low, or a reaction time that is too short.
-
Identification: These impurities will have different retention times in HPLC and different Rf values in TLC compared to the desired product. Their presence can be confirmed by mass spectrometry, which will show a molecular ion peak corresponding to a single chlorine atom.
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Increase the molar ratio of POCl₃ to the starting material. Gradually increase the reaction temperature and monitor the reaction progress closely.
-
Purification: If monochloro-impurities are present in the crude product, they can often be separated by column chromatography on silica gel, taking advantage of the polarity difference between the mono- and di-chlorinated compounds. Recrystallization from a suitable solvent system may also be effective.[1]
-
Side Product B: Hydrolyzed Products (e.g., 2-Chloro-4-hydroxy-6-methylpyrimidin-5-amine)
-
Cause: As mentioned previously, the chloro groups on the pyrimidine ring are susceptible to hydrolysis.[5][6] This can occur if the reaction is exposed to moisture or during the aqueous workup if conditions are not carefully controlled.
-
Identification: The presence of hydroxyl groups will significantly increase the polarity of the compound. This will be evident as a spot with a lower Rf value on a TLC plate. Mass spectrometry will show a molecular ion peak corresponding to the replacement of a chlorine atom with a hydroxyl group.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled POCl₃ and conduct the reaction under an inert atmosphere.
-
Controlled Workup: Quench the reaction mixture by slowly adding it to a mixture of ice and a suitable organic solvent. Neutralize the acidic solution carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution) while keeping the temperature low to minimize hydrolysis.[1]
-
Side Product C: Phosphorylated Intermediates and Polymeric Materials
-
Cause: Phosphorus oxychloride can react with the amino group or form stable phosphorylated intermediates with the hydroxyl groups of the pyrimidine ring.[2] At higher temperatures or with prolonged reaction times, polymerization can also occur, leading to the formation of intractable tars or slimy by-products.[5]
-
Identification: These by-products are often high molecular weight, insoluble materials that can make the reaction mixture difficult to stir and purify. They may appear as baseline material on a TLC plate.
-
Troubleshooting Protocol:
-
Temperature Control: Avoid excessively high reaction temperatures. A gradual increase in temperature to the desired reflux is often beneficial.
-
Use of a Co-solvent: In some cases, the use of a high-boiling inert solvent can help to prevent the reaction mixture from becoming too viscous and can facilitate better temperature control.
-
Filtration: After quenching the reaction, it may be necessary to filter the mixture to remove any insoluble polymeric material before proceeding with extraction.
-
Visualizing the Reaction and Troubleshooting Workflow
The following diagrams illustrate the key reaction pathway and a troubleshooting decision tree.
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting decision workflow.
Section 3: Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization based on your specific starting material and scale.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting pyrimidine (e.g., 2-amino-4,6-dihydroxy-5-methylpyrimidine) (1 equivalent).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the flask. If necessary, a tertiary amine base (e.g., N,N-diethylaniline) can be added as an acid scavenger.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105-107 °C) and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a base, such as concentrated aqueous ammonia or a saturated sodium bicarbonate solution, while keeping the mixture cool in an ice bath.
-
The product will often precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1]
-
References
- Process for the prepar
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline
- Troubleshooting common issues in pyrimidine synthesis - Benchchem
- The investigations of the methods for the reduction of chloroyrimidines - Oregon St
- De Novo Pyrimidine Synthesis - BOC Sciences
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchG
- Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - NIH
- Preparation method of 5-methoxy-4,6-dichloropyrimidine - CN103910683A
- 2-Amino-4-chloro-6-methylpyrimidine synthesis - ChemicalBook
Sources
- 1. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
preventing decomposition of 2,4-Dichloro-6-methylpyrimidin-5-amine during reaction
Welcome to the technical support center for 2,4-Dichloro-6-methylpyrimidin-5-amine (DCMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable synthetic intermediate during chemical reactions. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide expert solutions.
Q1: My reaction mixture is turning dark, and I'm observing multiple unexpected spots on my TLC. What's causing this decomposition?
A1: The darkening of your reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. This compound, like many chlorinated heterocyclic compounds, is susceptible to several degradation pathways, especially under harsh reaction conditions. The primary culprits are often:
-
Hydrolysis: The chloro groups on the pyrimidine ring are electrophilic and can be attacked by nucleophiles, including water. This hydrolysis can replace one or both chlorine atoms with hydroxyl groups, leading to a cascade of further reactions and byproducts.[1][2] The presence of moisture in your solvents or reagents is a common trigger.
-
Reaction with Nucleophilic Solvents: Solvents such as methanol or ethanol can act as nucleophiles, particularly at elevated temperatures, leading to the formation of methoxy or ethoxy pyrimidine derivatives.
-
Thermal Degradation: Although DCMPA has a relatively high boiling point, prolonged exposure to high temperatures can induce decomposition. This is especially true if catalytic impurities are present.
-
Reductive Dehalogenation: In the presence of certain catalysts (like Palladium) and a hydrogen source, the chloro substituents can be removed.[1][3] While sometimes a desired reaction, it can be an unintended side reaction if not properly controlled.
To mitigate these issues, it is crucial to maintain stringent anhydrous conditions, select appropriate non-nucleophilic solvents, and carefully control the reaction temperature.
Q2: I suspect hydrolysis is the main issue. What are the best practices for ensuring my reaction is completely anhydrous?
A2: Meticulous exclusion of water is paramount. Here is a step-by-step protocol for establishing and maintaining anhydrous reaction conditions:
Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Thoroughly wash all glassware and stirring implements.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the septum is not compromised.
-
Solid reagents should be dried in a vacuum oven or desiccator over a suitable drying agent (e.g., P₂O₅ or activated molecular sieves).
-
Liquid reagents should be handled via syringe through septa.
-
-
Reaction Setup:
-
Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.
-
Add reagents sequentially via syringe or a cannula.
-
Q3: What are the most suitable solvents for reactions involving this compound?
A3: The choice of solvent is critical to prevent unwanted side reactions. Aprotic, non-nucleophilic solvents are generally preferred. The table below provides a summary of recommended and discouraged solvents.
| Recommended Solvents | Solvents to Use with Caution | Solvents to Avoid |
| Toluene | Tetrahydrofuran (THF) | Water |
| Dioxane | Acetonitrile (MeCN) | Alcohols (Methanol, Ethanol) |
| Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Protic acids (e.g., Acetic Acid) |
| Chloroform | Dimethyl sulfoxide (DMSO) |
Rationale: Toluene, dioxane, DCM, and chloroform are non-polar and aprotic, minimizing the risk of nucleophilic attack on the pyrimidine ring. While THF, MeCN, DMF, and DMSO are commonly used, they must be rigorously dried as they are hygroscopic. Protic solvents like water and alcohols should be avoided as they can directly participate in decomposition reactions.[1][2]
Q4: My reaction requires elevated temperatures. What is the maximum recommended temperature to avoid thermal decomposition?
A4: While the boiling point of this compound is 219°C, it is advisable to keep reaction temperatures below 120°C to minimize thermal degradation. If higher temperatures are unavoidable, consider the following:
-
Minimize Reaction Time: The longer the exposure to high temperatures, the greater the extent of decomposition. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Use of a Reflux Condenser: A well-chilled reflux condenser will help to maintain a constant temperature at the boiling point of the solvent.
-
Inert Atmosphere: Maintaining an inert atmosphere is even more critical at elevated temperatures to prevent oxidation.
Q5: I am performing a Suzuki coupling reaction and observing significant dehalogenation of my starting material. How can I prevent this?
A5: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient heteroaryl halides.[4] To favor the desired coupling over dehalogenation, several parameters can be optimized:
-
Choice of Palladium Catalyst and Ligand: Some ligand systems are more prone to promoting dehalogenation. Experiment with different phosphine ligands (e.g., SPhos, XPhos) or consider palladium catalysts that are less prone to β-hydride elimination.
-
Base Selection: The choice of base can influence the reaction outcome. Weaker bases, such as potassium carbonate or cesium carbonate, are often preferred over stronger bases like sodium hydroxide or potassium hydroxide, which can promote hydrolysis and other side reactions.[4]
-
Solvent System: A mixture of toluene, ethanol, and water is often used for Suzuki couplings.[4] However, given the sensitivity of your substrate to hydrolysis, minimizing the water content or using an anhydrous solvent system with a suitable base may be beneficial.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can help to suppress dehalogenation. A temperature of 55°C has been shown to be effective in some cases.[4]
Visualizing the Troubleshooting Process
To aid in diagnosing and resolving decomposition issues, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting the decomposition of this compound.
Key Takeaways for Stability
The stability of this compound during a reaction is a multifactorial issue. By systematically addressing potential sources of degradation—namely moisture, nucleophilic solvents, excessive heat, and incompatible reagents—researchers can significantly improve reaction outcomes. Adherence to the protocols and guidelines presented in this technical support center will help ensure the integrity of this important building block in your synthetic endeavors.
References
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
- Google Patents. (n.d.). Selective dehalogenation - USRE28865E.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines - US5525724A.
- CSIRO Publishing. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
- PubMed. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine.
- NIH. (n.d.). Degradation of purines and pyrimidines by microorganisms - PMC.
- Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine - CN103910683A.
- NIH. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine - US6018045A.
- Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences.
- PubMed. (1954). Degradation of substituted pyrimidine nucleosides by Escherichia coli and Bacillus subtilis.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [https://www.eurochlor.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine.
- PubChem. (n.d.). This compound.
- PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC.
- Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- rls human care. (n.d.). Safe Handling and Storage of Chlorine.
- ResearchGate. (2025). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Euro Chlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
- NIH. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC.
- Google Patents. (n.d.). Moxonidine synthesis with the aid of organic bases - WO2014037391A1.
- ResearchGate. (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,4-Dichloro-6-methylpyrimidin-5-amine in catalytic reactions. Here, we address common challenges related to catalyst poisoning and deactivation, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Catalysis with Substituted Pyrimidines
This compound is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. However, its inherent structural features and the potential for impurities in starting materials can lead to significant challenges with catalyst performance. Low yields, stalled reactions, and inconsistent results are often attributable to catalyst poisoning or inhibition.
This guide provides a systematic approach to diagnosing and resolving these common issues, empowering you to optimize your reactions and achieve reliable outcomes.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My Suzuki-Miyaura reaction with this compound has failed or is giving very low yield. What are the most likely causes?
Failure in this specific reaction is typically traced back to two primary issues: catalyst poisoning by impurities and catalyst inhibition by the substrate itself.
-
Catalyst Poisoning: This is the irreversible deactivation of the catalyst. The most common culprits are residual impurities in your starting materials or reagents. Elemental sulfur and sulfur-containing compounds are particularly notorious poisons for palladium catalysts.[1] These impurities can originate from the synthesis of the dichloropyrimidine or the boronic acid coupling partner.
-
Catalyst Inhibition: This is a reversible process where a component of the reaction mixture binds to the palladium center and slows down or prevents the catalytic cycle from proceeding. The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and the 5-amino group can coordinate with the palladium catalyst, effectively sequestering it from the reaction.[2][3]
FAQ 2: How can I determine if my catalyst is being poisoned or inhibited?
A systematic diagnostic approach is crucial. Start by assessing the purity of your starting materials.
-
Re-examine Starting Material Purity: Obtain a fresh ¹H NMR of your this compound and your boronic acid. Look for any unusual signals that could indicate impurities.[4][5][6][7]
-
Run a Control Reaction: Perform the reaction with a simple, reliable aryl halide (e.g., 4-bromotoluene) instead of your pyrimidine substrate, keeping all other conditions the same. If this reaction proceeds, it strongly suggests that your pyrimidine substrate or impurities within it are the source of the problem.
-
Analyze the Reaction Mixture: Use LC-MS to analyze a sample from the failed reaction. Look for the presence of starting materials, the desired product, and any potential side products such as dehalogenated starting material or homocoupled boronic acid. The absence of product with significant starting material remaining points towards catalyst deactivation.[8]
FAQ 3: What are the common sources of sulfur-based catalyst poisons?
Elemental sulfur can be an unexpected and potent poison in Suzuki reactions. It can be introduced during the synthesis of starting materials. For instance, reagents like thionyl chloride, if not used carefully, can lead to the formation of elemental sulfur as a byproduct. Boronic acids, especially those derived from sulfur-containing heterocycles, can also be a source of contamination.
FAQ 4: How do I choose the right ligand to overcome catalyst inhibition by the aminopyrimidine?
For challenging substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[3] The key is to use bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]
Recommended Ligands: The Buchwald biaryl phosphine ligands are the industry standard for such challenging couplings.[11]
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and stability, making it an excellent choice for coupling with electron-rich aryl chlorides.[10]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, often successful when others fail.[11]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Also demonstrates broad utility and high reactivity.
Part 2: Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Catalyst Poisoning from Elemental Sulfur
If you suspect sulfur poisoning is the cause of your reaction failure, follow this guide to diagnose and resolve the issue.
Caption: Diagnostic and remediation workflow for suspected sulfur poisoning.
-
Review Synthesis of Starting Materials: Investigate the synthetic routes used to prepare both the this compound and the boronic acid. Identify any steps that used sulfur-containing reagents.
-
Analytical Characterization:
-
¹H NMR: Carefully examine the NMR spectrum of your starting materials for any unassigned peaks. While elemental sulfur is NMR-silent, other sulfur-containing organic impurities may be visible.
-
Elemental Analysis: If you have access to techniques like X-ray Fluorescence (XRF) or other elemental analysis methods, they can provide direct evidence of sulfur content.[11]
-
-
Purification and Re-testing: The most definitive diagnostic step is to purify the starting material and re-run the reaction.
This protocol is designed to remove non-polar impurities like elemental sulfur.
-
Solvent Selection: Based on solubility principles, a solvent system where the desired compound is soluble when hot but sparingly soluble when cold is ideal. For aminopyrimidines, ethanol, isopropanol, or toluene are good starting points.[12][13]
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of your chosen solvent (e.g., toluene).
-
Heating: Heat the mixture to near boiling with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, and your pure compound is expected to be colorless or off-white, this indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.[12][14]
-
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[15] Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
-
Re-run the Reaction: Use the purified material in your Suzuki-Miyaura reaction under the previously failed conditions. A successful reaction now strongly indicates that an impurity, likely sulfur, was the cause of the initial failure.
Guide 2: Overcoming Catalyst Inhibition
If your starting materials are pure, but the reaction is still sluggish or fails, catalyst inhibition by the aminopyrimidine substrate is the likely culprit.
The nitrogen atoms in the pyrimidine ring and the amino group can act as ligands, coordinating to the palladium center. This forms a stable off-cycle complex that is catalytically inactive or has significantly reduced activity.
Caption: Simplified representation of catalyst inhibition by substrate coordination.
A systematic screening of ligands and reaction conditions is the most effective way to overcome inhibition.
| Parameter | Standard Conditions | Recommended Optimization | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | These precursors require in-situ formation of the active Pd(0) species with the chosen ligand, often leading to more active catalysts. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos (2:1 ligand to Pd ratio) | Bulky, electron-rich ligands accelerate the catalytic cycle, outcompeting the inhibitory substrate coordination.[9][10][11] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-coordinating bases can facilitate the transmetalation step, which is often slow with challenging substrates.[16] |
| Solvent | Toluene, Dioxane | Dioxane/water (e.g., 4:1), THF | A small amount of water can aid in dissolving the base and facilitate transmetalation, but excess water can promote protodeboronation.[8][9] |
| Temperature | 80 °C | 80 - 110 °C | Higher temperatures can increase the rate of oxidative addition and help overcome activation barriers. |
This protocol incorporates best practices for setting up reactions with challenging substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxygen from deactivating the catalyst.[9][17]
-
Reagent Addition:
-
Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
-
Degassing (Solvent): It is crucial to use a properly degassed solvent. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Data and Visualization
Table 1: Ligand Selection Guide for Challenging Suzuki-Miyaura Couplings
| Ligand | Class | Key Features | Recommended for... |
| PPh₃ | Triarylphosphine | Standard, less active | Simple, unhindered aryl bromides and iodides. Often fails with chloropyrimidines. |
| SPhos | Biaryl Phosphine | Bulky, electron-rich | Electron-rich aryl chlorides, heterocyclic halides, sterically hindered substrates.[10][11] |
| XPhos | Biaryl Phosphine | Very bulky, electron-rich | Highly challenging substrates, including deactivated aryl chlorides and hindered systems.[9][11] |
| RuPhos | Biaryl Phosphine | Bulky, electron-rich | Broad applicability for C-N and C-C bond formation, effective for heterocyclic substrates. |
Diagram: Mechanism of Palladium Poisoning by Sulfur
Caption: Irreversible deactivation of a palladium catalyst by sulfur impurities.
References
- Baran, P. S., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Quora. (2016). How do you detect sulphur in an organic compound?[Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Elsevier. (2011).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Popp, B. V., et al. (2009). Mechanism of Pd(OAc)
- Analytical Chemistry. (1955). Colorimetric Determination of Elemental Sulfur in Hydrocarbons. [Link]
- Defense Technical Information Center. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- Biscoe, M. R., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
- Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
- Oreate AI Blog. (2026).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- University of Colorado Boulder.
- University of California, Los Angeles.
- Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
- Chemistry LibreTexts. (2021). 2.
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- PubChem. This compound. [Link]
- Inorganic Chemistry. (2022). Pd(II)
- Organic Letters. (2002).
- Organic & Biomolecular Chemistry. (2024).
- MDPI. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methylpyrimidin-5-amine. This guide is designed to provide in-depth, field-proven insights into a critical aspect of its reactivity: the profound influence of the solvent system. Navigating the complexities of solvent effects is paramount for achieving desired reaction outcomes, including high yield, predictable regioselectivity, and minimal byproduct formation.
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, an effect significantly enhanced by the two electron-withdrawing chlorine atoms. This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges directly linked to the choice of solvent.
Core Principles: Understanding the SNAr Landscape
Before delving into troubleshooting, it's crucial to grasp the underlying principles. In the SNAr reaction of dichloropyrimidines, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. The solvent plays a pivotal role in stabilizing this charged species.
Generally, nucleophilic attack is favored at the C4 position over the C2 position. This preference is attributed to the C4 position being more electron-deficient and sterically accessible.[1][2] However, this selectivity is not absolute and can be modulated by reaction conditions, most notably the solvent.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a practical, question-and-answer format.
Q1: My reaction shows low or no conversion of starting material. What's going wrong?
Answer: Low conversion is frequently tied to suboptimal solubility of reactants or insufficient stabilization of the reaction's transition state. The choice of solvent is the primary factor to investigate.
Root Cause Analysis: For a reaction to proceed, the nucleophile and the pyrimidine substrate must be adequately dissolved. This compound, a solid at room temperature, has variable solubility across different organic solvents. Furthermore, polar solvents are generally preferred for SNAr reactions because they can stabilize the polar Meisenheimer intermediate, thus lowering the activation energy and increasing the reaction rate.[3][4][5]
Troubleshooting Protocol:
-
Verify Solubility: Perform a preliminary solubility test with your starting material and nucleophile in the chosen solvent at the intended reaction temperature.
-
Transition to a Polar Aprotic Solvent: If using nonpolar solvents (e.g., toluene, hexane) or less polar solvents (e.g., diethyl ether), switch to a polar aprotic solvent. These solvents possess high dielectric constants and can solvate cations, but do not strongly solvate anions, leaving the nucleophile more reactive. Excellent choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
-
Consider Solvent Mixtures: A co-solvent system, such as THF/water or ethanol/water, can sometimes provide the optimal balance of solubility for both polar and nonpolar reactants.
-
Apply Thermal Energy: Increasing the reaction temperature can enhance both solubility and reaction rate. However, this must be done cautiously, as elevated temperatures can promote side reactions. Monitor the reaction closely by TLC or LC-MS.
Q2: I'm observing the formation of an unwanted byproduct, which seems to be related to the solvent.
Answer: This is a classic case of solvolysis , where the solvent molecule itself acts as a nucleophile. This issue is most prevalent when using protic solvents, especially at elevated temperatures or in the presence of a base.
Root Cause Analysis: Protic solvents, such as alcohols (methanol, ethanol) and water, can participate directly in the reaction.[6][7] In the presence of a base, these solvents are deprotonated to form potent nucleophiles (e.g., alkoxides, hydroxide) that compete with your intended nucleophile. This leads to the substitution of a chlorine atom with an alkoxy (-OR) or hydroxyl (-OH) group, reducing the yield of your desired product.
Mitigation Strategies:
-
Prioritize Aprotic Solvents: The most effective solution is to switch to an aprotic solvent system (e.g., THF, 1,4-dioxane, DMF, ACN, toluene) that is incapable of acting as a nucleophile under the reaction conditions.[8]
-
Ensure Anhydrous Conditions: If a protic solvent is necessary for solubility reasons, it is imperative to use strict anhydrous ("dry") conditions. This involves using freshly distilled, anhydrous solvents and drying all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent the ingress of atmospheric moisture.[8]
-
Control Temperature: Solvolysis is often more pronounced at higher temperatures. Conduct the reaction at the lowest temperature that affords a reasonable rate to minimize this side reaction.
-
Optimize Reagent Addition: Add the base slowly to the reaction mixture, and if possible, pre-mix the substrate and nucleophile before introducing the base and applying heat.
Q3: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in SNAr reactions on dichloropyrimidines is a common challenge where the solvent can exert subtle but significant control.
Root Cause Analysis: While the C4 position is generally more reactive, the energy barrier for attack at C2 may not be substantially higher. The solvent can influence the relative energies of the two transition states. For example, protic solvents can form hydrogen bonds with the pyrimidine ring nitrogens. This can alter the electron distribution in the ring and change the relative reactivity of the C2 and C4 positions.[9] Aprotic solvents, lacking this ability, often provide a more "neutral" environment where the intrinsic electronic preferences of the substrate dominate.
Troubleshooting Protocol:
-
Solvent Selection:
-
From Protic to Aprotic: If you are using a protic solvent like ethanol and observing poor selectivity, switch to a polar aprotic solvent like THF or DMF. This minimizes specific solvent-substrate interactions like hydrogen bonding.[10]
-
Varying Polarity: Experiment with a range of aprotic solvents of differing polarity (e.g., Toluene -> THF -> ACN -> DMF) to find an optimal medium.
-
-
Temperature Control: Lowering the reaction temperature often enhances selectivity. Reactions run under kinetic control at lower temperatures may favor one isomer, whereas higher temperatures might lead to an equilibrium mixture.
-
Re-evaluate Base and Nucleophile: The bulkiness of the nucleophile and the nature of the base can also influence regioselectivity. A bulkier nucleophile may favor the more sterically accessible C4 position.
Data Summary and Solvent Selection
The choice of solvent is a multi-parameter decision. The following table summarizes key properties of solvents commonly used in pyrimidine chemistry to aid in your selection process.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Key Considerations for Pyrimidine SNAr |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Good for anhydrous reactions; poor solubility for polar reagents. |
| THF | Polar Aprotic | 4.0 | 66 | Excellent general-purpose solvent; good balance of solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Highly polar; good for promoting SNAr. Easy to remove. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | Good solvating power but high risk of solvolysis.[7][11] |
| DMF | Polar Aprotic | 6.4 | 153 | Excellent solvating power for a wide range of reactants.[4] |
| DMSO | Polar Aprotic | 7.2 | 189 | Very high polarity; can significantly accelerate SNAr rates. |
Data compiled from multiple sources, including Chemistry LibreTexts.[12]
Reference Experimental Protocol
The following is a general, illustrative protocol for the amination of this compound. This should be adapted based on the specific nucleophile and optimized as needed.
Objective: Synthesis of a 4-amino-substituted pyrimidine derivative via SNAr.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile or THF, ~0.2 M concentration)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Acetonitrile) via syringe to dissolve the starting material. Stir until a clear solution is formed.
-
Reagent Addition: Add the amine nucleophile (1.1 equiv) to the stirred solution, followed by the dropwise addition of the base (e.g., TEA, 2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60°C). The choice of temperature is critical and depends on the nucleophile's reactivity. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization to obtain the pure compound.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- ResearchGate.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Preprints.org. (2023).
- BenchChem. (2025).
- Spartan Chemistry. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
work-up procedure for 2,4-Dichloro-6-methylpyrimidin-5-amine reactions
Introduction
Welcome to the technical support guide for 2,4-Dichloro-6-methylpyrimidin-5-amine (CAS No. 13162-27-1). This pyrimidine derivative is a crucial intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1] Its unique structure, featuring two reactive chlorine atoms and an amino group, allows for diverse chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions.[2][3][4]
However, the reactivity that makes this compound valuable also presents specific challenges during reaction work-up and purification. Issues such as hydrolysis, emulsion formation, and purification of the final product are common hurdles for researchers.[1] This guide is designed to provide practical, field-proven insights to help you navigate these challenges, ensuring the integrity and purity of your target compounds. We will address frequently asked questions and provide in-depth troubleshooting for common experimental issues.
Critical Safety Information
Before handling this compound or its derivatives, consult the appropriate Safety Data Sheet (SDS). This compound is associated with the following hazards:
-
Harmful if swallowed or inhaled [5]
Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when quenching a reaction involving this compound?
The primary concern is the susceptibility of the chloropyrimidine ring to hydrolysis, which can decompose your product.[1][7] Therefore, the quench should be performed at low temperatures. A common and effective method is to slowly pour the reaction mixture into a vigorously stirred beaker of ice or an ice-water mixture. This dissipates heat from any exothermic neutralization and minimizes the rate of unwanted hydrolysis.
Q2: How can I effectively remove tertiary amine bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) during work-up?
These bases are soluble in organic solvents and must be removed to prevent interference with purification and subsequent steps. The most common method is to wash the organic layer with a dilute acidic solution.
-
Mildly Acidic Wash: A saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient.
-
Dilute HCl Wash: A 1N or 2N HCl solution can be used if your target compound is stable to acid. The protonated amine salt will partition into the aqueous layer.[8]
-
Copper Sulfate Wash: For sensitive compounds, washing with a 10% aqueous copper sulfate (CuSO₄) solution is an effective alternative. The copper complexes with the amine, and the resulting blue/purple complex is extracted into the aqueous phase.[8]
Q3: My product has poor solubility in standard extraction solvents like ethyl acetate. What are my options?
This can happen if your final product is highly polar. First, ensure the aqueous layer's pH is neutral or slightly basic (pH 7-8) to keep the amine group deprotonated and less water-soluble. If solubility in ethyl acetate or dichloromethane (DCM) is still low, consider a more polar solvent system for extraction. A 3:1 mixture of chloroform/isopropanol can be effective at extracting polar organic compounds from an aqueous phase.[9] Perform multiple extractions (3-4 times) to maximize recovery.
Q4: What is a good starting point for choosing a recrystallization solvent system?
The choice is highly dependent on the final product's structure. However, based on common procedures for related aminopyrimidines, two types of solvent systems are frequently successful:
-
Non-polar/Polar Aprotic Mixture: Systems like Toluene/Ethyl Acetate or Hexane/Ethyl Acetate are common. The product is typically dissolved in the more polar solvent while hot, and the non-polar solvent is added until the solution becomes cloudy (the cloud point), then clarified with a drop of the polar solvent before slow cooling.[10]
-
Protic/Water Mixture: Solvents like Ethanol/Water or Methanol/Water can also be effective.[10] Dissolve the compound in the minimum amount of hot alcohol and add water dropwise until persistent cloudiness is observed. Re-heat to clarify and then cool slowly.
Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a systematic, cause-and-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Work-up | Hydrolysis of C-Cl Bonds: The electron-deficient pyrimidine ring makes the chloro groups susceptible to displacement by water, especially under harsh pH conditions or elevated temperatures.[1][7] | • Always quench the reaction at low temperatures (0 °C).• Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases (NaOH, KOH).• Minimize the duration of the aqueous work-up. |
| Emulsion Formation: The presence of polar, high-molecular-weight byproducts can lead to poor phase separation between the organic and aqueous layers.[1][9] | • Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.• If the emulsion is persistent, filter the entire biphasic mixture through a pad of Celite.• Allow the mixture to stand in the separatory funnel for an extended period (15-30 minutes) without agitation. | |
| Product Partitioning into Aqueous Layer: The amine group can be protonated in acidic media (pKa dependent), increasing water solubility. | • Before extraction, carefully adjust the aqueous layer to a neutral or slightly basic pH (7-8) with NaHCO₃.• Perform multiple extractions (3-5 times) with the organic solvent.• If the product is very polar, use a more effective extraction solvent like 3:1 CHCl₃/isopropanol.[9] | |
| Product is an Oil or Fails to Crystallize | Residual High-Boiling Solvent: Solvents like DMF, DMSO, or NMP are difficult to remove by standard rotary evaporation and can inhibit crystallization. | • During work-up, dilute the organic layer with a large volume of a nonpolar solvent and wash repeatedly with water (e.g., for 5 mL of DMF, use 5 x 10 mL of water).[8]• After initial concentration, add toluene to the crude oil and co-evaporate under reduced pressure. Repeat 2-3 times. |
| "Oiling Out" During Recrystallization: The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of dissolving.[11] | • Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.• Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels.[11]• Consider a different solvent system with a lower boiling point. | |
| High Level of Impurities: The presence of significant impurities can disrupt the crystal lattice formation, resulting in an oil. | • Purify the crude material using column chromatography before attempting recrystallization.• Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11] | |
| Persistent Impurities in Final Product | Incomplete Reaction: Unreacted this compound remains. | • Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry).• Separate the product from the starting material using silica gel column chromatography. The starting material and product typically have different polarities. |
| Formation of Side-Products: This can include disubstituted products (if only monosubstitution is desired) or products from reaction with the solvent or trace water. | • Carefully control the stoichiometry of the nucleophile (e.g., use 1.0-1.1 equivalents for monosubstitution).• Run the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents to prevent hydrolysis.• Isolate the desired product via column chromatography or fractional crystallization. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a robust baseline for isolating the product of a typical SNAr reaction where a nucleophile displaces one of the chlorine atoms.
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask to 0 °C in an ice-water bath.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly, and with vigorous stirring, add the reaction mixture to the ice/water. Use a suitable solvent (e.g., ethyl acetate) to rinse the reaction flask and add it to the quench beaker.
-
-
Extraction:
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Deionized water.
-
Saturated aqueous NaCl (brine) to remove bulk water and help break any emulsions.[8]
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Diagram: General Aqueous Work-up Workflow
Caption: Purification pathways for the isolated crude product.
References
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
- Organic Reaction Workup Formulas for Specific Reagents.
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
- Recrystallization - UCLA Chemistry and Biochemistry.
- This compound | C5H5Cl2N3 | CID 14665971 - PubChem.
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
- Recrystallization - University of Colorado Boulder.
- How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich.
- A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Aromatic Substitution - Benchchem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem.
- Technical Support Center: 4-Pyrimidine Methanamine Crystallization - Benchchem.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine - Benchchem.
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem.
- Workup for Polar and Water-Soluble Solvents - University of Rochester.
- Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem.
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Workup [chem.rochester.edu]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges in its synthesis, ensuring a robust and scalable process.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic routes start from readily available precursors and involve the construction of the pyrimidine ring, followed by chlorination and amination or nitration/reduction sequences.
A prevalent synthetic pathway involves the chlorination of a dihydroxypyrimidine precursor. This guide will focus on a common route starting from 5-amino-2-methylpyrimidine-4,6-diol, followed by chlorination.
Detailed Experimental Protocols
What follows is a detailed, step-by-step protocol for the synthesis of this compound. This protocol has been synthesized from available literature and patent procedures for the target molecule and its close structural analogs.
Protocol 1: Synthesis of this compound
This two-step process involves the initial formation of the diol precursor followed by a chlorination step.
Step 1: Synthesis of 5-amino-2-methylpyrimidine-4,6-diol
This step can be initiated from N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide.
-
To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).
-
Add methanol (9 mL) followed by 6M HCl (7.2 mL).
-
Purge the reaction vessel with an inert gas (e.g., argon) and stir the mixture at 50°C for 15 hours.
-
Cool the resulting suspension to 20°C and continue stirring for 30 minutes.
-
Filter the suspension and wash the solid with cold methanol (2 x 2 mL).
-
The resulting grayish-white solid is 5-amino-2-methylpyrimidine-4,6-diol (yield: 1.21 g).[1]
Step 2: Chlorination to this compound
-
In a sealed tube, combine 5-amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL).[1]
-
Purge the system with argon and stir the reaction mixture at 110°C for 20 hours.
-
After cooling to room temperature, carefully pour the mixture onto ice (5 mL).
-
Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 with 8M NaOH.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (1.5 mL).
-
Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate under reduced pressure to obtain the product as a brown solid (yield: 129 mg, 26%).[1]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up of this synthesis?
A1: The main challenges include:
-
Exothermic Reactions: The chlorination step is often highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.
-
Product Instability: Dichlorinated pyrimidines can be susceptible to hydrolysis, leading to the formation of hydroxy-substituted impurities.[2]
-
Purification: The final product may contain closely related impurities that are difficult to separate by standard crystallization, often requiring chromatographic methods at the lab scale, which are challenging to implement at an industrial scale.
-
Safety: The use of hazardous reagents like phosphorus oxychloride necessitates stringent safety protocols, especially at a larger scale.
Q2: What are the common side products, and how can they be minimized?
A2: A common side product is the mono-chlorinated pyrimidine. This can be minimized by ensuring a sufficient excess of the chlorinating agent and allowing the reaction to go to completion. Another potential issue is the formation of amine-substituted side products if certain amine catalysts are used.[2] Using a non-nucleophilic base or carefully controlling the reaction temperature can mitigate this.
Q3: What are the recommended analytical methods for monitoring the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and assessing the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Common Issues
Issue 1: Low Yield in the Chlorination Step
-
Potential Cause: Incomplete reaction.
-
Troubleshooting:
-
Increase the reaction time or temperature, carefully monitoring for decomposition.
-
Ensure a sufficient molar excess of the chlorinating agent (e.g., POCl₃).
-
-
-
Potential Cause: Product decomposition during workup.
-
Troubleshooting:
-
Perform the aqueous workup at low temperatures (e.g., on an ice bath).
-
Minimize the time the product is in contact with aqueous solutions.
-
Ensure rapid and efficient extraction into an organic solvent.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Potential Cause: Incomplete chlorination.
-
Troubleshooting:
-
Re-subject the crude product to the chlorination conditions.
-
Optimize the chlorination reaction as described above.
-
-
-
Potential Cause: Hydrolysis of the product.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere.
-
Perform a non-aqueous workup if possible.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause: Oily or non-crystalline product.
-
Troubleshooting:
-
Attempt co-distillation with a high-boiling solvent to remove residual impurities.
-
Experiment with different solvent systems for crystallization. A common approach for similar compounds involves purification with methanol and water, followed by toluene and ethyl acetate.[2]
-
-
-
Potential Cause: Emulsion formation during aqueous workup.
-
Troubleshooting:
-
Add a saturated brine solution to help break the emulsion.
-
Filter the mixture through a pad of celite.
-
-
Visualizing the Process
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
Safety and Handling
Working with the reagents and products in this synthesis requires strict adherence to safety protocols.
| Compound | Hazards | Handling Precautions |
| Phosphorus oxychloride (POCl₃) | Corrosive, toxic by inhalation, causes severe skin burns and eye damage. Reacts violently with water. | Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Have a quenching agent (e.g., dry sand, sodium bicarbonate) readily available. |
| This compound | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | Avoid breathing dust. Handle with appropriate PPE. |
| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. | Handle with care, wearing appropriate PPE. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry.
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. - DTIC.
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised. - DTIC.
- This compound | C5H5Cl2N3 | CID 14665971 - PubChem.
Sources
- 1. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
removing unreacted starting materials from 2,4-Dichloro-6-methylpyrimidin-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-6-methylpyrimidin-5-amine, focusing on the effective removal of unreacted starting materials and common impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to significant complications in subsequent synthetic steps and compromise the integrity of the final active pharmaceutical ingredient (API). This guide is designed to provide practical, field-proven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (TLC/HPLC) shows multiple spots/peaks. How do I identify which one is my product and which are the starting materials?
A1: The first step is to establish a reliable analytical baseline. Thin-Layer Chromatography (TLC) is the most immediate method for qualitative assessment.
-
Co-spotting: Spot your crude reaction mixture on a TLC plate. In adjacent lanes, spot your known starting materials. In a fourth lane, "co-spot" the crude mixture directly on top of a spot of the starting material. If the impurity spot in your crude lane has the same retention factor (Rf) as the starting material and the co-spotted lane shows a single, merged spot, you have likely identified the unreacted starting material.[1]
-
Polarity Principles: Generally, the product, this compound, is less polar than common precursors like aminouracil derivatives, which contain hydroxyl groups. On a normal-phase silica TLC plate, the less polar compound will travel further up the plate (higher Rf). More polar impurities, such as starting materials with -OH or additional -NH2 groups, will have a lower Rf.[2][3]
Q2: What is the most effective initial purification strategy for removing highly polar starting materials?
A2: A simple liquid-liquid extraction or an aqueous wash is often the best first step. If your starting materials are water-soluble salts or highly polar compounds (e.g., uracil derivatives), washing a solution of your crude product in an organic solvent (like ethyl acetate or dichloromethane) with water or a mild brine solution can efficiently remove them. The less polar dichloropyrimidine product will preferentially remain in the organic layer.
Q3: I attempted recrystallization, but the product "oiled out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or if the impurity level is very high.[4]
-
Solution 1: Adjust Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent. Alternatively, add a co-solvent (an "anti-solvent") in which your product is less soluble. For example, if your product is dissolved in hot ethanol, slowly adding water until the solution turns slightly turbid before cooling can promote proper crystallization.[4]
-
Solution 2: Reduce Concentration: Your solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool more slowly.[4]
-
Solution 3: Slower Cooling: Rapid cooling favors oiling out. Let the solution cool to room temperature slowly before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.[4][5]
Q4: My product and a key impurity have very similar Rf values on TLC. How can I achieve separation using column chromatography?
A4: When polarities are similar, separation is challenging but achievable.
-
Optimize the Mobile Phase: Test various solvent systems for TLC. A good system will show some separation between the spots, even if minimal. Aim for an eluent system that places your target compound at an Rf of 0.2-0.3 for optimal column separation.[6][7]
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the proportion of the more polar solvent. This will hold the compounds at the top of the column initially and then elute them sequentially as the solvent polarity increases, enhancing separation.[6]
-
Stationary Phase Choice: While silica gel is standard, for basic compounds like amines, residual acidity on the silica can cause streaking.[7] You can either use a neutral stationary phase like alumina or "deactivate" the silica by pre-flushing the packed column with your eluent system containing 1-3% triethylamine.[7]
Q5: After purification, my final product is a pale yellow or brown solid. How can I remove these colored impurities?
A5: Colored impurities often arise from degradation or complex side reactions and are typically large, non-polar molecules.[6] An activated carbon treatment is highly effective for their removal.
-
Procedure: Dissolve your purified, but colored, product in a suitable hot solvent. Add a small amount of activated carbon (1-2% by weight of your compound). Stir the hot mixture for 15-30 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the clear filtrate to cool and crystallize.[4][6] Be aware that using too much carbon can lead to a loss of your desired product due to adsorption.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Analytical Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and guiding purification.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Eluent (e.g., Hexane:Ethyl Acetate or Chloroform:Methanol)
-
UV lamp (254 nm)
Procedure:
-
Preparation: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.
-
Spotting: Using a pencil, gently draw an origin line ~1 cm from the bottom of the TLC plate. Use a capillary to spot your crude sample, starting materials, and co-spots on the origin line. Ensure spots are small (1-2 mm diameter).[1]
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to assess purity and identify components.
| Solvent System | Typical Application | Reference |
| 95:5 Hexane:Ethyl Acetate | For resolving non-polar impurities from the product. | [6] |
| 70:30 Hexane:Ethyl Acetate | A good starting point for visualizing the product and moderately polar impurities. | [6] |
| 90:10 Chloroform:Methanol | Effective for separating various pyrimidine derivatives. | [2] |
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating compounds with different polarities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent system (determined by TLC)
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions in test tubes.
-
Gradient (Optional but Recommended): Gradually increase the proportion of the more polar solvent to elute your product and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 3: Purification by Recrystallization
This technique purifies compounds based on differences in solubility.
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Crystallization solvent(s)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold. Impurities should ideally remain soluble at cold temperatures. Common solvents for aminopyrimidines include ethanol, ethyl acetate, or mixtures with water or hexane.[4][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add small, additional portions of hot solvent only if needed to achieve full dissolution.[4][5]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visual Workflow and Decision Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
References
- Separation of pyrimidine deriv
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Methods for the removal of stubborn impurities
- Separation of some pyrimidine bases. Merck Millipore.
- Process for the preparation of chloropyrimidines.
- Technical Support Center: 4-Pyrimidine Methanamine Crystalliz
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- Thin Layer Chrom
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Recrystalliz
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
impact of temperature on 2,4-Dichloro-6-methylpyrimidin-5-amine reaction selectivity
Welcome to the technical support center for 2,4-Dichloro-6-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common issues related to reaction selectivity, with a special focus on the critical role of temperature.
Core Principles: Understanding Reactivity and Selectivity
This compound is a highly functionalized pyrimidine derivative. Its reactivity is primarily governed by the two chlorine atoms at the C2 and C4 positions, which are susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, which makes the attached chlorine atoms excellent leaving groups.[1] However, the C2 and C4 positions are not equivalent, leading to challenges in selectivity.
-
Electronic Effects: The two ring nitrogens activate both the C2 and C4 positions for nucleophilic attack. The C4 position is generally considered more activated due to the electronic influence of the nitrogen at position 1.
-
Steric Hindrance: The methyl group at C6 and the amino group at C5 create a sterically hindered environment around the C4 position, which can influence the approach of a nucleophile.
-
Kinetic vs. Thermodynamic Control: These two competing factors—electronics and sterics—set the stage for a classic case of kinetic versus thermodynamic reaction control, where temperature is the deciding factor.[2][3] The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable.[4][5]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm reacting this compound with a primary amine and getting a mixture of two major products. What are they and why?
Answer: You are likely observing the formation of two regioisomers resulting from nucleophilic substitution at the C4 and C2 positions. The pyrimidine ring's electronic nature makes both chlorine atoms susceptible to displacement.
-
Product 1 (C4-Substitution): 2-Chloro-4-(alkylamino)-6-methylpyrimidin-5-amine.
-
Product 2 (C2-Substitution): 4-Chloro-2-(alkylamino)-6-methylpyrimidin-5-amine.
The formation of a mixture is common because the activation energies for substitution at these two positions are often similar. Studies on related dichloropyrimidine and dichloroquinazoline systems frequently report regioselectivity challenges.[6][7] The ratio of these products is highly dependent on reaction conditions, most notably temperature.
Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
Q3: My reaction is clean but very slow at room temperature. When I heat it to 80 °C, I get multiple spots on my TLC plate and a dark color, indicating decomposition.
Answer: This is a common challenge. You are observing the transition from a slow, selective reaction to a fast, unselective one with competing degradation pathways.
-
Low Temperature Issue: Insufficient thermal energy to overcome the activation energy barrier, resulting in a low reaction rate. [8]* High Temperature Issue: At 80 °C, you are providing enough energy for multiple processes to occur:
-
Desired Reaction: Both C2 and C4 substitution rates increase.
-
Di-substitution: The mono-substituted product can react again to give a di-substituted product.
-
Side Reactions: Potential for N-alkylation of the C5-amino group or ring nitrogens. [9] 4. Decomposition: Pyrimidine rings, especially when highly activated by electron-withdrawing groups, can be unstable at elevated temperatures, leading to polymerization or fragmentation.
-
Solution: A systematic approach is needed. Start the reaction at room temperature and monitor it over 24 hours. If conversion is low, incrementally increase the temperature to 40 °C, then 60 °C, monitoring by TLC/LCMS at each stage to find the optimal temperature that balances reaction rate with selectivity and stability.
Q4: I successfully made the C4-mono-substituted product. Now I want to substitute the second chlorine at C2, but the reaction requires much higher temperatures and longer times. Why?
Answer: The first substitution changes the electronic properties of the pyrimidine ring. When you substitute a chlorine atom with an amine (an electron-donating group), you are adding electron density to the electron-deficient ring. This deactivates the ring towards subsequent nucleophilic attack, making the second substitution significantly more difficult. [1]Consequently, more forcing conditions (higher temperature, stronger base, or even palladium catalysis) are often required to displace the second chlorine atom.
Q5: I'm seeing an unexpected product with a molecular weight corresponding to the addition of my amine minus HCl, plus an ethyl group. My solvent is ethanol. What is happening?
Answer: You are likely observing a competitive substitution reaction with your solvent, a phenomenon known as solvolysis. In the presence of a base, your ethanol solvent can be deprotonated to form ethoxide, a potent nucleophile. At elevated temperatures, this ethoxide can compete with your intended amine nucleophile to displace one of the chlorine atoms. This would result in a 4-ethoxy-2-chloro- or 2-ethoxy-4-chloro- derivative, which could then react with your amine, leading to a complex product mixture. To avoid this, switch to an aprotic solvent such as THF, Dioxane, DMF, or Acetonitrile.
Experimental Protocols & Data
Table 1: Effect of Temperature on Regioselectivity
This table summarizes typical results from reacting this compound with morpholine (1.1 eq) in THF with DIPEA (1.5 eq) as a base.
| Temperature (°C) | Reaction Time (h) | C4-isomer Yield (%) | C2-isomer Yield (%) | Di-substituted & Other Byproducts (%) |
| 25 | 24 | 85 | 10 | <5 |
| 65 (Reflux) | 12 | 60 | 35 | ~5 |
| 100 (Sealed Tube) | 12 | 25 | 65 | >10 |
Data is illustrative and intended to demonstrate the general trend.
Protocol 1: Kinetically Controlled Mono-substitution at C4
This protocol is designed to favor the formation of the C4-substituted isomer.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Addition: Slowly add your primary or secondary amine (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.
-
Workup: Once complete, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Product Ratio Analysis by HPLC
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions.
-
Detection: UV detection at 254 nm.
-
Analysis: Integrate the peak areas for the starting material and all major products to determine the relative ratios.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Base Selection for Optimizing 2,4-Dichloro-6-methylpyrimidin-5-amine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the functionalization of 2,4-dichloro-6-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot challenges related to this versatile building block. The inherent electronic and steric properties of this substrate make base selection a critical, non-trivial parameter for achieving optimal reaction outcomes, particularly concerning yield and regioselectivity.
Core Principles of Base Selection in Pyrimidine Chemistry
The functionalization of this compound typically involves either palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The choice of base is not merely a matter of pH control; it is an integral component of the reaction mechanism that can dictate the rate, yield, and even the final product identity.
Key factors to consider include:
-
Basicity and Nucleophilicity: The primary role of the base is often to act as a proton scavenger. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the base must be strong enough to deprotonate the amine nucleophile (or the palladium-amine complex) to form the active amido species.[1] However, a base that is also highly nucleophilic can compete with the desired nucleophile, leading to unwanted side products. This is a critical consideration in SNAr reactions.
-
Solubility: The solubility of the base can determine whether the reaction occurs under homogeneous or heterogeneous conditions.[2] Soluble organic bases (e.g., DBU, triethylamine) can lead to different kinetic profiles compared to insoluble inorganic bases (e.g., K₂CO₃, K₃PO₄).[3][4] The choice may impact reaction rate and catalyst stability.
-
Counter-ion Effects: The nature of the cation in an inorganic base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can significantly influence the reaction. The Lewis acidity of the cation can affect the solubility of reagents and intermediates and may play a role in stabilizing transition states.[2] For instance, the use of cesium carbonate (Cs₂CO₃) often enhances reaction rates, an effect attributed to the high solubility of its salts in organic solvents and the polarizability of the large cesium cation.
-
Steric Hindrance: The bulkiness of a base can be leveraged to control selectivity or prevent unwanted side reactions.[5] Highly hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are potent proton abstractors but are poor nucleophiles, making them ideal for sensitive transformations where competitive nucleophilic attack is a concern.
-
Compatibility: The chosen base must be compatible with all functional groups present in the starting materials and the product. Strong bases like alkoxides can hydrolyze ester groups or react with other sensitive moieties.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the functionalization of this compound.
Regioselectivity: The C4 vs. C2 Challenge
Q: My reaction is producing a mixture of C4 and C2 substituted products. How can I improve selectivity?
A: This is a common challenge. For 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6] This inherent reactivity often favors C4 functionalization. However, the substituents on your specific substrate (5-amino and 6-methyl) modulate this reactivity. The electron-donating 5-amino group can influence the electronic distribution, and the 6-methyl group introduces steric hindrance around the C4-Cl bond.
Strategies to Influence Regioselectivity:
-
For SNAr Reactions: The inherent C4 preference usually dominates.[7] However, using very bulky nucleophiles can sometimes favor attack at the less hindered C2 position. Furthermore, the presence of an electron-donating group at the C6 position can, in some systems, reverse the typical C4 selectivity and favor C2 substitution.[8]
-
For Palladium-Catalyzed Cross-Coupling: While C4 selectivity is still common, the choice of catalyst system (ligand and metal precursor) offers a powerful tool to override the inherent substrate bias. Recently, specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective C-S cross-coupling, a stark contrast to nearly all previously reported methods that favor C4.[9][10][11][12] Your choice of base is secondary to the ligand in controlling this type of regioselectivity but must be compatible with the chosen catalytic system.
Palladium-Catalyzed Cross-Coupling Reactions
Q: Which base is best for a Suzuki-Miyaura coupling with this substrate?
A: For Suzuki reactions, the base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[13] A screening of bases is always recommended, but excellent starting points are:
-
Potassium Carbonate (K₂CO₃): This is a widely used, effective, and economical choice, often used as a 2M aqueous solution in solvents like 1,4-dioxane or DME.[14][15][16]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that is often effective when K₂CO₃ is sluggish. It is particularly useful for coupling with heteroaryl boronic acids.
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base that can accelerate difficult couplings. It is often used in anhydrous conditions with solvents like toluene or dioxane.
The choice can be influenced by the lability of your boronic acid; some boronic acids are prone to decomposition under strongly basic conditions.
Q: What is the recommended base for a Buchwald-Hartwig amination?
A: The Buchwald-Hartwig amination requires a base strong enough to deprotonate the amine nucleophile to generate the palladium-amido complex that undergoes reductive elimination.[17][18]
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for a wide range of aryl halides and amines. It is a strong, sterically hindered base that promotes rapid reaction rates.[1]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): An extremely strong, non-nucleophilic base that is useful when coupling weakly acidic amines or when NaOtBu proves ineffective.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are considered weaker bases in this context but are invaluable when your substrate contains base-sensitive functional groups (e.g., esters, ketones).[1] The reactions may require higher temperatures or longer reaction times.
Q: I'm observing significant hydrodehalogenation (loss of chlorine) in my cross-coupling reaction. Can the base be the cause?
A: Yes, the base can play a significant role in this side reaction. Hydrodehalogenation occurs when the aryl-palladium intermediate is protonated or undergoes β-hydride elimination from an alkoxide base followed by reductive elimination.
To mitigate dehalogenation:
-
Use a Milder Base: Switch from a strong alkoxide base like NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7]
-
Ensure Anhydrous Conditions: Water can be a proton source. Ensure your reagents and solvent are dry.
-
Change the Solvent: Solvents can also be proton sources. For example, using a non-protic solvent like toluene or dioxane is preferable to an alcohol.
-
Re-evaluate the Ligand: The choice of phosphine ligand can influence the stability of the intermediates and their propensity for side reactions.
Nucleophilic Aromatic Substitution (SNAr)
Q: What type of base should I use for an SNAr reaction with an alcohol or amine nucleophile?
A: The base's role in SNAr is to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
For Alcohol Nucleophiles (O-arylation): A strong base is required to deprotonate the alcohol to form the more potent alkoxide nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are standard choices.
-
For Amine Nucleophiles (N-arylation):
-
Primary/Secondary Aliphatic Amines: These are often nucleophilic enough to react without a base, though an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added as an acid scavenger.
-
Anilines and Heterocyclic Amines: These are weaker nucleophiles. A stronger base may be required to facilitate the reaction, but care must be taken. Using a strong base like NaH can deprotonate the amine, but this can also lead to solubility issues or side reactions. Often, performing the reaction at a higher temperature is more effective than adding a very strong base.[19][20]
-
Troubleshooting Guide
| Problem | Potential Cause Related to Base | Recommended Solution |
| Low or No Yield | 1. Base is too weak to deprotonate the nucleophile (Buchwald-Hartwig) or activate the boronic acid (Suzuki).2. Base is incompatible with the catalyst system, leading to catalyst deactivation.3. Base is insoluble in the reaction medium, leading to slow kinetics. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).3. Change the solvent to improve base solubility or consider a soluble organic base like DBU.[3] |
| Significant Dehalogenation | 1. Base is too strong or has a β-hydride (e.g., NaOEt).2. Presence of protic impurities (water) acting as a proton source. | 1. Use a milder base (K₃PO₄, Cs₂CO₃).2. Use a hindered alkoxide without β-hydrides (NaOtBu).3. Ensure all reagents and solvents are scrupulously dried. |
| Poor Regioselectivity | 1. For SNAr, the reaction conditions may allow for thermodynamic equilibration.2. For cross-coupling, the base may influence catalyst aggregation or resting state, indirectly affecting selectivity. | 1. Lower the reaction temperature to favor the kinetically preferred product (usually C4).2. Focus on optimizing the ligand and catalyst first, as this is the primary driver of regioselectivity in cross-coupling.[10][11] |
| Reaction Stalls | 1. The salt byproduct generated from the base (e.g., NaCl) is precipitating and coating the surface of the inorganic base, halting the reaction. | 1. Add a phase-transfer catalyst if applicable.2. Ensure vigorous stirring.3. Switch to a base with a more soluble salt byproduct (e.g., using a cesium or potassium base). |
Data & Visualization
Table 1: pKa Values of Common Bases in Different Solvents
The effective strength of a base is highly dependent on the solvent. This table provides the pKa of the conjugate acid of the base listed. A higher pKa value indicates a stronger base.
| Base | Formula | pKaH in H₂O[21][22] | pKaH in DMSO[23] | pKaH in MeCN[24] | Class |
| Sodium tert-butoxide | NaOtBu | ~19 (of t-BuOH) | ~32.2 (of t-BuOH) | ~26.6 (of t-BuOH) | Strong, Hindered |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 (of HMDS) | ~29.5 (of HMDS) | N/A | Strong, Non-nucleophilic |
| Sodium Hydride | NaH | N/A | N/A | N/A | Strong, Non-nucleophilic |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (of HCO₃⁻) | N/A | N/A | Moderate, Inorganic |
| Potassium Phosphate | K₃PO₄ | 12.3 (of HPO₄²⁻) | N/A | N/A | Moderate, Inorganic |
| Potassium Carbonate | K₂CO₃ | 10.3 (of HCO₃⁻) | N/A | N/A | Moderate, Inorganic |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~12 | 13.9 | 24.3 | Strong, Organic |
| Triethylamine | Et₃N | 10.75 | 9.0 | 18.8 | Weak, Organic |
| Diisopropylethylamine | DIPEA | 10.7 | 11.4 | 19.3 | Weak, Hindered Organic |
Note: pKa values can vary slightly depending on the source and measurement conditions.
Diagram 1: Decision Workflow for Base Selection
Caption: Decision workflow for selecting an appropriate base.
Diagram 2: Role of the Base in the Buchwald-Hartwig Catalytic Cycle
Caption: The critical deprotonation step in the Buchwald-Hartwig cycle.
Exemplary Experimental Protocols
These are generalized starting protocols. Optimization is likely required for specific substrates.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
-
Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vial and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C. For thermally stable compounds, microwave irradiation (e.g., 120 °C for 20-30 min) can significantly accelerate the reaction.[15][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Tavakkoli, Z., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC, NIH.
- Fors, B. P., et al. (n.d.).
- Unknown. (n.d.). pKa Values of Common Bases.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Kavrakova, I., et al. (n.d.). Steric effects in the reactions of oxo-pyrimidine derivatives.
- RSC Publishing. (2025).
- Acevedo, O., & Jorgensen, W. L. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Liu, C., & Szostak, M. (2017). Roles of Bases in Transition-Metal Catalyzed Organic Reactions.
- Ruiz-Castillo, P. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.
- Unknown. (n.d.). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
- University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- Unknown. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Stradiotto, M., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- ResearchGate. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions.
- Stradiotto, M., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare.
- Unknown. (n.d.).
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Wikipedia. (n.d.).
- Sousa, D. P. M., et al. (2022).
- Unknown. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry LibreTexts. (2023).
- Movassaghi, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Gucký, T., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- BenchChem. (2025).
- Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Riduan, S. N., & Zhang, Y. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03124A [pubs.rsc.org]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uwindsor.ca [uwindsor.ca]
- 22. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,4-Dichloro-6-methylpyrimidin-5-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. 2,4-Dichloro-6-methylpyrimidin-5-amine, a substituted pyrimidine, represents a class of heterocyclic compounds pivotal in the synthesis of pharmacologically active molecules. Its precise analytical characterization is not merely a procedural step but a critical determinant of synthetic success and downstream biological relevance.
This guide provides an in-depth comparison of key analytical techniques for the characterization of this compound. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, offering a framework for robust, self-validating analytical workflows.
The Analytical Challenge: Structure and Purity
The structure of this compound presents distinct features that are amenable to various analytical techniques. The presence of a pyrimidine core, chloro- and amino-substituents, and a methyl group offers multiple handles for spectroscopic and chromatographic analysis. Our objective is to not only confirm the molecular structure but also to establish a purity profile, identifying potential isomers or impurities.
Analytical Workflow Overview
A multi-technique approach is essential for a comprehensive analysis. The workflow outlined below ensures orthogonal data, where each technique validates the others, leading to a high-confidence characterization.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H and ¹³C NMR Spectra
Due to the absence of a publicly available, assigned spectrum for this specific molecule, we present a predicted analysis based on established principles of chemical shifts and data from analogous structures. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring will significantly deshield adjacent nuclei, shifting their resonances downfield. Conversely, the electron-donating amino group will have a shielding effect.
Predicted ¹H NMR (500 MHz, CDCl₃): The structure has two distinct proton environments that will give rise to signals in the ¹H NMR spectrum: the methyl protons and the amine protons.
-
Methyl Protons (-CH₃): Expected as a singlet around δ 2.4-2.6 ppm . The deshielding is due to its attachment to the electron-deficient pyrimidine ring.
-
Amine Protons (-NH₂): Expected as a broad singlet around δ 4.5-5.5 ppm . The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Predicted ¹³C NMR (125 MHz, CDCl₃): The molecule has 5 unique carbon environments.
-
Methyl Carbon (-CH₃): Expected around δ 20-25 ppm .
-
C6 (bearing the methyl group): Expected around δ 160-165 ppm .
-
C5 (bearing the amino group): Expected around δ 115-125 ppm . This carbon is shielded by the amino group.
-
C2 & C4 (bearing chlorine atoms): These carbons will be significantly deshielded by the electronegative chlorine atoms and the ring nitrogens. Expected in the range of δ 155-165 ppm . Distinguishing between C2 and C4 would likely require 2D NMR experiments like HMBC.
Caption: Predicted ¹H NMR spectrum of this compound.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2] Chloroform-d is suitable for many organic compounds, while DMSO-d₆ is an excellent alternative for less soluble or more polar compounds.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR (if needed): If assignments are ambiguous, acquire 2D spectra such as COSY (to show ¹H-¹H couplings, though none are expected here beyond potential long-range couplings) and HSQC/HMBC (to correlate protons with their directly attached carbons and carbons over 2-3 bonds, respectively). This would be definitive in assigning the quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Strengths and Limitations
-
Strengths: Provides unambiguous structural information, sensitive to stereochemistry, and non-destructive.
-
Limitations: Relatively low sensitivity (especially for ¹³C), can be expensive, and spectra can be complex for larger molecules. Amine and other exchangeable protons can produce broad signals that may be difficult to interpret precisely.[3]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, the presence of two chlorine atoms will produce a highly characteristic isotopic pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The nominal mass of C₅H₅Cl₂N₃ is 177 g/mol . However, chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺ peak (containing two ³⁵Cl): m/z 177
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): m/z 179
-
M+4 peak (two ³⁷Cl): m/z 181 The expected relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive indicator for the presence of two chlorine atoms.[4]
-
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion will fragment. Common fragmentation patterns for amines involve alpha-cleavage (cleavage of the bond adjacent to the C-N bond).[5][6] Halogenated compounds can lose a halogen radical.
-
[M - CH₃]⁺: Loss of the methyl group (m/z 162, with its corresponding Cl₂ isotopic pattern).
-
[M - Cl]⁺: Loss of a chlorine radical (m/z 142, with a single Cl isotopic pattern).
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Analysis
-
Sample Introduction: For a volatile compound like this, direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For GC-MS, dissolve a small amount of sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Use Electron Ionization (EI) at 70 eV. This is a standard hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural interpretation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for example, m/z 40-300.
-
Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the presence of two chlorine atoms. Propose structures for the major fragment ions observed.
Strengths and Limitations
-
Strengths: Extremely high sensitivity, provides exact molecular weight (with high-resolution MS), and fragmentation gives structural "fingerprints." The isotopic pattern is definitive for halogens.
-
Limitations: Destructive technique, isomers can sometimes produce similar fragmentation patterns, and the molecular ion may be weak or absent for some compounds in EI.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the premier technique for separating components in a mixture, making it ideal for determining the purity of the synthesized compound and quantifying any impurities.
Predicted HPLC Performance
Using a reversed-phase (RP) method, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time will depend on the exact conditions (column, mobile phase composition, flow rate), but the primary goal is to develop a method where the main peak is well-resolved from any potential starting materials, by-products, or degradation products. Purity is assessed by the area percentage of the main peak relative to all other peaks detected by a UV detector (typically at 254 nm, where the pyrimidine ring will absorb).
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for many pyrimidine derivatives.[7]
-
Mobile Phase and Elution: A common mobile phase is a mixture of water (A) and acetonitrile (B), often with a small amount of acid like formic acid (0.1%) to improve peak shape.[8] Start with an isocratic method (e.g., 50:50 A:B) or a simple gradient (e.g., 10% to 90% B over 15 minutes) to screen for impurities.
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Strengths and Limitations
-
Strengths: Excellent for quantitative purity analysis, highly reproducible, can be automated, and non-destructive (sample can be collected post-detection).
-
Limitations: Provides no direct structural information (unless coupled with a mass spectrometer, i.e., LC-MS), and method development can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands
The FTIR spectrum will provide clear evidence for the amine and methyl groups, as well as vibrations from the aromatic ring.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (Methyl) | Stretch | 2850 - 3000 |
| C=N / C=C (Ring) | Stretch | 1550 - 1650 |
| N-H (Amine) | Scissoring Bend | ~1600 |
| C-Cl | Stretch | 600 - 800 |
Table 1: Predicted FTIR absorption frequencies for this compound.[9][10][11]
Experimental Protocol for FTIR Analysis
-
Sample Preparation: If the sample is a solid, the easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is collected first and automatically subtracted.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Strengths and Limitations
-
Strengths: Fast, simple to operate, non-destructive, and requires minimal sample. Excellent for confirming the presence/absence of key functional groups.
-
Limitations: Provides limited information on molecular connectivity, not suitable for purity determination of closely related compounds, and the "fingerprint region" (<1500 cm⁻¹) can be complex to interpret.
Comparative Summary
| Technique | Information Provided | Sensitivity | Sample Req. | Throughput | Key Advantage for this Molecule |
| NMR | Detailed C-H framework, connectivity | Moderate | ~5-10 mg | Low | Unambiguous confirmation of the core structure and substituent positions. |
| MS | Molecular weight, elemental formula (HRMS) | High | <1 mg | High | Definitive confirmation of two chlorine atoms via the M/M+2/M+4 isotopic pattern. |
| HPLC | Purity, number of components | High | <1 mg | High | Robust and quantitative assessment of chemical purity. |
| FTIR | Presence of functional groups (N-H, C-H) | Low | <1 mg | Very High | Rapid and simple confirmation of the amine functional group. |
Table 2: Objective comparison of analytical techniques for this compound.
Conclusion
No single analytical technique is sufficient for the complete characterization of a new chemical entity like this compound. A synergistic and orthogonal approach is paramount for ensuring scientific integrity. NMR spectroscopy serves as the definitive tool for structural elucidation, while mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition, particularly the presence of the two chlorine atoms. HPLC is the indispensable method for quantifying purity, and FTIR offers a rapid, confirmatory check for essential functional groups. By integrating the data from these four techniques, researchers can construct a self-validating and comprehensive analytical dossier, providing a high degree of confidence in the identity and quality of their material.
References
- Review of HPLC methods for the analysis of pyrimidine derivatives. Khimiko-Farmatsevticheskii Zhurnal, Vol. 41, No. 5, pp. 26–34, May 2007.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. 2025;4(2):1-5.
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079.
- SpectraBase. 2,4-Dichloropyrimidine.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. Amine Fragmentation.
Sources
- 1. NMR Solvents [sigmaaldrich.com]
- 2. NMR Solvents | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijirset.com [ijirset.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-methylpyrimidin-5-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic characteristics of 2,4-Dichloro-6-methylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry. In the absence of a publicly available experimental ¹H NMR spectrum, this guide will leverage predictive models and comparative data from structurally related analogs to provide a robust analytical framework. We will supplement this with a discussion of alternative and complementary analytical techniques, ensuring a comprehensive approach to structural elucidation and purity assessment.
The Importance of Spectroscopic Verification
This compound, with its distinct pattern of halogen, amine, and methyl substituents on a pyrimidine core, presents a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is critical for confirming its identity, assessing its purity, and ensuring the reliability of downstream biological and chemical data. While ¹H NMR spectroscopy is a primary tool for this purpose, a multi-faceted approach incorporating other techniques provides a more complete and validated structural picture.
Predicted ¹H NMR Spectrum of this compound
Due to the unavailability of a publicly archived experimental spectrum, a predicted ¹H NMR spectrum is presented below. This prediction is based on established principles of NMR spectroscopy and computational algorithms that model the electronic environment of each proton.[1][2][3][4][5]
Molecular Structure and Proton Environments:
Sources
Mastering the Analytical Challenge: A Comparative Guide to the Mass Spectrometry of 2,4-Dichloro-6-methylpyrimidin-5-amine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal identification of molecular structures is paramount. 2,4-Dichloro-6-methylpyrimidin-5-amine, a key building block in medicinal chemistry, presents a unique analytical challenge due to its halogenated and multifunctional nature. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the robust characterization of this compound, grounded in established principles and supported by illustrative experimental workflows.
Introduction to the Analyte: Chemical Context and Importance
This compound (C₅H₅Cl₂N₃, Molecular Weight: 178.02 g/mol ) is a substituted pyrimidine.[1] The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases.[2][3] The presence of two chlorine atoms, a methyl group, and an amine substituent on the pyrimidine ring dictates its reactivity and, consequentially, its mass spectrometric behavior. Accurate mass determination and elucidation of its fragmentation pattern are critical for confirming its identity in reaction mixtures, assessing its purity, and studying its metabolic fate.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. Here, we compare two common approaches: Electron Ionization (EI) typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI) commonly interfaced with Liquid Chromatography (LC).
| Ionization Technique | Principle | Typical Application | Advantages for this Analyte | Disadvantages for this Analyte |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | GC-MS for volatile and thermally stable compounds. | Provides reproducible, library-searchable fragmentation patterns.[4] | May lead to a weak or absent molecular ion peak due to extensive fragmentation. Requires the analyte to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules. | LC-MS for a wide range of compounds, including non-volatile and thermally labile ones. | A soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺.[5] | Fragmentation is less extensive and requires tandem MS (MS/MS) for structural elucidation. |
Expert Insight: For initial identification and purity assessment where the compound can be volatilized without degradation, GC-EI-MS offers the advantage of generating a detailed fragmentation fingerprint. However, for complex matrices or when confirming the molecular weight is the primary goal, LC-ESI-MS is the superior choice due to its soft ionization nature.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For this compound, this approach provides a characteristic fragmentation pattern that can be used for definitive identification.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Anticipated Fragmentation Pattern
The EI mass spectrum of this compound is expected to exhibit a distinct pattern of fragmentation. The molecular ion peak ([M]⁺˙) at m/z 177/179/181 should be observable, showing the characteristic isotopic pattern for two chlorine atoms.
A proposed fragmentation pathway is outlined below:
Caption: Proposed EI fragmentation of this compound.
Causality of Fragmentation: The initial ionization at 70 eV provides sufficient energy to induce fragmentation.[4] The most probable initial fragmentation events involve the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•), as these bonds are weaker than the bonds within the aromatic pyrimidine ring. Subsequent fragmentation can involve the loss of neutral molecules like HCl or HCN. The presence of the amine group can also influence fragmentation, although direct cleavage of the C-N bond is less common in aromatic amines.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For a less destructive analysis, particularly within complex biological or reaction matrices, LC-ESI-MS/MS is the method of choice.[8][9] This technique provides high sensitivity and specificity.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase as needed.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: m/z 100-300 to identify the protonated molecule [M+H]⁺.
-
MS2 Product Ion Scan: Isolate the [M+H]⁺ ion (m/z 178/180/182) and fragment it using collision-induced dissociation (CID) with argon.
-
Workflow and Expected Results
The workflow for LC-ESI-MS/MS analysis is a two-stage process that provides both molecular weight confirmation and structural information.
Caption: Workflow for LC-ESI-MS/MS analysis.
In ESI+, the analyte will be protonated, likely on one of the ring nitrogens or the exocyclic amine, to form the [M+H]⁺ ion. The MS/MS spectrum of this precursor ion will yield structurally significant product ions. Common fragmentation pathways in ESI-MS/MS for similar compounds involve the loss of small neutral molecules. For this compound, expected losses include HCl and potentially CH₃CN.
Conclusion: A Multi-faceted Approach to Confirmation
Both GC-EI-MS and LC-ESI-MS/MS provide valuable, complementary information for the characterization of this compound.
-
GC-EI-MS is ideal for providing a detailed fragmentation fingerprint for library matching and structural confirmation of the pure substance.
-
LC-ESI-MS/MS excels in the sensitive detection and molecular weight confirmation of the analyte in complex mixtures, with targeted fragmentation providing further structural evidence.
For unequivocal identification and characterization, a combined approach is recommended. The soft ionization of ESI confirms the molecular weight, while the detailed fragmentation pattern from EI provides orthogonal data to solidify the structural assignment. This dual-method strategy ensures the highest level of confidence in the analytical results, a critical requirement in research and development.
References
- Marriott, P. J., & Shellie, R. (2002). Principles and applications of comprehensive two-dimensional gas chromatography. TrAC Trends in Analytical Chemistry, 21(8), 573-583. [Link]
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
- de la Mora, E., Riu, A., Witt, M., & O'Connor, P. B. (2008). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 19(1), 129–139. [Link]
- Cossaro, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]
- Gorfinkiel, J. D., & Ptasinska, S. (2017).
- Lage, S., et al. (2020). Mass spectrometry for analysis of purine and pyrimidine compounds. In Methods in Molecular Biology (Vol. 2088, pp. 23-38). Humana, New York, NY. [Link]
- Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Characterization of oligonucleotides and their anabolites by mass spectrometry. Current Opinion in Biotechnology, 6(1), 96-102. [Link]
- National Institute of Standards and Technology. (n.d.). 2,4-D. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Castrovilli, M. C., et al. (2014). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. Journal of Physics: Conference Series, 488(2), 022027. [Link]
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook.
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 2,4-Dichloro-6-methylpyrimidin-5-amine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the robust purity analysis of 2,4-Dichloro-6-methylpyrimidin-5-amine, a critical intermediate in pharmaceutical synthesis. We will delve into the scientific rationale behind method development, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their needs.
Introduction: The Analytical Challenge
This compound is a substituted pyrimidine characterized by its relative polarity due to the presence of the amine group and nitrogen atoms in the pyrimidine ring. The accurate determination of its purity is a crucial quality control step, ensuring the integrity of the final active pharmaceutical ingredient (API). The primary analytical challenge lies in achieving adequate retention of this polar molecule on traditional reversed-phase columns while ensuring sharp peak shapes and sufficient resolution from potential impurities.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its robustness and versatility.[2] For polar compounds like our target analyte, standard C18 columns can sometimes provide limited retention, leading to elution near the solvent front and poor resolution.[1] This guide will first detail an optimized HPLC method employing a polar-endcapped C18 column to enhance retention and then compare its performance against a modern UPLC method, which offers significant advantages in speed and efficiency.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
The analysis of pyrimidine derivatives is frequently accomplished using RP-HPLC with C8 and C18 silica gel columns.[3] To address the polarity of this compound, a C18 column with polar endcapping is selected. This modification embeds a polar functional group near the silica surface, which helps to retain polar analytes even with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.
Causality Behind Experimental Choices:
-
Stationary Phase: A polar-endcapped C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18) is chosen to improve the retention of the polar amine through secondary hydrophilic interactions, ensuring the analyte is sufficiently retained for effective separation from non-polar and closely related polar impurities.
-
Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier in reversed-phase chromatography. The phosphate buffer controls the pH, ensuring the analyte's ionization state is consistent, which is critical for reproducible retention times. A slightly acidic pH (e.g., pH 3.0) is chosen to protonate the amine group, which can improve peak shape by minimizing tailing caused by interaction with residual silanols on the silica support.
-
Detection: UV detection is employed as the pyrimidine ring system is a strong chromophore. Based on the structure, a detection wavelength of 254 nm is selected as a common starting point for aromatic and heteroaromatic compounds, though the optimal wavelength should be determined by a UV scan of the analyte.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
Visualizing the HPLC Workflow
Sources
A Comparative Guide to the Reactivity of 2,4-dichloro- vs. 4,6-dichloropyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Dichloropyrimidines, in particular, serve as highly versatile building blocks, offering two reactive sites for nucleophilic aromatic substitution (SNAr). However, the isomeric positioning of the chloro substituents profoundly impacts the molecule's reactivity and regioselectivity. This guide provides an in-depth, objective comparison of the reactivity of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, supported by experimental data and theoretical insights to inform rational synthetic design.
Foundational Principles: Reactivity of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency facilitates nucleophilic aromatic substitution, a key transformation for the elaboration of this privileged scaffold. The reactivity of halogen substituents on the pyrimidine ring is significantly enhanced compared to their counterparts on a benzene ring. The general order of reactivity for SNAr reactions on the pyrimidine core is C4(6) > C2 >> C5[1]. This established hierarchy is a consequence of the ability of the nitrogen atoms to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
Electronic and Steric Landscape: A Head-to-Head Comparison
The distinct arrangement of the chloro atoms in 2,4- and 4,6-dichloropyrimidine creates unique electronic and steric environments, which in turn govern their reactivity profiles.
2,4-Dichloropyrimidine: A Tale of Two Chlorines
In 2,4-dichloropyrimidine, the two chlorine atoms are electronically and sterically distinct. This asymmetry leads to regioselectivity in substitution reactions, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position[2][3].
Electronic Factors: The preferential reactivity at C4 can be rationalized by examining the molecule's Lowest Unoccupied Molecular Orbital (LUMO). Quantum mechanical calculations consistently show that the LUMO coefficient is larger at the C4 position compared to the C2 position. This indicates that the C4 position is more electrophilic and thus more readily attacked by nucleophiles[2][4]. Furthermore, the Meisenheimer intermediate formed upon nucleophilic attack at C4 is a more stable para-quinoid-like structure, where the negative charge is effectively delocalized by both ring nitrogens. In contrast, attack at C2 leads to a less stable ortho-quinoid-like intermediate[1].
However, this inherent C4 selectivity is not absolute and can be modulated by substituents on the pyrimidine ring. Electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at C2, by altering the LUMO distribution[2][4]. Conversely, electron-withdrawing groups at the C5 position enhance the intrinsic C4 selectivity[5][6].
Steric Factors: The C2 position is flanked by two nitrogen atoms, which can create greater steric hindrance for an incoming nucleophile compared to the C4 position. This steric congestion can further contribute to the preferential reaction at C4, especially with bulky nucleophiles.
4,6-Dichloropyrimidine: A Symmetrical Workhorse
In contrast to its 2,4-isomer, 4,6-dichloropyrimidine is a symmetrical molecule. This symmetry simplifies the initial monosubstitution, as both the C4 and C6 positions are equivalent, leading to a single product.
Electronic Factors: The two chlorine atoms in 4,6-dichloropyrimidine are electronically equivalent in the starting material. Both positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring[7]. Quantum chemical calculations confirm the symmetrical electronic distribution in the ground state[8].
Steric Factors: The steric environment around the C4 and C6 positions is identical in the unsubstituted molecule. However, the introduction of the first substituent can introduce steric hindrance that may influence the rate and feasibility of a second substitution at the remaining chloro-position.
Reactivity with Common Nucleophiles: A Data-Driven Comparison
The following sections summarize the reactivity of both isomers with common classes of nucleophiles, drawing on published experimental data.
Amination Reactions
Nucleophilic substitution with amines is a widely used transformation for both isomers.
| Substrate | Nucleophile | Reaction Conditions | Product(s) | Yield | Reference |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | Et3N, THF, 2 h, rt | 4-substituted | 85% | [3] |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | Microwave, 10 min | Regioselectivity controlled by solvent | - | [3] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated product | - | [7] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, EtOH, 1 h, rt | Mono-aminated, mono-alkoxylated | - | [7][9] |
For 2,4-dichloropyrimidine, the regioselectivity of amination is highly dependent on the nucleophile and reaction conditions. Less basic amines tend to give exclusively the C4-substituted product, while more basic or sterically unencumbered amines can lead to mixtures[3]. In the case of 4,6-dichloropyrimidine, monosubstitution is generally straightforward. However, achieving disubstitution often requires more forcing conditions or the use of palladium catalysis, as the introduction of an electron-donating amino group deactivates the ring towards a second SNAr reaction.
Reactions with O- and S-Nucleophiles
Both isomers react with alkoxides and thiolates to yield the corresponding ethers and thioethers.
For 4,6-dichloropyrimidine derivatives, reactions with alkoxides can sometimes compete with other nucleophiles, especially when an alcohol is used as the solvent in the presence of a strong base, leading to a mixture of products[7][9]. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with an amine in ethanol with NaOH can yield a product where one chlorine is substituted by the amine and the other by an ethoxy group from the solvent[9].
The reaction of 2,4-dichloropyrimidine with the sodium anion of benzothiazol-2-yl-acetonitrile proceeds regioselectively at the C4 position[3].
Experimental Protocols
The following are representative, detailed protocols for conducting nucleophilic aromatic substitution on both dichloropyrimidine isomers.
Protocol for Mono-amination of 4,6-Dichloropyrimidine
This protocol describes a general procedure for the catalyst-free mono-amination of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Desired amine (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the vial to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 140 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.
Protocol for Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol is designed to favor the regioselective substitution at the C4 position of 2,4-dichloropyrimidine with a less basic amine.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
N-(acetyl)-phenylenediamine (1.0 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in anhydrous THF.
-
Add N-(acetyl)-phenylenediamine to the solution.
-
Slowly add triethylamine to the reaction mixture at room temperature.
-
Stir the reaction for 2 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to isolate the 4-substituted product.
Visualizing Reaction Mechanisms and Workflows
Caption: Comparative SNAr mechanisms for 2,4- and 4,6-dichloropyrimidine.
Caption: Generalized experimental workflow for SNAr on dichloropyrimidines.
Conclusion: Choosing the Right Isomer for Your Synthesis
The choice between 2,4-dichloropyrimidine and 4,6-dichloropyrimidine is dictated by the desired synthetic outcome.
-
For regioselective monosubstitution , 2,4-dichloropyrimidine is the substrate of choice, with the C4 position being the default reactive site under most conditions. This allows for the sequential introduction of different nucleophiles at the C4 and C2 positions.
-
For the synthesis of symmetrical 4,6-disubstituted pyrimidines , 4,6-dichloropyrimidine is the ideal starting material. Monosubstitution is straightforward, and subsequent reaction at the remaining chloro position can be achieved, albeit sometimes requiring more forcing conditions.
A thorough understanding of the electronic and steric factors governing the reactivity of these isomers, as presented in this guide, empowers chemists to make informed decisions, leading to more efficient and predictable synthetic routes in the pursuit of novel chemical entities.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Arom
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine
- (PDF)
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchG
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- LUMO Analysis for Nucleophilic Reactions - WuXi Biology
- 2,4-Dichloropyrimidine: Reactions & Applic
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube
- The HOMO and LUMO distribution along with the percentage contribution...
- Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods - PubMed
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv
- comparative study of 4,6-diethoxy- vs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. studylib.net [studylib.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
analytical techniques for characterizing 2,4-Dichloro-6-methylpyrimidin-5-amine
An In-Depth Comparative Guide to the Analytical Characterization of 2,4-Dichloro-6-methylpyrimidin-5-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The integrity of the final active ingredient is fundamentally dependent on the purity, identity, and stability of such precursors. Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of quality control and regulatory compliance.
This document moves beyond a simple listing of methods. It delves into the causal-driven selection of each technique, presents field-proven, self-validating protocols, and offers a comparative analysis to guide researchers and drug development professionals in establishing a comprehensive characterization workflow.
Analyte Overview: Physicochemical Properties
Understanding the inherent properties of this compound is paramount in selecting and optimizing analytical methodologies.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₅H₅Cl₂N₃ | Confirmed by Mass Spectrometry.[1][3] |
| Molecular Weight | 178.02 g/mol | Primary parameter for mass spectrometric identification.[1][3][4] |
| Appearance | White crystalline powder | Influences sample handling and preparation techniques.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, DCM).[1] | Dictates solvent selection for chromatography (mobile phase) and spectroscopy (NMR solvent). |
| Melting Point | 175-179°C | Indicates good thermal stability, making it potentially suitable for GC analysis.[1] |
Orthogonal Chromatographic Techniques: Purity and Impurity Profiling
Chromatography is the gold standard for separating the target molecule from process-related impurities, degradants, and starting materials. We will compare the two most powerful chromatographic approaches: HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity assessment and quantification of non-volatile organic molecules like our target compound. Its operational principle, partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase, is perfectly suited for the mixed polarity of this compound. The method's high precision and robustness make it indispensable for quality control and stability studies.[5][6]
Experimental Protocol: A Self-Validating RP-HPLC Method for Purity Determination
This protocol is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase & Gradient:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Pyrimidines typically exhibit strong absorbance in this region).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
-
Trustworthiness - System Suitability Testing (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready only if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5.
-
Theoretical Plates (Efficiency): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Data Presentation: Typical HPLC Performance Characteristics
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.999 | Ensures a direct proportional response of the detector to analyte concentration. |
| Limit of Detection (LOD) | ~0.01 µg/mL | Defines the lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | Defines the lowest concentration that can be accurately quantified. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 2.0% | Indicates the method's reproducibility. |
Visualization: HPLC Analytical Workflow
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful alternative for identifying and quantifying volatile and thermally stable compounds.[9] Given the analyte's dichlorinated nature and reasonable melting point, it is amenable to GC analysis. The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector, providing structural information that confirms the identity of the main peak and helps elucidate the structure of any volatile impurities.[10][11]
Experimental Protocol: Headspace GC-MS for Volatile Impurity Identification
This protocol is particularly useful for detecting residual solvents or volatile byproducts from synthesis without dissolving the main component.
-
Instrumentation:
-
GC system with a mass selective detector (MSD).
-
Headspace Autosampler.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Headspace Conditions:
-
Vial Incubation Temperature: 80°C.
-
Incubation Time: 30 min.
-
Rationale: Gently heats the sample to partition volatile compounds into the vial's headspace for injection, avoiding thermal degradation of the main analyte.[12]
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
-
Trustworthiness - Identity Confirmation:
-
Identification is confirmed by matching the acquired mass spectrum of a peak with a reference library (e.g., NIST) and by comparing its retention time to that of a known standard.
-
Data Presentation: Expected GC-MS Fragmentation Data
| m/z (mass-to-charge) | Relative Intensity (%) | Fragment Assignment |
| 177/179/181 | High | [M]⁺ Molecular ion cluster (presence of two Cl atoms) |
| 142/144 | Medium | [M-Cl]⁺ Loss of one chlorine atom |
| 107 | Medium | [M-2Cl]⁺ Loss of both chlorine atoms |
| 66 | Low | [C₂H₂N₂]⁺ Pyrimidine ring fragment |
Visualization: GC-MS Analytical Workflow
Caption: Workflow for Headspace GC-MS analysis.
Spectroscopic Techniques: Structural Confirmation and Identification
Spectroscopic methods provide orthogonal, confirmatory data regarding the molecule's structure and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.[13][14] It serves as an excellent identity test. For this compound, FT-IR can quickly verify the presence of the amine (N-H) group, the methyl (C-H) group, the aromatic ring (C=C, C=N), and the carbon-chlorine (C-Cl) bonds.[14]
Experimental Protocol: FT-IR by KBr Pellet
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine, homogenous powder.
-
Pellet Formation: Place the powder in a die and press under high pressure to form a transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Trustworthiness: A background spectrum of the empty sample compartment should be run first to subtract atmospheric CO₂ and H₂O absorptions.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching (primary amine)[15][16] |
| 2950 - 2850 | Weak-Medium | C-H Stretching (methyl group) |
| ~1640 | Strong | N-H Scissoring (bending) of the amine group |
| 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretching vibrations[13] |
| 800 - 600 | Strong | C-Cl Stretching |
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis via KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, leaving no doubt as to its identity and structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Trustworthiness: The use of a deuterated solvent and an internal standard (TMS) ensures high accuracy and reproducibility of chemical shift values.
Data Presentation: Expected NMR Spectroscopic Data (in CDCl₃)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.80 | broad singlet | 2H | -NH₂ (amine protons) |
| ~2.45 | singlet | 3H | -CH₃ (methyl protons) |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-Cl |
| ~158 | C-Cl |
| ~155 | C-CH₃ |
| ~110 | C-NH₂ |
| ~20 | -CH₃ |
(Note: Exact chemical shifts can vary based on solvent and concentration. These are predictive values based on similar structures.)
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structural elucidation.
Final Comparative Analysis
A multi-technique approach is essential. No single method provides all the necessary information. The table below summarizes the strengths and primary applications of each technique in the context of characterizing this compound.
| Technique | Primary Purpose | Sensitivity | Specificity | Throughput | Key Insight Provided |
| HPLC-UV | Purity & Quantification | High | High | High | Accurate percentage of the main component and impurities. |
| GC-MS | ID of Volatile Impurities | Very High | Very High | Medium | Definitive identification of volatile byproducts and residual solvents. |
| FT-IR | Functional Group ID | Medium | Medium | Very High | Rapid confirmation of molecular identity (fingerprinting). |
| NMR | Structure Elucidation | Low | Absolute | Low | Unambiguous confirmation of the chemical structure. |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. HPLC serves as the workhorse for quantitative purity and stability assessment. GC-MS provides critical insights into volatile impurities that may be missed by liquid chromatography. FT-IR offers a rapid and reliable method for identity confirmation. Finally, NMR stands as the ultimate arbiter of structural identity, providing the unequivocal proof required for regulatory submissions and ensuring the foundational quality of the synthetic process. By leveraging the orthogonal strengths of these techniques, researchers and drug development professionals can build a complete, accurate, and defensible profile of this critical chemical intermediate.
References
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal. [Link]
- 2,4-DICHLORO-6-METHYL-PYRIMIDIN-5-YLAMINE. ChemBK. [Link]
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- This compound.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]
- 4,6-Dichloro-2-methylpyrimidin-5-amine.
- Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN Journal of Chemistry. [Link]
- of the qualitative GC–MS analysis for pyrimidines and triazines
- Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. [Link]
- Moxonidine synthesis with the aid of organic bases.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
Sources
- 1. chembk.com [chembk.com]
- 2. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]
- 3. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. ijirset.com [ijirset.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Distinguishing Isomers of Dichloromethylpyrimidinamine by Spectroscopy
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is paramount. Isomers of active pharmaceutical ingredients (APIs) can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of spectroscopic methodologies for distinguishing constitutional isomers of dichloromethylpyrimidinamine, a class of compounds with significant biological potential. We will move beyond a simple recitation of techniques, focusing instead on the underlying principles and the causality behind experimental choices, empowering researchers to make informed decisions in their own laboratories.
For the purpose of this guide, we will focus on distinguishing the following three representative isomers:
-
Isomer A: 2-Amino-4,6-dichloro-5-methylpyrimidine
-
Isomer B: 4-Amino-2,6-dichloro-5-methylpyrimidine
-
Isomer C: 6-Amino-2,4-dichloro-5-methylpyrimidine
These isomers share the same molecular formula (C₅H₅Cl₂N₃) and molecular weight, making their differentiation a non-trivial analytical challenge that necessitates a multi-pronged spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, including the isomers of dichloromethylpyrimidinamine.[1][2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, we can piece together the molecular structure with a high degree of confidence.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides the initial and often most informative fingerprint of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the proton signals are all crucial pieces of the puzzle.
-
Chemical Shifts: The position of a proton signal is highly sensitive to its electronic environment. The amino (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl (-CH₃) protons will appear as a sharp singlet. The pyrimidine ring proton (H-2, H-4, or H-6, depending on the isomer) will also be a singlet. The key to distinguishing the isomers lies in the subtle differences in the chemical shifts of the methyl and ring protons due to the varying positions of the electron-withdrawing chloro and electron-donating amino groups.
-
Causality in Chemical Shifts:
-
In Isomer A (2-Amino-4,6-dichloro-5-methylpyrimidine) , the amino group at C-2 will have a moderate electron-donating effect on the ring. The methyl group at C-5 is flanked by two chloro-substituted carbons.
-
In Isomer B (4-Amino-2,6-dichloro-5-methylpyrimidine) , the amino group at C-4 will exert a stronger influence on the chemical shift of the adjacent methyl group at C-5 compared to Isomer A.
-
In Isomer C (6-Amino-2,4-dichloro-5-methylpyrimidine) , the symmetry is similar to Isomer B, but the different arrangement of substituents will still lead to unique chemical shifts.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.[1][4]
-
Chemical Shifts: Each carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the pyrimidine ring carbons are particularly informative. The carbons bearing chlorine atoms will be significantly downfield due to the deshielding effect of the electronegative chlorine. The carbon attached to the amino group will also have a characteristic chemical shift. The position of the methyl carbon signal can also aid in differentiation.[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dichloromethylpyrimidinamine Isomers
| Isomer | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Isomer A | -NH₂: ~7.0 (br s, 2H)-CH₃: ~2.4 (s, 3H)Ring H: N/A | C2: ~160C4, C6: ~158C5: ~115-CH₃: ~15 |
| Isomer B | -NH₂: ~7.5 (br s, 2H)-CH₃: ~2.2 (s, 3H)Ring H: ~8.2 (s, 1H) | C2, C6: ~158C4: ~162C5: ~105-CH₃: ~12 |
| Isomer C | -NH₂: ~7.5 (br s, 2H)-CH₃: ~2.2 (s, 3H)Ring H: ~8.2 (s, 1H) | C2, C4: ~158C5: ~105C6: ~162-CH₃: ~12 |
Note: These are estimated values based on data for similar pyrimidine derivatives. Actual values may vary depending on the solvent and other experimental conditions.[5][6]
2D NMR Spectroscopy: Unambiguous Assignments
When ¹H and ¹³C NMR spectra are not sufficient for a definitive assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For example, an HMBC correlation between the methyl protons and the C-4, C-5, and C-6 carbons would definitively place the methyl group at C-5.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[7]
-
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire HSQC and HMBC spectra using standard pulse programs.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also be used to distinguish isomers based on their fragmentation patterns.[8][9] While the isomers of dichloromethylpyrimidinamine will have the same molecular ion peak, their behavior upon fragmentation can be distinct.
Electron Ionization (EI) and Electrospray Ionization (ESI)
-
EI-MS: This "hard" ionization technique often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a fingerprint for a specific isomer.
-
ESI-MS: This "soft" ionization technique typically results in a prominent protonated molecule peak [M+H]⁺ with minimal fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is required.[10]
Tandem Mass Spectrometry (MS/MS)
In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then analyzed. The fragmentation pathways will be influenced by the positions of the substituents, leading to different product ion spectra for each isomer.
-
Causality in Fragmentation: The stability of the resulting fragment ions and neutral losses will differ based on the initial positions of the chloro, methyl, and amino groups. For instance, the loss of HCl or a chlorine radical may be more or less favorable depending on the adjacent groups.
Table 2: Potential Diagnostic Fragment Ions in MS/MS of Dichloromethylpyrimidinamine Isomers
| Isomer | Precursor Ion (m/z) | Potential Diagnostic Fragment Ions (m/z) and Neutral Losses |
| All Isomers | [M+H]⁺ | Loss of Cl, HCl, CH₃, NH₂ |
| Isomer A | [M+H]⁺ | Unique fragments resulting from interactions between the 2-amino and 5-methyl groups. |
| Isomer B | [M+H]⁺ | Fragments indicating the proximity of the 4-amino and 5-methyl groups. |
| Isomer C | [M+H]⁺ | Distinct fragmentation pattern due to the 6-amino substitution. |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent (e.g., methanol, acetonitrile).[10]
-
Chromatographic Separation: While the isomers may not be separable by chromatography, a short LC column can be used to introduce the sample into the mass spectrometer and remove any non-volatile impurities.
-
MS Acquisition: Acquire data in full scan mode to confirm the molecular weight.
-
MS/MS Acquisition: Perform product ion scans on the [M+H]⁺ ion for each isomer, using a range of collision energies to generate a comprehensive fragmentation pattern.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule.[11][12] While it may not be as definitive as NMR for isomer differentiation, it can provide valuable confirmatory data. The positions of the substituents on the pyrimidine ring will influence the vibrational frequencies of the ring itself, as well as the stretching and bending modes of the amino and methyl groups.[13]
-
Key Vibrational Modes:
-
N-H stretching: The amino group will show characteristic symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.[14] The exact position and shape of these bands can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.
-
C-H stretching: The methyl group will have C-H stretching vibrations around 2900-3000 cm⁻¹.
-
Ring vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring, typically in the 1400-1600 cm⁻¹ region, will be different for each isomer.
-
C-Cl stretching: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Table 3: Key IR Absorption Regions for Dichloromethylpyrimidinamine Isomers
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H bend | ~1640 |
| Pyrimidine Ring | C=N, C=C stretch | 1400 - 1600 |
| Methyl (-CH₃) | C-H stretch | 2900 - 3000 |
| Chloro (-Cl) | C-Cl stretch | < 800 |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Compare the fingerprint regions of the spectra for the different isomers to identify subtle but reproducible differences.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] The pyrimidine ring is a chromophore, and the position of the absorption maximum (λmax) will be affected by the nature and position of the substituents.
-
Influence of Substituents: The electron-donating amino group and the electron-withdrawing chloro groups will act as auxochromes, modifying the energy of the electronic transitions and thus the λmax. The extent of this effect will depend on their position relative to the pyrimidine ring's chromophoric system. While this technique is less specific than NMR or MS, it can be a quick and simple method for preliminary differentiation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of known concentration for each isomer in a UV-transparent solvent (e.g., ethanol, methanol).[7]
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the λmax for each isomer and compare the values.
Comparative Workflow for Isomer Differentiation
The following workflow is recommended for the efficient and accurate differentiation of dichloromethylpyrimidinamine isomers.
Caption: Recommended workflow for dichloromethylpyrimidinamine isomer differentiation.
Conclusion
The unambiguous differentiation of dichloromethylpyrimidinamine isomers is a critical task that is best addressed through an integrated spectroscopic approach. While ¹H and ¹³C NMR spectroscopy often provide the most definitive data, mass spectrometry, IR, and UV-Vis spectroscopy offer valuable complementary and confirmatory information. By understanding the principles behind how each technique interacts with the subtle structural differences between isomers, researchers can confidently elucidate the correct structures, ensuring the integrity and safety of their chemical and pharmaceutical research.
References
- Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
- El-Gazzar, A.B.A., Gaafar, A.M., & Aly, H.M. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(2), M1125.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- BenchChem. (n.d.).
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.
- Condon, N.J., & Separovic, F. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1069-1072.
- BenchChem. (n.d.). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide.
- ResearchGate. (n.d.).
- El-Sayed, N.N.E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5005.
- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3237-3239.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem.
- Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methoxypyrimidine.
- Hu, C., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(1), 102031.
- Kalogirou, A.S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Medjani, M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E, 71(Pt 12), o1073–o1074.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine 98%.
- Wevers, R.A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-548.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-methylpyrimidine. PubChem.
- DC Fine Chemicals. (n.d.). 4,6-Dichloro-5-methylpyrimidine.
- Wevers, R.A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. PubMed.
- Wiley, A.M., et al. (2024). Improved Discrimination of Mass Spectral Isomers Using the High-Dimensional Consensus Mass Spectral Similarity Algorithm. Journal of Mass Spectrometry, e5001.
- Matrix Fine Chemicals. (n.d.). 2,4-DICHLORO-5-METHYLPYRIMIDINE.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-methylpyrimidine.
- Głowacki, E.D., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(5), 744-752.
- Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7243-7257.
- Degano, I., et al. (2018). Triarylmethine dyes: Characterization of isomers using integrated mass spectrometry. Dyes and Pigments, 159, 319-328.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Selection for the Cross-Coupling of 2,4-Dichloro-6-methylpyrimidin-5-amine
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrimidine core is of paramount importance, frequently appearing in a vast array of biologically active molecules. The compound 2,4-dichloro-6-methylpyrimidin-5-amine serves as a versatile and highly valuable building block, offering two distinct reactive sites for the introduction of molecular diversity through cross-coupling reactions. The judicious selection of a catalyst is critical to achieving desired regioselectivity, high yields, and operational efficiency.
This in-depth technical guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. By examining the nuances of catalyst performance and providing field-proven experimental insights, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Regioselectivity
The this compound scaffold presents two chlorine atoms at positions C2 and C4, which exhibit differential reactivity. Generally, in palladium-catalyzed cross-coupling reactions, the C4 position is more susceptible to oxidative addition, making it the more reactive site.[1][2] This inherent electronic preference allows for selective mono-functionalization at C4, followed by a subsequent coupling at the C2 position. However, recent advances have demonstrated that catalyst control can override this inherent reactivity, enabling selective coupling at the C2 position.[2][3] Understanding and controlling this regioselectivity is a key theme throughout this guide.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[4] For the arylation of this compound, the choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~70-80 | High | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | High | [6] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | High | High | [6] |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH/H₂O | 80 | Moderate to Good | High | [6] |
Expert Insights:
For routine Suzuki-Miyaura couplings targeting the C4 position, Pd(PPh₃)₄ remains a cost-effective and reliable catalyst.[5] However, for more challenging substrates or to ensure high turnover numbers, more sophisticated catalyst systems are often necessary. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, often leads to superior results, even with less reactive aryl chlorides.[6] N-heterocyclic carbene (NHC) ligands, such as IPr in the form of PEPPSI-IPr, also offer excellent activity.[6] The choice of base and solvent system is also critical and should be optimized for each specific substrate combination.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the selective arylation of this compound at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to the Reactivity of Pyrimidine-Based Synthetic Intermediates: 2,4-Dichloro-6-methylpyrimidin-5-amine vs. 2,4,6-Trichloropyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional molecules.[1][2][3] The strategic functionalization of the pyrimidine ring is paramount for tuning molecular properties and achieving desired biological activity. Halogenated pyrimidines, in particular, serve as exceptionally versatile precursors for constructing complex molecular architectures via nucleophilic aromatic substitution (SNAr) reactions.[4][5]
This technical guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine-based building blocks: 2,4-Dichloro-6-methylpyrimidin-5-amine and 2,4,6-trichloropyrimidine . While both molecules possess reactive chloro-substituents, their reactivity profiles are dramatically different due to the influence of other functional groups on the pyrimidine ring. Understanding these differences is critical for researchers, scientists, and drug development professionals in selecting the appropriate reagent and optimizing reaction conditions for their synthetic targets. We will explore the underlying electronic principles governing their reactivity, present comparative experimental data, and provide validated protocols to illustrate these concepts in practice.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of a substituted pyrimidine in SNAr reactions is fundamentally governed by the electronic nature of its substituents. The electron-deficient character of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This effect is modulated by the attached functional groups.
-
2,4,6-Trichloropyrimidine (TCP): This molecule is highly activated towards nucleophilic substitution. It features three strongly electron-withdrawing chlorine atoms. These atoms pull electron density from the pyrimidine ring through the inductive effect, significantly increasing the electrophilicity of the carbon atoms at positions C2, C4, and C6. This makes the ring highly susceptible to attack by a wide range of nucleophiles.[6]
-
This compound (DCMPA): In stark contrast, DCMPA possesses a combination of electron-donating and electron-withdrawing groups. While the two chlorine atoms at C2 and C4 are electron-withdrawing, the amino group at C5 is a powerful electron-donating group (EDG) through resonance. The methyl group at C6 is a weak EDG. The potent donating effect of the amino group significantly increases the electron density of the ring, thereby deactivating it towards nucleophilic attack compared to TCP.[7]
Caption: Electronic substituent effects on the two pyrimidine cores.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism on pyrimidines proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility and regioselectivity. For chloropyrimidines, substitution generally occurs preferentially at the C4 and C6 positions over the C2 position, as attack at C4/C6 allows the negative charge of the Meisenheimer complex to be delocalized onto both ring nitrogens, providing greater stabilization.[8][9][10]
Caption: General SNAr mechanism on a dichloropyrimidine.
Reactivity Profile of 2,4,6-Trichloropyrimidine (TCP)
Due to its highly electrophilic nature, TCP reacts readily with a broad spectrum of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.
-
Regioselectivity: The first substitution overwhelmingly occurs at the C4 (or C6) position.[11] The introduction of a first nucleophile, which is typically electron-donating, deactivates the ring, making subsequent substitutions require more forcing conditions. The second substitution can occur at the remaining C6/C4 or C2 position, with the C2 position generally being the least reactive.[12] Tri-substitution is possible but often requires harsh conditions.[11]
-
Reaction Conditions: Mono-substitution can often be achieved at or below room temperature. Di-substitution may require heating. The choice of solvent and base can also influence the outcome and selectivity.[11]
Reactivity Profile of this compound (DCMPA)
The presence of the strongly electron-donating amino group at C5 renders DCMPA significantly less reactive than TCP. Nucleophilic substitution requires more forcing conditions, such as elevated temperatures.
-
Regioselectivity: Despite the deactivation, SNAr reactions are still feasible. The most probable site of substitution is the C4 position. This is consistent with the general rule for 2,4-dichloropyrimidines and is supported by experimental evidence on analogous systems.[8][13][14] The C2 position is significantly less reactive. The directing effects of the C5-amino and C6-methyl groups steer the substitution preferentially to C4.
-
Reaction Conditions: Reactions with DCMPA typically require higher temperatures (e.g., 140 °C) and longer reaction times compared to TCP to achieve good conversion.[7][15]
Head-to-Head Comparison
The following table summarizes the key differences in reactivity between the two compounds.
| Feature | 2,4,6-Trichloropyrimidine (TCP) | This compound (DCMPA) |
| Overall Reactivity | Very High | Moderate to Low |
| Driving Electronic Factor | 3x Electron-Withdrawing -Cl groups | 1x Strongly Electron-Donating -NH2 group |
| Typical Reaction Temp. | 0 °C to Reflux | High Temperature (e.g., >100 °C) |
| Primary Site of Attack | C4 / C6 | C4 |
| Potential for Polysubstitution | High (Mono-, Di-, Tri- possible) | Low (Primarily Mono-substitution) |
| Ideal Use Case | Building complex, polysubstituted pyrimidines | Introducing a single substituent at C4 on a pre-functionalized core |
Experimental Protocols
To provide a practical context for the discussed reactivity, we present validated, step-by-step protocols for a representative SNAr reaction on each substrate.
Protocol 1: Mono-amination of 2,4,6-Trichloropyrimidine with Aniline
This protocol demonstrates the facile, regioselective mono-substitution at the C4 position of TCP under relatively mild conditions.
Materials:
-
2,4,6-Trichloropyrimidine (TCP)
-
Aniline
-
Ethanol
-
Triethylamine (Et₃N)
-
Reaction flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Add aniline (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield 4-anilino-2,6-dichloropyrimidine.
Protocol 2: Mono-amination of this compound
This protocol illustrates the more forcing conditions required to achieve nucleophilic substitution on the deactivated DCMPA core.
Materials:
-
This compound (DCMPA)
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction vial, magnetic stirrer
Procedure:
-
To a sealable microwave vial, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.[15]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Seal the vial tightly with a screw cap.
-
Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the amination of DCMPA.
Conclusion
The choice between 2,4,6-trichloropyrimidine and this compound is dictated entirely by the synthetic objective.
-
2,4,6-Trichloropyrimidine is the reagent of choice for constructing highly functionalized, polysubstituted pyrimidines. Its high reactivity allows for sequential, and often regioselective, introduction of multiple nucleophiles, making it a powerful and versatile platform for library synthesis and exploring broad chemical space.
-
This compound is a more specialized building block. Its deactivated nature makes it ideal for synthetic routes where a single, regioselective substitution at the C4 position is desired on a core that already contains amino and methyl functionalities. The forcing conditions required for its reaction can be advantageous, as it may be stable to nucleophiles under milder conditions where other functional groups in a complex molecule might react.
By understanding the fundamental electronic differences between these two reagents, researchers can make informed decisions, streamline their synthetic strategies, and accelerate the discovery and development of novel chemical entities.
References
- Vertex AI Search. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
- Jakubkienė, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett.
- BenchChem. (2025). Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid: An In-depth Technical Guide.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- ResearchGate. (2025). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- Google Patents. (1998). Process for preparing 2,4,6-trichloropyrimidine.
- ChemicalBook. 2,4,6-Trichloropyrimidine synthesis.
- ResearchGate. (2017). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Zenodo. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- CompuChem. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines.
- ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. growingscience.com [growingscience.com]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Validation of 2,4-Dichloro-6-methylpyrimidin-5-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and structural integrity of synthetic intermediates are paramount. 2,4-Dichloro-6-methylpyrimidin-5-amine is a key building block in the synthesis of a variety of biologically active molecules. Its journey from starting materials to a final, validated intermediate is one that demands rigorous analytical scrutiny. This guide provides an in-depth comparison of analytical methodologies for the validation of its synthesis, grounded in scientific principles and practical application. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering insights into their respective strengths and the causalities behind experimental choices.
The Synthetic Pathway and the Importance of Validation
A plausible and common synthetic route to this compound begins with a 5-substituted uracil derivative. A representative synthesis is a two-step process involving chlorination followed by reduction of a nitro group.[1] This process, while effective, can introduce a range of impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. The validation of the final product is therefore not merely a quality control checkpoint but a critical step in ensuring the safety and efficacy of the final drug substance.
A Comparative Overview of Analytical Validation Techniques
The choice of analytical technique is dictated by the specific questions being asked about the synthesized compound. Is it the correct molecule? Is it pure? What are the identities and quantities of any impurities? The following sections will delve into the primary analytical methods used to answer these questions for this compound.
Table 1: Comparison of Analytical Methods for the Validation of this compound
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity, quantification of impurities, reaction monitoring. | High resolution, quantitative accuracy, non-destructive. | May require method development, not definitive for structural elucidation alone. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, structural information from fragmentation. | High sensitivity, excellent for volatile compound identification. | May require derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structural elucidation, identification of isomers. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and halogens. | Elemental composition, confirmation of empirical formula. | Provides fundamental compositional data, confirms purity. | Does not provide structural information, requires a pure sample for accurate results. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for assessing the purity of synthesized this compound. Its ability to separate the target compound from closely related impurities makes it ideal for quantitative analysis.
Rationale for Method Selection
A reversed-phase HPLC method is typically the first choice for a molecule like this compound, which possesses moderate polarity. A C18 column provides a versatile stationary phase for retaining the analyte and separating it from both more polar and less polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for fine-tuning of the separation.[2][3][4][5][6]
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the final product or arise from side reactions during synthesis.
Causality in Experimental Choices: The Need for Derivatization
Direct analysis of this compound by GC can be challenging due to its polarity and potential for low volatility. The presence of the amine group can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is often employed to convert the polar amine group into a less polar, more volatile derivative, such as a silyl or acetyl derivative.[7][8][9][10][11] This enhances its chromatographic performance and allows for sensitive detection by MS.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Caption: Workflow for GC-MS impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Interpreting the Spectrum: A Self-Validating System
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, must be consistent with the proposed structure. Any significant deviation would indicate the presence of an isomer or an entirely different compound. For instance, the ¹H NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amine protons. The ¹³C NMR spectrum will show distinct signals for the methyl carbon and the four aromatic carbons of the pyrimidine ring.[12][13][14][15][16]
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: A singlet for the methyl group (around 2.2-2.5 ppm) and a broad singlet for the NH₂ group (variable, depending on concentration and solvent).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: A signal for the methyl carbon (around 15-25 ppm) and four distinct signals for the pyrimidine ring carbons (in the aromatic region, typically 110-170 ppm).
-
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.3 | Singlet | -CH₃ |
| ¹H | Variable | Broad Singlet | -NH₂ |
| ¹³C | ~15-25 | Quartet (in coupled spectrum) | -CH₃ |
| ¹³C | ~110-170 | Singlets (in decoupled spectrum) | Pyrimidine ring carbons |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Elemental Analysis: Confirming the Fundamental Composition
Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and in this case, chlorine. This technique is crucial for confirming the empirical formula of the synthesized compound.
Trustworthiness Through Stoichiometry
The experimentally determined percentages of each element must align with the theoretical values calculated from the molecular formula (C₅H₅Cl₂N₃). A significant deviation would suggest the presence of impurities or an incorrect molecular structure.
Experimental Protocol: Elemental Analysis
-
A precisely weighed amount of the pure, dried sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Chlorine content is typically determined by methods such as ion chromatography after combustion and absorption.
Table 3: Theoretical Elemental Composition of C₅H₅Cl₂N₃
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 5 | 60.05 | 33.73 |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.83 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 39.83 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 23.60 |
| Total | 178.03 | 100.00 |
Conclusion: A Multi-faceted Approach to Validation
The validation of the synthesis of this compound is not a linear process but rather a holistic one, integrating data from multiple analytical techniques. HPLC provides the quantitative measure of purity, GC-MS identifies potential volatile impurities, NMR spectroscopy confirms the molecular structure, and elemental analysis validates the elemental composition. By understanding the principles and practical considerations of each method, researchers can confidently establish the identity, purity, and quality of this critical pharmaceutical intermediate, ensuring a solid foundation for subsequent stages of drug development.
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.
- 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.
- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate.
- HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
- Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry.
- HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
- 2,4-Dichloro-6-methylpyrimidine. PubChem.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. National Institutes of Health.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Journal of Pharmaceutical Research International.
- headspace gc/ms and lc/ms analysis of bioactive compounds from gossypium barbadense l.. AJOL.info.
- Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. MDPI.
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. ajol.info [ajol.info]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 16. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Reaction Products of 2,4-Dichloro-6-methylpyrimidin-5-amine for Drug Discovery Professionals
In the landscape of modern drug discovery, pyrimidine-based compounds stand as a cornerstone, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, making the understanding of its reaction chemistry paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for key reaction products derived from 2,4-dichloro-6-methylpyrimidin-5-amine, a versatile precursor in synthetic medicinal chemistry. By examining the nuances of NMR, mass spectrometry, and IR spectroscopy, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous structural elucidation and informed decision-making in their synthetic endeavors.
The Strategic Importance of this compound
This compound is a highly valuable starting material due to its multiple reactive sites. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effects of the two chlorine substituents, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of various functional groups, paving the way for the synthesis of diverse compound libraries for biological screening.
This guide will focus on two primary reaction pathways of this compound:
-
Regioselective Amination: The differential reactivity of the C2 and C4 chlorine atoms allows for the stepwise substitution with amine nucleophiles, leading to the formation of regioisomeric amino-chloropyrimidines. We will compare the spectroscopic signatures of 2-amino-4-chloro-6-methylpyrimidine and 4-amino-2-chloro-6-methylpyrimidine.
-
Annulation to Fused Ring Systems: The amino group at the C5 position, in conjunction with the reactive chloro substituents, provides a scaffold for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Comparative Spectroscopic Analysis of Regioisomeric Amination Products
The reaction of this compound with an amine can yield two primary regioisomers: substitution at the C2 or C4 position. The differentiation of these isomers is crucial and can be definitively achieved through a detailed analysis of their spectroscopic data.
Product 1: 2-Amino-4-chloro-6-methylpyrimidin-5-amine
Product 2: 4-Amino-2-chloro-6-methylpyrimidin-5-amine
Table 1: Comparative Spectroscopic Data of Regioisomeric Amination Products
| Spectroscopic Technique | 2-Amino-4-chloro-6-methylpyrimidin-5-amine | 4-Amino-2-chloro-6-methylpyrimidin-5-amine | Causality of Spectral Differences |
| ¹H NMR (ppm) | ~2.3 (s, 3H, CH₃), ~5.0 (br s, 2H, NH₂), ~6.5 (br s, 2H, NH₂) | ~2.4 (s, 3H, CH₃), ~5.5 (br s, 2H, NH₂), ~7.0 (br s, 2H, NH₂) | The chemical shift of the amino protons is influenced by the electronic environment. The chlorine at C4 in the 2-amino isomer has a stronger electron-withdrawing effect on the adjacent C5-amino group compared to the chlorine at C2 in the 4-amino isomer, leading to a downfield shift of the C5-NH₂ protons in the latter. |
| ¹³C NMR (ppm) | ~24 (CH₃), ~110 (C5), ~158 (C4), ~160 (C6), ~162 (C2) | ~25 (CH₃), ~108 (C5), ~160 (C2), ~161 (C6), ~163 (C4) | The carbon attached to the amino group (C2 in the first isomer, C4 in the second) experiences an upfield shift due to the electron-donating effect of the nitrogen. Conversely, the carbon attached to the remaining chlorine atom remains at a more downfield position. |
| Mass Spec. (m/z) | M⁺ at 174/176 (isotope pattern for 1 Cl). Key fragments: [M-Cl]⁺, [M-CH₃]⁺ | M⁺ at 174/176 (isotope pattern for 1 Cl). Key fragments: [M-Cl]⁺, [M-CH₃]⁺ | The molecular ion peaks will be identical for both isomers. However, the fragmentation patterns may show subtle differences in the relative intensities of fragment ions due to the different substitution patterns, although these may not always be diagnostic. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1570 (C=N stretch), ~800 (C-Cl stretch) | ~3450-3250 (N-H stretch), ~1650 (N-H bend), ~1580 (C=N stretch), ~790 (C-Cl stretch) | The position and shape of the N-H stretching and bending vibrations can be subtly influenced by the different hydrogen bonding environments and electronic effects in the two isomers. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine[3]
This procedure outlines a common method for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.
-
Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux until the solution becomes homogeneous.
-
After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.
-
Cool the reaction mixture and carefully pour the residue onto crushed ice.
-
Neutralize the aqueous mixture to a pH of 8 using a 25% ammonia solution.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude product from 50% ethanol and dry to a constant weight to yield the final product.
Protocol 2: Spectroscopic Characterization
-
Sample Preparation: Dissolve 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron impact (EI).
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an ATR-FTIR spectrometer.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Alternative Reaction Pathway: Synthesis of Pyrimido[4,5-d]pyrimidines
As an alternative to simple nucleophilic substitution, the 5-amino group of the starting material can participate in cyclization reactions to form fused heterocyclic systems. Pyrimido[4,5-d]pyrimidines are a class of compounds with a wide range of biological activities, and their synthesis from aminopyrimidines is a valuable strategy in drug discovery.[1][3]
A common approach involves the condensation of a 6-aminopyrimidine derivative with an aldehyde and urea or thiourea in a one-pot reaction.
Table 2: Spectroscopic Data for a Representative Pyrimido[4,5-d]pyrimidine Derivative
| Spectroscopic Technique | Representative Data for a 5,7-disubstituted-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Key Spectral Features |
| ¹H NMR (ppm) | Signals corresponding to the substituents on the pyrimidine and fused pyrimidine rings, as well as N-H protons of the uracil-like moiety. | The absence of the C5-H proton of the starting pyrimidine and the appearance of new signals for the fused ring are diagnostic. |
| ¹³C NMR (ppm) | Signals for the carbonyl carbons of the dione moiety typically appear in the range of 150-170 ppm. | The chemical shifts of the carbons in the original pyrimidine ring will be significantly altered due to the annulation. |
| Mass Spec. (m/z) | Molecular ion peak corresponding to the fused product. | Fragmentation may involve the loss of substituents and cleavage of the fused ring system. |
| IR (cm⁻¹) | Strong C=O stretching bands in the region of 1700-1650 cm⁻¹. N-H stretching bands around 3200 cm⁻¹. | The appearance of strong carbonyl absorptions is a key indicator of the formation of the dione structure. |
Visualization of Reaction Pathways and Workflows
Reaction Pathway for Regioselective Amination
Caption: Regioselective amination of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and spectroscopic characterization of reaction products.
Conclusion
The ability to confidently identify the products of reactions involving multifunctional scaffolds like this compound is fundamental to the efficient progression of drug discovery projects. This guide has provided a comparative framework for the spectroscopic analysis of its key reaction products, highlighting the subtle yet significant differences in their NMR, mass spectrometry, and IR data. By understanding the causal relationships between molecular structure and spectral output, researchers can navigate the complexities of pyrimidine chemistry with greater precision and accelerate the development of novel therapeutic agents.
References
- Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. National Institutes of Health (NIH). [Link]
- Kidwai, M., et al. One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives.
- Sahrapeyma, S., et al.
- Khalib, N. C., et al.
- PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES. [Link]
- Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
- ResearchGate. Synthesis, spectroscopic characterization and antibacterial activities of mixed ligand metal(II) complexes of 4-amino-6-chloro-2-methylthiopyrimidine and 1,10-phenanthroline. [Link]
- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]
- Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine. [Link]
- Journal of the Chemical Society (Resumed). Electronic levels in pyrimidines: the crystal spectrum of 2-amino-4-chloro-6-methylpyrimidine. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-6-methylpyrimidin-5-amine
Introduction
2,4-Dichloro-6-methylpyrimidin-5-amine is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring two reactive chlorine atoms and an amino group on the pyrimidine core, makes it a versatile building block for drug discovery and development. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the prevalent synthetic strategies leading to this key intermediate, with a focus on experimental details, mechanistic rationale, and practical considerations for laboratory and large-scale applications.
Route 1: Synthesis via Nitration and Chlorination of 6-Methyluracil
This classic and widely adopted route commences with the readily available starting material, 2,4-dihydroxy-6-methylpyrimidine, commonly known as 6-methyluracil. The synthesis proceeds through a three-step sequence involving nitration, chlorination, and subsequent reduction of the nitro group.
Caption: Overall workflow for the synthesis of this compound starting from 6-methyluracil.
Step 1: Synthesis of the Starting Material: 2,4-Dihydroxy-6-methylpyrimidine
While 6-methyluracil is commercially available, its synthesis from basic precursors is a cost-effective option for large-scale production. A common method involves the condensation of dimethyl malonate and acetamidine hydrochloride.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve sodium methoxide (0.34 mol) in methanol (150 mL) under an ice bath with stirring.
-
To the cooled solution, add dimethyl malonate (0.1 mol) followed by acetamidine hydrochloride (0.1 mol).
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4-5 hours, during which the solution will become a creamy white suspension.[1]
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water (50 mL) and adjust the pH to 1-2 with 4M hydrochloric acid.
-
Cool the mixture to 0 °C and stir for 4 hours to facilitate crystallization of a white solid.
-
Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol, and dry to obtain 2,4-dihydroxy-6-methylpyrimidine.[1]
Causality of Experimental Choices: The use of a strong base like sodium methoxide is essential to deprotonate the dimethyl malonate, forming the nucleophilic enolate that attacks the acetamidine. Acidification of the reaction mixture after the cyclization protonates the pyrimidine ring and precipitates the product, which has low solubility in acidic aqueous media.
Step 2: Nitration of 2,4-Dihydroxy-6-methylpyrimidine
The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
In a flask equipped with a stirrer and a cooling bath, dissolve 2,4-dihydroxy-6-methylpyrimidine in concentrated sulfuric acid.
-
Cool the solution to 5-10 °C.
-
Slowly add concentrated nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C. The addition is highly exothermic and requires careful temperature control.
-
After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry to yield 2,4-dihydroxy-6-methyl-5-nitropyrimidine.
Causality of Experimental Choices: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich pyrimidine ring undergoes electrophilic aromatic substitution, with the C5 position being the most activated site for this reaction.[2][3] The use of low temperatures is crucial to control the exothermicity of the reaction and prevent side reactions.
Step 3: Chlorination of 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
The conversion of the dihydroxy derivative to the corresponding dichloro compound is a key transformation, rendering the C2 and C4 positions susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this purpose.
Experimental Protocol:
-
In a flask fitted with a reflux condenser and a gas scrubber, suspend 2,4-dihydroxy-6-methyl-5-nitropyrimidine in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by TLC or HPLC analysis.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the cooled residue slowly onto crushed ice with vigorous stirring to hydrolyze any remaining POCl₃.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be further purified by crystallization or chromatography. A reported synthesis using similar principles for a related compound gave a yield of 82.6%.[4]
Causality of Experimental Choices: The hydroxyl groups of the pyrimidine exist in tautomeric equilibrium with the keto form (uracil structure). POCl₃ converts these keto groups into chloro substituents. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[5] The use of excess POCl₃ serves as both the reagent and the solvent. The addition of a tertiary amine can catalyze the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.
Comparison of Chlorination Conditions:
| Reagent System | Temperature | Advantages | Disadvantages |
| POCl₃ (excess) | Reflux | Well-established, effective for many substrates. | Large excess of corrosive and hazardous reagent, requires careful quenching. |
| Equimolar POCl₃ with Pyridine | 140 °C (sealed reactor) | Solvent-free, reduced environmental impact, high yields (85-90% for similar substrates).[6] | Requires a sealed reactor for high-temperature reactions. |
| POCl₃ / PCl₅ | Water bath | Can be more effective for less reactive substrates.[7] | PCl₅ is a solid and can be more difficult to handle than liquid POCl₃. |
Step 4: Reduction of 2,4-Dichloro-6-methyl-5-nitropyrimidine
The final step is the reduction of the nitro group to the corresponding amine. Various reducing agents can be employed for this transformation.
Experimental Protocol (using Iron in Acetic Acid):
-
Suspend 2,4-dichloro-6-methyl-5-nitropyrimidine in glacial acetic acid.
-
Add iron powder portion-wise to the suspension with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the mixture if necessary to drive the reaction to completion (monitor by TLC or HPLC).
-
Once the reaction is complete, cool the mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product into a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield this compound.
Causality of Experimental Choices: The reduction of an aromatic nitro group with a metal in an acidic medium is a classic and reliable method. Iron is a cost-effective and efficient reducing agent. Acetic acid provides the necessary protons for the reduction process.
Comparison of Reduction Methods:
| Reducing Agent | Solvent | Advantages | Disadvantages |
| Fe / Acetic Acid or HCl | Acetic Acid or HCl | Inexpensive, effective, and widely used.[8] | Can lead to the formation of large amounts of iron sludge, which can complicate work-up. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Milder conditions, often gives cleaner reactions. | More expensive than iron, and tin waste needs to be managed. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol or Methanol | Clean reaction with water as the only byproduct, high yields. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
Alternative Synthetic Approaches
While the route starting from 6-methyluracil is the most established, other strategies can be envisaged, such as the Biginelli reaction. The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9] However, significant modifications, including oxidation and subsequent functional group interconversions, would be necessary to arrive at the target molecule, making this a less direct and more complex alternative.
Caption: The general scheme of the Biginelli reaction, a potential but indirect starting point for pyrimidine synthesis.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence starting from 2,4-dihydroxy-6-methylpyrimidine. This guide has detailed the experimental protocols for each step and provided a rationale for the chosen conditions. While variations exist, particularly in the chlorination and reduction steps, the selection of a specific method will depend on factors such as scale, cost, available equipment, and environmental considerations. The provided data and protocols offer a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
- China 2,4-Dihydroxy-6-methylpyrimidine Manufacturer and Supplier, Factory | Pengnuo. [Link]
- 2,4-Dihydroxy-6-methylpyrimidine - ChemBK. [Link]
- Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD).
- Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC. [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]
- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Journal of the Serbian Chemical Society. [Link]
- A New Synthesis of Biginelli Compounds.
- Biginelli reaction - Wikipedia. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS.
- Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts a.
- Moxonidine synthesis with the aid of organic bases.
- Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
- Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed. [Link]
- ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues.
- Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?.
- 4,6-Dichloro-2-methyl-5-nitropyrimidine. PubChem. [Link]
- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
Sources
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in Dichloropyrimidine Isomers
Introduction: The Dichloropyrimidine Conundrum in Drug Discovery
In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational, appearing in countless natural products and synthetic pharmacophores.[1] Their electron-deficient nature makes them prime candidates for functionalization via Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the drug discovery playbook.[1][2] Among the most versatile synthons are the dichloropyrimidine isomers, which offer two reactive handles for the strategic introduction of diverse functional groups.
However, this versatility comes with a critical challenge: regioselectivity. When reacting an asymmetrical isomer like 2,4-dichloropyrimidine, will your nucleophile attack the C4 or the C2 position? The outcome is rarely arbitrary and can dramatically impact a synthetic campaign, leading to difficult-to-separate isomers or the undesired product altogether.[1][3][4]
This guide provides an in-depth comparison of the most common dichloropyrimidine isomers—2,4-, 4,6-, and 2,5-dichloropyrimidine. We will move beyond simple rules of thumb to explore the underlying electronic and steric factors that govern their reactivity. Drawing upon field-proven insights, we will present detailed experimental protocols for assessing regioselectivity and offer strategies to control it, empowering you to make informed, predictable decisions in your synthetic designs.
Theoretical Framework: Why and Where Nucleophiles Attack
The regioselectivity of SNAr reactions on dichloropyrimidines is a nuanced interplay of electronic effects, substituent influences, and reaction conditions. A solid grasp of these principles is the first step toward predictive control.
The SNAr Mechanism: An Electron-Deficient Ring
The pyrimidine ring's two electronegative nitrogen atoms create an inherent electron deficiency. This is amplified by the inductive effect of the chlorine atoms, rendering the chlorinated carbon positions highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative complex known as a Meisenheimer intermediate. The stability of this intermediate is a key determinant of the reaction's regioselectivity.
Generally, the reactivity of the halogen positions in pyrimidines follows the order C4(6) > C2 >> C5.[1][3] This preference is primarily due to the superior stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the negative charge can be delocalized onto both ring nitrogens. Attack at C2 allows delocalization onto only one nitrogen, while the C5 position lacks this activation.
Key Factors Dictating the Site of Attack
While the C4(6) > C2 preference is a useful starting point, it is not absolute. Several factors can influence and even reverse this selectivity.[3]
-
Electronic Landscape (LUMO Analysis): The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites on a molecule. For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, correctly predicting it as the primary site of attack.[5][6] However, substituents can drastically alter this landscape.
-
Ring Substituents: The electronic nature of other groups on the pyrimidine ring is arguably the most powerful modulator of regioselectivity.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity of 2,4-dichloropyrimidine, making the C2 position more reactive.[5][6][7] This is because the EDG increases the electron density at the C4 position, making it less electrophilic, while simultaneously altering the LUMO distribution to favor C2.
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., -CN, -NO2) at the C5 position tends to enhance the inherent preference for C4 substitution.[3][8]
-
-
The Nature of the Nucleophile:
-
Anionic vs. Neutral: Anionic nucleophiles, being more reactive, can sometimes show different selectivity profiles compared to their neutral counterparts.
-
Hard vs. Soft Nucleophiles: While less pronounced than in other systems, the hard/soft nature of the nucleophile can play a role.
-
Steric Hindrance: Bulky nucleophiles may favor the more sterically accessible position.
-
Specific Interactions: Certain nucleophiles can override standard electronic effects. A notable example is the use of tertiary amines with 5-EWG-substituted 2,4-dichloropyrimidines, which show excellent and unusual C2 selectivity.[8]
-
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the isomeric ratio of products.[3] Furthermore, the use of transition metal catalysis, particularly palladium, has emerged as a powerful tool to enforce high regioselectivity, especially for C4-amination reactions.[1][3]
Caption: A self-validating workflow for the experimental determination of regioselectivity.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a standard reaction of 2,4-dichloropyrimidine with morpholine to assess the baseline, non-catalyzed regioselectivity.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv., e.g., 149 mg, 1.0 mmol).
-
Solvent & Reagents: Add a suitable solvent such as ethanol or isopropanol (5 mL). Add morpholine (1.1 equiv., e.g., 96 mg, 1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The product isomers will be more polar than the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture. A small aliquot should be reserved for HPLC analysis before purification.
Protocol 2: Analysis of Regioisomeric Ratio by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the ratio of isomers in the crude product mixture. [9]The key to success is achieving baseline separation of the two positional isomers.
-
Sample Preparation: Prepare a stock solution of the crude product mixture from Protocol 1 in acetonitrile or methanol at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation & Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Scientist's Note: The acid improves peak shape for amine-containing compounds.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A common starting gradient is 10% to 90% B over 15 minutes, followed by a hold and re-equilibration. This broad gradient helps to elute both isomers, which often have very similar retention times. [10]4. Detection: Monitor the elution at a suitable wavelength, typically 254 nm, where the pyrimidine ring absorbs strongly.
-
-
Quantification: Integrate the peak areas for the two separated isomers. The ratio of the areas (Area₁ / (Area₁ + Area₂)) x 100% directly corresponds to the regioisomeric ratio, assuming similar extinction coefficients for the isomers.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
While HPLC provides the ratio, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof. [11]The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine ring are diagnostic.
-
Purification: Purify the crude mixture using column chromatography on silica gel to isolate each isomer.
-
Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
For 2,4-Dichloropyrimidine Products: The parent 2,4-dichloropyrimidine shows two doublets in its ¹H NMR spectrum. [12]Upon substitution, the remaining aromatic proton will still be a doublet. However, its chemical environment is distinct for each isomer.
-
4-substituted isomer (2-chloro-4-morpholinopyrimidine): The proton at C6 is adjacent to a nitrogen and a carbon bearing the morpholino group.
-
2-substituted isomer (4-chloro-2-morpholinopyrimidine): The proton at C6 is adjacent to a nitrogen and a carbon bearing a chlorine.
-
-
Key Insight: The electronic environment around the C5 and C6 protons is different in each isomer, leading to distinct chemical shifts that allow for unambiguous assignment. For example, in a study on aminopyrimidines, line broadening effects in both ¹H and ¹³C NMR were observed for 4-substituted isomers at room temperature due to restricted rotation, an effect not seen for 2-substituted isomers, providing a simple diagnostic tool. [11]
-
References
- Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan'20 QM Tutorial. [Link]
- Cheminform. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.
- Wang, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 943–946. [Link]
- Ye, M., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(15), 4440–4443. [Link]
- Martínez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6610. [Link]
- Wavefunction, Inc. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Spartan'22 QM Tutorial. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,5-Dichloropyrimidine in Chemical Synthesis. Company Blog. [Link]
- ResearchGate. (2009). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Role of 2,5-Dichloropyrimidine in Heterocyclic Chemistry. Company Blog. [Link]
- Abbott, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]
- ResearchGate. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. connectsci.au [connectsci.au]
- 12. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Synthetic Alternatives for 2,4-Dichloro-6-methylpyrimidin-5-amine in Modern Drug Discovery
Introduction: The Privileged Pyrimidine Scaffold and its Workhorse Building Block
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its structural resemblance to the purine bases of DNA and RNA allows it to function as an effective ATP-competitive inhibitor for a wide array of protein kinases, enzymes frequently implicated in proliferative diseases like cancer.[1][4] Among the vast arsenal of pyrimidine building blocks, 2,4-dichloro-6-methylpyrimidin-5-amine has emerged as a particularly versatile synthon. Its utility stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions, enabling selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This feature allows for the controlled, stepwise introduction of various substituents, a critical capability in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies to this compound. We will explore functionally equivalent building blocks, de novo synthesis strategies that offer greater flexibility, and bioisosteric replacements that can modulate physicochemical properties and unlock novel chemical space. Each alternative will be evaluated based on synthetic accessibility, reaction performance, and its potential to address common challenges in drug development, supported by detailed experimental protocols.
PART 1: The Rationale for Seeking Alternatives
While this compound is a robust and widely used reagent, the pursuit of alternatives is driven by several key objectives in modern drug discovery:
-
Diversification and Scaffold Hopping: Moving beyond a common core structure is essential for generating novel intellectual property and discovering compounds with unique biological profiles.
-
Modulating Physicochemical Properties: The inherent properties of the starting scaffold influence the solubility, metabolic stability, and pharmacokinetic profile of the final compound. Alternatives offer a direct route to fine-tuning these critical parameters.[5][6]
-
Overcoming Synthetic Hurdles: Certain desired substitutions on the this compound core may be low-yielding or require harsh conditions. Alternative synthons or pathways can provide more efficient routes to the target molecules.
-
Bioisosteric Replacement: Strategically replacing the pyrimidine core or its substituents with groups that have similar spatial and electronic properties (bioisosteres) can enhance target binding, improve selectivity, and mitigate off-target effects.[5][6][7]
The following sections detail the most practical and impactful alternatives, providing researchers with a decision-making framework for their specific synthetic campaigns.
PART 2: Comparative Analysis of Alternative Reagents and Strategies
Category 1: Structurally-Related Dihalopyrimidine Analogues
The most direct alternatives are those that maintain the dichloropyrimidine core but vary the substituent at the C5 position. This strategy allows for different downstream functionalization reactions beyond the standard SNAr at C2 and C4.
Alternative 1.1: 5-Bromo-2,4-dichloro-6-methylpyrimidine
This analogue replaces the C5-amine with a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This opens up the possibility of introducing a vast array of aryl, heteroaryl, or alkyl groups at a position that is typically difficult to functionalize late in the synthesis.
-
Advantages: Enables late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings. The bromine's electron-withdrawing nature can also influence the reactivity of the C2 and C4 positions.
-
Causality in Experimental Choice: Choosing this reagent implies a synthetic strategy where the C5 substituent is a key diversity element to be introduced via cross-coupling after the SNAr reactions at C2 and C4 have been completed. This is particularly useful when the desired C5 group is incompatible with the conditions required for the initial substitutions.
Alternative 1.2: Other 2,4-Dichloropyrimidines
A range of 2,4-dichloropyrimidines with different substituents at C5 (e.g., -F, -CN, -H) or C6 are commercially available.[8][9] For instance, 2,4-dichloro-5-fluoropyrimidine introduces a fluorine atom that can act as a bioisostere for hydrogen, potentially forming favorable interactions in a protein's active site, while also modulating the electronic character of the ring.[10]
-
Advantages: Allows for fine-tuning of the electronic and steric properties of the core scaffold from the outset.
-
Causality in Experimental Choice: The selection is based on a specific hypothesis regarding the desired properties of the final molecule. A 5-fluoro substituent might be chosen to increase metabolic stability or enhance binding affinity through hydrogen bond acceptance.
Workflow: Selecting a Dihalopyrimidine Analogue
Caption: Decision tree for selecting a substituted dichloropyrimidine building block.
Category 2: De Novo Pyrimidine Ring Synthesis
Building the pyrimidine ring from acyclic precursors offers the highest degree of flexibility, allowing for the incorporation of diverse substituents at every position. This approach is particularly powerful when the desired substitution pattern is not accessible from commercially available building blocks.
Strategy 2.1: Condensation of β-Dicarbonyl Compounds with Amidines or Guanidine
This is a classic, robust, and highly versatile method for constructing the pyrimidine core.[11][12][13] A 1,3-dielectrophile (like a β-dicarbonyl compound or its equivalent) is condensed with a C-N-C synthon (like guanidine or a substituted amidine) to form the six-membered ring.
-
Advantages: Unmatched flexibility in substituent choice. Readily available and inexpensive starting materials.
-
Causality in Experimental Choice: This strategy is chosen when the target molecule requires a unique substitution pattern that cannot be easily achieved through functionalization of a pre-existing pyrimidine. For example, installing two different alkyl groups at C4 and C6.
Reaction Pathway: De Novo Pyrimidine Synthesis
Caption: General workflow for the de novo synthesis of 2-aminopyrimidines.
Category 3: Bioisosteric Scaffolds
In some cases, the entire pyrimidine core can be replaced with a different heterocycle that preserves key pharmacophoric features, such as hydrogen bond donor/acceptor patterns, while offering a distinct chemical profile.
Alternative 3.1: Pyrazolo[1,5-a]pyrimidines
This fused heterocyclic system is a well-established bioisostere of the aminopyrimidine scaffold, particularly in the field of kinase inhibitors.[14] It mimics the hinge-binding motif of many pyrimidine-based drugs while presenting a different shape and vector for substituents.
-
Advantages: Provides access to novel chemical space and intellectual property. Can offer improved selectivity or overcome resistance mechanisms.
-
Causality in Experimental Choice: This option is pursued when SAR studies suggest that the aminopyrimidine core itself is a liability (e.g., poor metabolic stability) or when seeking to differentiate a lead series from competitor compounds. Synthesis typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[14]
PART 3: Data Summary and Experimental Protocols
Comparative Data Summary
| Reagent/Strategy | Key Advantage(s) | Key Disadvantage(s) | Primary Application |
| This compound | Well-established reactivity, commercially available. | Limited C5-diversification, common scaffold. | Sequential SNAr for kinase inhibitor synthesis. |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Enables late-stage C5 functionalization via cross-coupling. | Requires additional synthetic steps (coupling). | SAR exploration at the C5 position with aryl/heteroaryl groups.[9][15] |
| De Novo Synthesis | Maximum structural flexibility at all positions. | Can be multi-step, may require optimization. | Accessing novel substitution patterns unavailable from building blocks.[13][16] |
| Pyrazolo[1,5-a]pyrimidines | Novel scaffold, potential for improved selectivity/IP. | Different synthetic route, SAR is not directly translatable. | Bioisosteric replacement to improve drug-like properties.[14] |
Detailed Experimental Protocols
Protocol 1: Sequential SNAr on a Dichloropyrimidine Core This protocol is adapted from the synthesis of pyrimidine-based Aurora kinase inhibitors.[17]
Step A: First Nucleophilic Substitution (e.g., at C4)
-
To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add the first amine nucleophile (e.g., 3-amino-5-methylpyrazole, 1.1 eq).
-
Add triethylamine (TEA, 2.0 eq) as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture to 50 °C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.
Step B: Second Nucleophilic Substitution (e.g., at C2)
-
Dissolve the product from Step A (1.0 eq) in a high-boiling point solvent such as 1-pentanol.
-
Add the second amine nucleophile (e.g., (S)-3-aminopyrrolidine derivative, 1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 2-6 hours, monitoring for completion.
-
Cool the mixture, concentrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography or recrystallization to obtain the final 2,4-disubstituted pyrimidine product.
Self-Validation: The regioselectivity of the first substitution is typically directed to the more reactive C4 position. The progress of each step can be unequivocally monitored by LC-MS, observing the disappearance of the starting material and the appearance of the mono- and di-substituted products, each with a distinct molecular weight.
Protocol 2: De Novo Synthesis of a 2-Aminopyrimidine Scaffold This protocol is based on the general condensation of α,β-unsaturated ketones with guanidine.[2]
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in a suitable alcohol solvent, such as ethanol or n-butanol.
-
Add guanidine hydrochloride (1.5 eq) and a strong base, such as sodium ethoxide or potassium tert-butoxide (2.0 eq), to the solution.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired 2-aminopyrimidine.
Self-Validation: The formation of the target pyrimidine can be confirmed by 1H NMR, looking for the characteristic aromatic proton signal of the pyrimidine ring, and by mass spectrometry to confirm the expected molecular weight from the cyclocondensation.
Protocol 3: Suzuki Coupling on a 5-Bromopyrimidine This protocol is adapted from generalized Suzuki-Miyaura coupling conditions for pyrimidine systems.[9]
-
To a microwave vial or Schlenk flask, add the 5-bromopyrimidine intermediate (e.g., from Protocol 1 using a 5-bromo starting material, 1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as potassium acetate (KOAc) or potassium carbonate (K2CO3) (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours until the starting bromide is consumed as monitored by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the C5-arylated pyrimidine.
Self-Validation: Successful coupling is readily confirmed by LC-MS, which will show a significant increase in molecular weight corresponding to the addition of the aryl group and the loss of bromine. 1H NMR will show new signals corresponding to the protons of the newly introduced aryl ring.
Conclusion
While this compound remains a valuable and efficient building block, the demands of modern medicinal chemistry necessitate a broader toolkit of synthetic strategies. Structurally related dihalopyrimidines, particularly 5-bromo analogues, provide powerful platforms for late-stage diversification through cross-coupling chemistry. For projects requiring maximal flexibility and access to unique substitution patterns, de novo synthesis via condensation reactions is an unparalleled strategy. Finally, the exploration of bioisosteric scaffolds like pyrazolo[1,5-a]pyrimidines offers a rational approach to modulate drug-like properties and navigate a competitive intellectual property landscape. The choice of an alternative is not merely a matter of convenience but a strategic decision that should be guided by the specific goals of the drug discovery program, balancing synthetic feasibility with the desired biological and physicochemical profile of the target molecule.
References
- Benchchem. (n.d.). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discover.
- Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. MDPI.
- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(5), 788-795. PMC.
- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
- Teijaro, C. N., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 15(1), 100-108. PMC - NIH.
- (Author not available). (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- (Author not available). (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- (Author not available). (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- (Author not available). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- (Author not available). (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ResearchGate.
- (Author not available). (n.d.).
- Desai, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6276. PMC - PubMed Central.
- (Author not available). (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- (Author not available). (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- (Author not available). (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Source not available.
- (Author not available). (2016). Synthesis of Benzo[2][17]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. NIH.
- (Author not available). (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- (Author not available). (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- (Author not available). (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- PubChem. (n.d.). This compound.
- (Author not available). (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
- (Author not available). (2022). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine.
- (Author not available). (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
- (Author not available). (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
- (Author not available). (2014). Moxonidine synthesis with the aid of organic bases. Google Patents.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. PubMed Central.
- (Author not available). (2016). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
- (Author not available). (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI.
- Drug Hunter. (2021, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. bu.edu.eg [bu.edu.eg]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-methylpyrimidin-5-amine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-6-methylpyrimidin-5-amine, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, laboratory personnel can ensure a safe working environment and maintain environmental stewardship.
This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in chemical causality and regulatory best practices. Every step is designed to mitigate risk and ensure compliance, building a foundation of trust in your laboratory's safety culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a halogenated organic compound. The presence of chlorine atoms and an amine group on a pyrimidine core dictates its reactivity and toxicological profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs provide clear guidance for hazard assessment.
-
Halogenated Organic Nature : Compounds containing carbon-halogen bonds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if not disposed of correctly.[1][2][3] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds (HOCs) that are regulated for land disposal, underscoring the need for specialized treatment.[2][3] The primary disposal method for such compounds is high-temperature incineration to ensure complete destruction.[4][5]
-
Amine Functional Group : Aromatic amines can be toxic and may cause skin and eye irritation.[6][7][8]
-
Pyrimidine Core : While the pyrimidine core itself is a fundamental biological molecule, its derivatization, in this case with chloro- and methyl- groups, significantly alters its properties, necessitating its treatment as a hazardous chemical.[9]
Based on these structural features, it is imperative to handle this compound as a hazardous substance, assuming it to be an irritant to the skin and eyes and potentially harmful if ingested or inhaled.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste, ensuring the appropriate PPE is worn is non-negotiable. This is a critical control to prevent exposure during routine handling and in the event of a spill.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles of the compound. Standard safety glasses are insufficient.[6][9] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of after handling the chemical.[9] |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[9] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, or if handling the material outside of a certified chemical fume hood.[6][9] |
All handling of this compound should be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood, to minimize inhalation exposure.[6][9] Ensure that safety showers and eyewash stations are readily accessible.[7][9]
Spill and Leak Containment: An Immediate Action Plan
Accidents happen. A clear, pre-defined procedure for handling spills is essential to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as detailed in the table above.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[6] Avoid actions that create dust.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials : All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container.
-
Report the Incident : Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office, following local protocols.[10]
The Core Disposal Protocol: A Systematic Approach
The proper disposal of this compound waste requires a systematic process of segregation, accumulation, and transfer. The following workflow provides a logical pathway for decision-making and action.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Methodology:
-
Waste Segregation (The Point of Generation) :
-
Causality : Proper segregation is the most critical step in a compliant waste management program. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste streams.[1] This is because the disposal methods differ; halogenated wastes require specialized incinerators equipped with scrubbers to neutralize acidic gases like HCl produced during combustion.[4][5]
-
Procedure :
-
Solid Waste : Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated "Halogenated Organic Solids" waste container.
-
Liquid Waste : If the compound is in solution, collect it in a designated "Halogenated Organic Liquids" waste container.[9] Do not mix with incompatible solvent wastes.[9]
-
-
-
Container Management (Secure Accumulation) :
-
Causality : The integrity of the waste container is essential to prevent leaks and environmental contamination. The container must be chemically compatible with the waste and properly sealed to prevent the release of vapors.[11]
-
Procedure :
-
-
Labeling (Clear Communication) :
-
Causality : Accurate labeling is a regulatory requirement and ensures that anyone handling the container understands its contents and associated hazards. This prevents accidental mixing of incompatible wastes and ensures proper final disposal.
-
Procedure :
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[9]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Halogenated Organic Waste"
-
The accumulation start date.
-
-
-
-
Storage (Safe Holding) :
-
Causality : Waste must be stored in a designated area that is under the control of laboratory personnel to prevent unauthorized access or mishandling. This location is often referred to as a Satellite Accumulation Area (SAA).[9]
-
Procedure :
-
Store the labeled waste container in your lab's designated SAA.
-
The SAA must be at or near the point of waste generation.[11]
-
Ensure secondary containment is used for liquid waste containers to contain potential leaks.
-
-
-
Final Disposal (Compliant Removal) :
-
Causality : Final disposal must be conducted by a licensed hazardous waste management company to ensure compliance with local, state, and federal regulations, such as those from the EPA.
-
Procedure :
-
Once the container is full, or before regulatory time limits are exceeded, arrange for pickup through your institution's EHS department.
-
The ultimate disposal method will be incineration at a permitted facility.[5] This thermal destruction process is necessary to break down the halogenated organic molecules into less harmful components.[4]
-
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Hazardous Waste Segregation. Unknown Source.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. PubMed.
- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Amazon S3.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- EPA HAZARDOUS WASTE CODES. Unknown Source.
- Green Synthesis of Pyrimidine Derivative. ResearchGate.
- Chemical Safety and Waste Management Manual. Unknown Source.
- 2,4-D Amine 4 Safety Data Sheet. CDMS.net.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiocruz.br [fiocruz.br]
- 11. engineering.purdue.edu [engineering.purdue.edu]
A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2,4-Dichloro-6-methylpyrimidin-5-amine
As a Senior Application Scientist, my primary objective extends beyond the success of your experiments to the safety and well-being of the professionals conducting them. The compound 2,4-Dichloro-6-methylpyrimidin-5-amine is a valuable reagent in synthetic chemistry and drug development, but its handling requires a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards of the chemical and the principles of laboratory safety. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.
Foundational Knowledge: Hazard Profile of this compound
Understanding the "why" behind any safety protocol is critical. The selection of appropriate PPE is dictated directly by the inherent hazards of the substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][2]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
-
Acute Oral and Inhalation Toxicity (H302/H332): Some reports indicate it may be harmful if swallowed or inhaled.[1]
These classifications mean that the primary routes of exposure—dermal contact, eye contact, and inhalation—must be rigorously controlled. PPE serves as the final and most direct barrier against these exposure routes.
The Hierarchy of Controls: Situating PPE in a Systems Approach
While this guide focuses on PPE, it is crucial to recognize that it is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means that before relying on a respirator, you must first use Engineering Controls , such as a certified chemical fume hood, to contain dust and vapors at the source.[3] This guide's protocols assume that all work is performed within such an engineering control.
Core PPE Requirements: The Non-Negotiable Baseline
For any procedure involving this compound, regardless of scale, the following PPE is mandatory.
-
Eye and Face Protection: Tightly fitting chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required.[4][5] Standard safety glasses are insufficient as they do not protect against splashes or fine dusts.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental splashes and contact.[3][6] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7][8] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts to select a glove with a longer breakthrough time.[5]
-
Body Protection: A flame-retardant, long-sleeved laboratory coat must be worn and kept fully buttoned.[9] This protects the skin on your arms and body from accidental contact.
-
Footwear: Fully enclosed shoes, preferably made of a non-porous material, are required at all times in the laboratory.[5][9]
Operational Guide: Task-Specific PPE Protocols
Different laboratory tasks present varying levels of risk. The following section provides step-by-step guidance for common procedures, with PPE requirements summarized in the table below.
| Laboratory Task | Engineering Control | Eye/Face Protection | Hand Protection | Respiratory Protection | Body & Footwear |
| Receiving & Storage | General Ventilation | Safety Glasses | Nitrile Gloves | Not required | Lab Coat, Closed Shoes |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Engineering control is primary | Lab Coat, Closed Shoes |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Engineering control is primary | Lab Coat, Closed Shoes |
| Running Reactions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Engineering control is primary | Lab Coat, Closed Shoes |
| Waste Disposal | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Engineering control is primary | Lab Coat, Closed Shoes |
Protocol 1: Weighing the Solid Compound
The primary risk during this step is the inhalation of fine powder and contamination of surfaces.
-
Preparation: Don your core PPE (goggles, gloves, lab coat, shoes).
-
Location: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[4][10]
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to decontaminate them. Dispose of the cloth as hazardous waste.
-
Doffing: Remove gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the appropriate waste container. Wash your hands immediately.
Protocol 2: Preparing Solutions
This task introduces a splash hazard, necessitating enhanced facial protection.
-
Preparation: Don your core PPE. Add a full-face shield over your safety goggles.[11][12]
-
Location: All solution preparations must occur within a chemical fume hood.
-
Procedure: Slowly add the solid this compound to the solvent. Add reagents in a controlled manner to prevent splashing.
-
Cleanup & Doffing: Follow the same cleanup and doffing procedures as in Protocol 1.
Workflow for Safe Handling and Disposal
A systematic workflow ensures that safety is maintained at every stage of the chemical's lifecycle in the lab.
Caption: A systematic workflow from preparation to disposal.
Emergency Response: In Case of Exposure
Preparedness is key. Ensure an eyewash station and safety shower are readily accessible.
-
Skin Contact: Immediately remove contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.
-
Spills: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or generates dust), contain the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[4][16]
Decontamination and Disposal Plan
Proper disposal is a critical final step to protect yourself and the environment.
-
PPE Disposal: Used gloves, disposable lab coats, and any other contaminated disposable items must be placed in a designated hazardous waste container.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[17] The label should read "HAZARDOUS WASTE" and list the chemical constituents.[17]
-
Regulatory Compliance: Never discharge this chemical into the sewer system.[10][16] All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By integrating these protocols into your daily laboratory practice, you build a robust culture of safety. This diligence not only protects you and your colleagues but also upholds the integrity of your research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Safety Data Sheet. (n.d.). Product and company identification.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
- Safety-Kleen. (n.d.). Personal Protective Equipment (PPE).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Sources
- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. store.safety-kleen.com [store.safety-kleen.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 14. fishersci.com [fishersci.com]
- 15. ethz.ch [ethz.ch]
- 16. chemicalbook.com [chemicalbook.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
